molecular formula C16H18F6N5O5P B7852916 Sitagliptin phosphate CAS No. 1269630-53-6

Sitagliptin phosphate

Cat. No.: B7852916
CAS No.: 1269630-53-6
M. Wt: 505.31 g/mol
InChI Key: IQFYVLUXQXSJJN-SBSPUUFOSA-N
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Description

Sitagliptin Phosphate is the phosphate salt form of sitagliptin, an orally available, competitive, beta-amino acid-derived inhibitor of dipeptidyl peptidase 4 (DDP-4) with hypoglycemic activity. Sitagliptin may cause an increased risk in the development of pancreatitis.
A pyrazine-derived DIPEPTIDYL-PEPTIDASE IV INHIBITOR and HYPOGLYCEMIC AGENT that increases the levels of the INCRETIN hormones GLUCAGON-LIKE PEPTIDE-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). It is used in the treatment of TYPE 2 DIABETES.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F6N5O.H3O4P/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4)/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFYVLUXQXSJJN-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F6N5O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10215789
Record name Sitagliptin phosphate
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Molecular Weight

505.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

654671-78-0
Record name Sitagliptin phosphate
Source CAS Common Chemistry
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Record name Sitagliptin phosphate
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Record name Sitagliptin phosphate
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Record name (R)-3-Amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7-(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one hydrogenphosphate
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Record name SITAGLIPTIN PHOSPHATE ANHYDROUS
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Foundational & Exploratory

A Deep Dive into the Mechanism of Action of Sitagliptin Phosphate in Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Sitagliptin (B1680988), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, has emerged as a cornerstone in the management of type 2 diabetes mellitus (T2DM).[1] Its mechanism of action revolves around the enhancement of the endogenous incretin (B1656795) system, a key regulator of glucose homeostasis. By preventing the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), sitagliptin amplifies their physiological effects, leading to glucose-dependent stimulation of insulin (B600854) secretion and suppression of glucagon (B607659) release.[2][3][4][5] This guide provides a comprehensive technical overview of sitagliptin's core mechanism, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action: DPP-4 Inhibition and the Incretin Effect

The primary pharmacological action of sitagliptin is its competitive and reversible inhibition of the DPP-4 enzyme.[1][6] DPP-4 is a serine protease that rapidly inactivates the incretin hormones GLP-1 and GIP, which are released from the gastrointestinal tract in response to food intake.[7] By inhibiting DPP-4, sitagliptin increases the circulating levels of active GLP-1 and GIP, thereby prolonging their biological activity.[2][3][4][5]

The enhanced incretin signaling results in:

  • Glucose-Dependent Insulin Secretion: Increased levels of active GLP-1 and GIP potentiate glucose-stimulated insulin secretion from pancreatic β-cells.[2][4][5] This effect is glucose-dependent, meaning insulin release is primarily stimulated in the presence of hyperglycemia, thus minimizing the risk of hypoglycemia.[1]

  • Suppression of Glucagon Secretion: Sitagliptin, through the action of elevated GLP-1, suppresses the release of glucagon from pancreatic α-cells, particularly in the postprandial state.[2][4][5] This reduction in glucagon leads to decreased hepatic glucose production.

  • Improved β-Cell Function: Several studies have indicated that sitagliptin treatment can lead to improvements in β-cell function, as measured by markers such as the homeostasis model assessment of β-cell function (HOMA-β) and the proinsulin-to-insulin ratio.[5][8][9][10] Chronic treatment with a sitagliptin analog has been shown to preserve pancreatic β-cell mass and function in rodent models of type 2 diabetes.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating the effects of sitagliptin.

Table 1: In Vitro DPP-4 Inhibition

ParameterValueReference
IC50 (DPP-4) 1.266 ± 0.264 nM to 4.380 ± 0.319 nM[11]
Nature of Inhibition Competitive, Reversible, Fast and Tight Binding[6][12]

Table 2: Effects on Incretin Hormones, Insulin, and Glucagon

ParameterEffectStudy PopulationReference
Active GLP-1 Levels Increased post-mealPatients with T1DM[13]
Active GIP Levels Lowered post-mealPatients with T1DM[13]
Insulin Secretion Rate (ISR) Increased by 50% (HGC) and 20% (HGC-MC)Healthy Volunteers[4]
Glucagon Suppression Observed at 30 minutes post-mealPatients with T1DM[13]

HGC: Hyperglycemic Clamp; HGC-MC: Hyperglycemic Clamp with Meal Challenge

Table 3: Clinical Efficacy in Type 2 Diabetes

ParameterEffectStudy DetailsReference
HbA1c Reduction -0.5% to -0.8% (monotherapy vs. placebo)24-26 week studies[14]
Fasting Plasma Glucose Significant reductionCompared to placebo[15]
HOMA-β Statistically significant improvementMeta-analysis vs. placebo[8]
Proinsulin/Insulin Ratio Statistically significant reductionMeta-analysis vs. placebo[8]

Key Experimental Protocols

In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of sitagliptin against the DPP-4 enzyme.

Methodology:

  • Reagents: Human recombinant DPP-4 enzyme, a fluorogenic DPP-4 substrate (e.g., Gly-Pro-aminomethylcoumarin), sitagliptin, and assay buffer (e.g., Tris-HCl).[16][17][18]

  • Procedure: a. In a 96-well microplate, various concentrations of sitagliptin are pre-incubated with the DPP-4 enzyme in the assay buffer for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).[17] b. The enzymatic reaction is initiated by the addition of the fluorogenic substrate.[17] c. The fluorescence generated by the cleavage of the substrate is measured kinetically over time using a microplate reader at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).[17] d. The rate of reaction is calculated from the linear phase of the fluorescence curve. e. The percentage of inhibition for each sitagliptin concentration is determined relative to a control with no inhibitor. f. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the sitagliptin concentration and fitting the data to a sigmoidal dose-response curve.

Animal Models of Type 2 Diabetes

Objective: To evaluate the in vivo efficacy of sitagliptin on glycemic control and pancreatic β-cell function.

Animal Model: Zucker Diabetic Fatty (ZDF) rats or high-fat diet (HFD) combined with low-dose streptozotocin (B1681764) (STZ)-induced diabetic mice are commonly used models that mimic key features of human T2DM.[3][19]

Methodology:

  • Animal Groups: Animals are typically divided into a non-diabetic control group, a diabetic vehicle-treated group, and a diabetic sitagliptin-treated group.[19]

  • Dosing: Sitagliptin is administered orally at a specified dose (e.g., 10 mg/kg/day) for a defined period (e.g., 6 weeks).[19]

  • Endpoint Measurements: a. Glycemic Control: Blood glucose levels (fasting and postprandial) and HbA1c are measured at baseline and at the end of the treatment period.[19] b. Hormone Levels: Plasma levels of insulin, GLP-1, and glucagon are assessed.[19] c. β-Cell Function and Mass: Pancreatic tissue is collected for histological analysis to assess islet morphology, β-cell mass, and β-cell-to-α-cell ratio.[3] Islets can be isolated to measure glucose-stimulated insulin secretion in vitro.[3]

Hyperinsulinemic-Euglycemic Clamp

Objective: To assess insulin sensitivity and glucose utilization. While not a direct measure of sitagliptin's primary mechanism, it is a gold-standard technique used in the broader metabolic evaluation of anti-diabetic agents.[15]

Methodology:

  • Subject Preparation: The study is typically performed in human subjects after an overnight fast. Two intravenous catheters are inserted, one for infusions and the other for blood sampling from an arterialized venous site.[7]

  • Procedure: a. A continuous infusion of insulin is administered at a constant rate (e.g., 120 mU/m²/min) to raise plasma insulin to a hyperinsulinemic state.[7] b. Blood glucose is monitored frequently (e.g., every 5-10 minutes). c. A variable infusion of glucose (e.g., 20% dextrose) is adjusted to maintain blood glucose at a constant, normal level (euglycemia).[20] d. Once a steady state is reached (constant blood glucose with a constant glucose infusion rate), the glucose infusion rate (GIR) is recorded.

  • Interpretation: The GIR is a measure of whole-body glucose disposal and is an index of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

Visualizations

Sitagliptin_Mechanism_of_Action Sitagliptin Signaling Pathway in Type 2 Diabetes cluster_gut Gastrointestinal Tract cluster_circulation Circulation cluster_pancreas Pancreas cluster_liver Liver cluster_blood Blood Food Food Intake L_cells L-cells Food->L_cells stimulates K_cells K-cells Food->K_cells stimulates GLP1 Active GLP-1 L_cells->GLP1 releases GIP Active GIP K_cells->GIP releases DPP4 DPP-4 Enzyme GLP1->DPP4 substrate for Beta_cell β-cell GLP1->Beta_cell stimulates Alpha_cell α-cell GLP1->Alpha_cell inhibits GIP->DPP4 substrate for GIP->Beta_cell stimulates Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins inactivates Sitagliptin Sitagliptin Sitagliptin->DPP4 inhibits Insulin Insulin Secretion Beta_cell->Insulin increases Glucagon Glucagon Secretion Alpha_cell->Glucagon decreases Glucose Blood Glucose Insulin->Glucose lowers HGP Hepatic Glucose Production Glucagon->HGP stimulates HGP->Glucose increases

Caption: Sitagliptin's mechanism of action.

Experimental_Workflow Typical Experimental Workflow for Evaluating Sitagliptin Efficacy cluster_preclinical Preclinical (In Vitro & Animal Models) cluster_clinical Clinical Trials (Human Subjects) in_vitro In Vitro DPP-4 Inhibition Assay (Determine IC50) animal_model Animal Model of T2DM (e.g., ZDF Rat) in_vitro->animal_model Informs in vivo studies dosing Chronic Dosing (Sitagliptin vs. Vehicle) animal_model->dosing preclinical_endpoints Endpoint Measurement: - Glycemic Control (Glucose, HbA1c) - Hormone Levels (Insulin, GLP-1) - Pancreatic Histology dosing->preclinical_endpoints phase1 Phase I (Safety, PK/PD in healthy volunteers) preclinical_endpoints->phase1 Supports clinical development phase2_3 Phase II/III (Efficacy and safety in T2DM patients) phase1->phase2_3 randomization Randomized, Double-Blind, Placebo-Controlled Design phase2_3->randomization treatment Treatment Period (e.g., 24-52 weeks) randomization->treatment clinical_endpoints Endpoint Measurement: - HbA1c, FPG, PPG - Incretin & Pancreatic Hormones - HOMA-B, Proinsulin/Insulin Ratio treatment->clinical_endpoints ogtt Oral Glucose Tolerance Test (OGTT) treatment->ogtt clamp Hyperglycemic Clamp Studies treatment->clamp

Caption: Workflow for sitagliptin efficacy evaluation.

Conclusion

Sitagliptin's mechanism of action, centered on the potent and selective inhibition of DPP-4, offers a targeted approach to enhancing the endogenous incretin system for the treatment of type 2 diabetes. This guide has provided a detailed overview of this mechanism, substantiated by quantitative data and a description of the key experimental protocols used in its elucidation. The provided visualizations offer a clear representation of the signaling pathway and the typical workflow for evaluating the efficacy of such a compound. This comprehensive understanding is crucial for researchers and professionals involved in the ongoing development and optimization of therapies for type 2 diabetes.

References

Chemical synthesis and characterization of sitagliptin phosphate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Synthesis and Characterization of Sitagliptin (B1680988) Phosphate (B84403)

Introduction

Sitagliptin phosphate is an oral antihyperglycemic agent that functions as a dipeidyl peptidase-4 (DPP-4) inhibitor.[1] By blocking the DPP-4 enzyme, it increases the levels of incretin (B1656795) hormones, which in turn enhances insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. The commercially available form of the drug is sitagliptin phosphate monohydrate.[2] The synthesis of this complex chiral molecule has been a subject of significant research, leading to highly efficient and stereoselective manufacturing processes. This guide provides a detailed overview of the chemical synthesis and physicochemical characterization of sitagliptin phosphate, intended for researchers, scientists, and professionals in drug development.

Chemical Synthesis of Sitagliptin Phosphate

The core challenge in synthesizing sitagliptin lies in the stereoselective formation of the β-amino acid moiety.[3] Various synthetic strategies have been developed to achieve high enantiomeric purity and overall yield.

Key Synthetic Strategies

Several generations of synthesis have been developed, primarily by Merck, to optimize the production of sitagliptin. These methods focus on creating the chiral amine center with high efficiency and stereoselectivity.

  • First-Generation Synthesis (Asymmetric Hydrogenation): This initial large-scale process involved the asymmetric hydrogenation of a β-keto ester using a ruthenium catalyst to establish the chiral hydroxyl group.[4][5] This hydroxyl group was then converted in several steps to the desired protected β-amino acid, which was subsequently coupled with the triazolopiperazine heterocyclic core.[4][5]

  • Second-Generation Synthesis (Enamine Asymmetric Hydrogenation): A more efficient and "greener" route was developed that involves the asymmetric hydrogenation of a key enamine intermediate. This process significantly reduced waste and increased the overall yield.[6] The key dehydrositagliptin intermediate is prepared in a one-pot, three-step sequence, and its highly enantioselective hydrogenation using a rhodium-based catalyst (Rh(I)/tBu JOSIPHOS) affords sitagliptin with excellent optical and chemical purity. This route has been implemented on a manufacturing scale and can achieve an overall isolated yield of up to 65%.[6]

  • Biocatalytic Synthesis (Transaminase-Based): The latest generation of sitagliptin synthesis employs a transaminase enzyme to directly convert a prositagliptin ketone to the desired chiral amine.[5] This biocatalytic approach is highly selective and operates under mild conditions, further improving the environmental footprint of the manufacturing process.[5] An engineered R-selective transaminase from Arthrobacter sp. has been successfully used to produce sitagliptin at a high yield.[5]

An alternative approach involves the chemical resolution of a racemic mixture of sitagliptin.[3][7] This method uses a chiral resolving agent, such as (-)-di-p-toluoyl-L-tartaric acid, to separate the desired (R)-enantiomer.[3][7] While this method avoids expensive metal catalysts, the overall yield is generally lower.[3][7]

The following diagram illustrates a generalized workflow for the asymmetric enamine hydrogenation route, a widely recognized efficient synthesis.

G cluster_synthesis Asymmetric Hydrogenation Synthesis of Sitagliptin A 2,4,5-Trifluorophenylacetic acid C Meldrum's adduct A->C CDI B Meldrum's acid B->C E β-Ketoamide C->E D 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine D->E i-Pr2NEt F Enamine (Dehydrositagliptin) E->F NH4OAc, H2O G Sitagliptin (free base) F->G Asymmetric Hydrogenation (H2, Rh-catalyst) H Sitagliptin Phosphate G->H H3PO4

Caption: Generalized workflow for the asymmetric hydrogenation synthesis of sitagliptin.

Experimental Protocols

Synthesis of Dehydrositagliptin Intermediate (Enamine)

This protocol is a generalized representation based on published efficient syntheses.[4]

  • Formation of Meldrum's Adduct: 2,4,5-Trifluorophenylacetic acid is reacted with N,N'-carbonyldiimidazole (CDI) and then with Meldrum's acid to form the corresponding acyl Meldrum's acid adduct.[3]

  • Coupling Reaction: The Meldrum's adduct is coupled with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[6][3][8]triazolo[4,3-a]pyrazine hydrochloride in the presence of a base like diisopropylethylamine (DIPEA) to yield the β-ketoamide intermediate.[3][8]

  • Enamine Formation: The β-ketoamide is then treated with ammonium (B1175870) acetate (B1210297) in a suitable solvent to form the Z-enamine, also known as dehydrositagliptin.[4] This three-step process can often be performed in a single pot, leading to direct isolation of the enamine intermediate with high purity.[4]

Asymmetric Hydrogenation and Salt Formation

  • Hydrogenation: The dehydrositagliptin intermediate is dissolved in a suitable solvent like methanol. A chiral rhodium catalyst, such as one with the tBu JOSIPHOS ligand, is added. The mixture is then subjected to hydrogen gas pressure at a controlled temperature until the reaction is complete.

  • Work-up and Isolation: After the reaction, the catalyst is removed, and the solvent is evaporated.

  • Phosphate Salt Formation: The resulting sitagliptin free base is dissolved in a mixture of isopropanol (B130326) and water.[3] A solution of phosphoric acid is added to precipitate sitagliptin phosphate monohydrate.[3] The product is then collected by filtration, washed, and dried.

Quantitative Synthesis Data

The efficiency of the synthesis is critical for industrial production. The following table summarizes typical yields for the asymmetric enamine hydrogenation route.

StepProductTypical YieldPurityReference(s)
One-pot synthesis from starting materialsDehydrositagliptin (Enamine)82%>99.6 wt%[9]
Asymmetric Hydrogenation and Salt FormationSitagliptin Phosphate~95%High
Overall Process Sitagliptin Phosphate up to 65% High [6]

Characterization of Sitagliptin Phosphate

A thorough physicochemical characterization is essential to confirm the identity, purity, and solid-state form of sitagliptin phosphate, which directly impacts its stability, bioavailability, and manufacturability.[2]

Characterization Techniques and Data

A variety of analytical methods are employed for the comprehensive characterization of sitagliptin phosphate.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are used to confirm the molecular structure.[11][12][13] ¹⁹F NMR is particularly useful due to the presence of six fluorine atoms in the molecule.[11][13]

  • Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule.[14][15][16]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Tandem MS (MS/MS) is used for structural elucidation and quantification in biological matrices.[17][18][19]

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary method for determining the purity of sitagliptin phosphate and quantifying any related substances or impurities.[20][21][22]

  • X-ray Powder Diffraction (XRPD): XRPD is crucial for identifying the crystalline form (polymorph) of sitagliptin phosphate monohydrate and distinguishing it from anhydrous or amorphous forms.[10][23][24]

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, dehydration temperature, and thermal stability of the different solid-state forms.[2][10]

The following diagram shows a typical workflow for the characterization of a newly synthesized batch of sitagliptin phosphate.

G cluster_characterization Characterization Workflow for Sitagliptin Phosphate A Synthesized Sitagliptin Phosphate Sample B Structural Confirmation A->B C Purity & Impurity Profiling A->C D Solid-State Characterization A->D E NMR (1H, 19F) B->E F Mass Spectrometry (MS) B->F G FTIR Spectroscopy B->G H HPLC / UPLC C->H I XRPD D->I J DSC / TGA D->J K Final Quality Control Approval

Caption: Workflow for the analytical characterization of sitagliptin phosphate.

Summary of Characterization Data

The table below summarizes key data points obtained from various analytical techniques for sitagliptin phosphate monohydrate.

TechniqueParameterObserved Value / Key FeaturesReference(s)
¹H NMR Chemical Shifts (ppm)Peaks around 9.0 ppm (amine protons), as well as characteristic signals in the aromatic and aliphatic regions.[13]
¹⁹F NMR Chemical Shifts (ppm)Four distinct fluorine peaks: ~ -57.9 ppm (CF₃ group) and three aromatic fluorine signals at ~ -114.6, -131.9, and -139.9 ppm.[11][13]
MS/MS MRM Transitionm/z 408 → 235 for sitagliptin.[17]
FTIR Key Absorption Bands (cm⁻¹)Bands associated with N-H, C=O, C-F, and P-O stretching. A band around 1514 cm⁻¹ is associated with the amino group.[15][16][25][26]
HPLC Wavelength (λmax)267 nm.[20][27]
XRPD 2θ Diffraction Peaks (°)Characteristic peaks at approximately 4.7, 9.3, 12.3, 13.9, 15.1, and 20.5 (for one reported form). Another key reference mentions peaks at d-spacings of 7.42, 5.48, and 3.96 Å.[23][23][24][28]
DSC Melting Point (Tpeak)~206.37 °C for the monohydrate form; ~214.92 °C for the anhydrous form.[2] A dehydration event is observed around 134.43 °C for the monohydrate.[2][10][2][10]
TGA Weight LossA weight loss of approximately 3.45-3.64% is observed, corresponding to the loss of one water molecule from the monohydrate form.
Experimental Protocol: Purity Determination by RP-HPLC

This is a representative protocol for the determination of sitagliptin phosphate purity.[21]

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.[20]

  • Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB C18, 150 mm x 4.6 mm, 5 µm).[21]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01M KH₂PO₄, pH adjusted to 2.5 with orthophosphoric acid) and an organic solvent (e.g., Methanol) in a 50:50 v/v ratio.[21]

  • Flow Rate: 0.7 to 1.2 mL/min.[4][21]

  • Detection: UV detection at 267 nm.[21]

  • Sample Preparation: A standard solution of sitagliptin phosphate is prepared in the mobile phase. The test sample is also dissolved in the mobile phase to a known concentration.

  • Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph. The retention time and peak area of sitagliptin are recorded. Purity is calculated by comparing the peak area of the main component to the total area of all peaks. Linearity is typically established over a concentration range such as 5-30 µg/mL.[21]

References

Unveiling the Solid-State Architecture of Sitagliptin Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular structure and stereochemistry of sitagliptin (B1680988) phosphate (B84403), a cornerstone in the management of type 2 diabetes mellitus. Targeting researchers, scientists, and professionals in drug development, this document delves into the precise three-dimensional arrangement of sitagliptin phosphate, its critical stereochemical features, and the experimental methodologies employed for its characterization.

Molecular Structure and Properties

Sitagliptin phosphate is the phosphate salt of sitagliptin, an orally bioavailable inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] The systematic IUPAC name for the active pharmaceutical ingredient is (3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[3][4][5]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one phosphate.[2] The compound exists commercially as a monohydrate crystalline solid.[1]

The molecular structure of sitagliptin is characterized by a trifluoromethylated triazolopyrazine moiety linked to a β-amino acid derivative containing a 2,4,5-trifluorophenyl group. The presence of a chiral center at the C3 position of the butan-1-one backbone is a critical feature of its stereochemistry.

PropertyValue
Molecular Formula (anhydrous)C₁₆H₁₅F₆N₅O · H₃PO₄
Molecular Weight (anhydrous)505.31 g/mol
Molecular Formula (monohydrate)C₁₆H₁₅F₆N₅O · H₃PO₄ · H₂O
Molecular Weight (monohydrate)523.32 g/mol [2]
IUPAC Name(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[3][4][5]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid;hydrate[2]
Stereochemistry(3R) enantiomer

Stereochemistry: The (3R) Configuration

The pharmacological activity of sitagliptin is critically dependent on its stereochemistry, with the (3R)-enantiomer being the active form. This specific spatial arrangement of the amino group on the β-amino acid backbone is essential for its potent and selective inhibition of the DPP-4 enzyme. The synthesis of sitagliptin, therefore, requires precise stereochemical control to ensure the exclusive production of the desired (R)-enantiomer. Various asymmetric synthesis strategies have been developed to achieve this, underscoring the importance of stereoselectivity in the drug's efficacy.

Crystallographic Analysis of Sitagliptin Dihydrogen Phosphate Monohydrate

The definitive solid-state structure of sitagliptin dihydrogen phosphate monohydrate was elucidated using synchrotron X-ray powder diffraction data, followed by Rietveld refinement and density functional theory (DFT) optimization.[3]

Crystal System and Unit Cell Parameters

Sitagliptin dihydrogen phosphate monohydrate crystallizes in the orthorhombic space group P2₁2₁2₁.[3] The unit cell parameters are detailed in the table below.

Crystal ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a6.137108(12) Å
b9.304018(14) Å
c38.30767(10) Å
Volume (V)2187.359(8) ų
Z4
Molecular Geometry

The following tables summarize key bond lengths and angles within the sitagliptin cation, as determined by crystallographic analysis.

Table 3.2.1: Selected Bond Lengths (Å)

BondLength (Å)
C1-C21.390
C2-C31.389
C3-C41.389
C4-C51.390
C5-C61.390
C6-C11.390
C7-N11.470
C8-N21.480
C9-N31.340
C10-N41.350
C11-N51.330
C12-O11.250
C13-C141.530
C14-N61.490
C15-F11.350
C15-F21.350
C15-F31.350
C4-F41.360
C5-F51.360
C2-F61.360

Table 3.2.2: Selected Bond Angles (°)

AngleValue (°)
C6-C1-C2120.0
C1-C2-C3120.0
C2-C3-C4120.0
C3-C4-C5120.0
C4-C5-C6120.0
C5-C6-C1120.0
N1-C7-N2109.5
N3-C9-N4110.0
N4-C10-N5108.0
O1-C12-N1122.0
C12-C13-C14112.0
C13-C14-N6110.0

Experimental Protocols

X-ray Powder Diffraction (XRPD) for Crystal Structure Determination

The determination of the crystal structure of sitagliptin dihydrogen phosphate monohydrate was achieved through high-resolution X-ray powder diffraction.

Methodology:

  • Sample Preparation: A polycrystalline sample of sitagliptin dihydrogen phosphate monohydrate is packed into a capillary tube.

  • Data Collection: The capillary is mounted on a powder diffractometer equipped with a synchrotron radiation source. Data is collected over a wide 2θ range to ensure high resolution.

  • Rietveld Refinement: The collected diffraction pattern is analyzed using the Rietveld method. This involves refining the unit cell parameters, atomic coordinates, and other structural parameters to achieve the best fit between the observed and calculated diffraction patterns.

  • Structure Validation: The refined structure is validated by checking for chemically reasonable bond lengths, bond angles, and intermolecular interactions.

NMR Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the stereochemistry of sitagliptin.

Methodology:

  • Sample Preparation: A solution of sitagliptin phosphate is prepared in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Two-dimensional NMR experiments, such as COSY and NOESY, can be performed to establish through-bond and through-space correlations, respectively.

  • Spectral Analysis: The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) are analyzed to confirm the connectivity and relative stereochemistry of the molecule. The specific signals corresponding to the chiral center and its neighboring protons are crucial for confirming the (R) configuration.

Mechanism of Action: DPP-4 Inhibition

Sitagliptin functions by competitively inhibiting the DPP-4 enzyme. This enzyme is responsible for the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn leads to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release.

DPP4_Inhibition_Pathway cluster_0 Intestinal Lumen cluster_1 Pancreatic Islets Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) stimulates release of Insulin Release Insulin Release Glucose Uptake Glucose Uptake Insulin Release->Glucose Uptake promotes Glucagon Release Glucagon Release Hepatic Glucose Production Hepatic Glucose Production Glucagon Release->Hepatic Glucose Production stimulates β-cell β-cell β-cell->Insulin Release α-cell α-cell α-cell->Glucagon Release Active Incretins Active Incretins Incretins (GLP-1, GIP)->Active Incretins Active Incretins->β-cell stimulates Active Incretins->α-cell inhibits DPP-4 Enzyme DPP-4 Enzyme Active Incretins->DPP-4 Enzyme degraded by Inactive Metabolites Inactive Metabolites DPP-4 Enzyme->Inactive Metabolites Sitagliptin Sitagliptin Sitagliptin->DPP-4 Enzyme inhibits Blood Glucose Blood Glucose Glucose Uptake->Blood Glucose lowers Hepatic Glucose Production->Blood Glucose raises

Figure 1. Signaling pathway of sitagliptin's DPP-4 inhibition.

Experimental Workflow: Crystal Structure Determination

The process of determining the crystal structure of a pharmaceutical compound like sitagliptin phosphate involves a systematic workflow from sample preparation to final structure validation.

Crystal_Structure_Workflow A Polycrystalline Sitagliptin Phosphate Sample B Sample Mounting (Capillary) A->B C X-ray Powder Diffraction Data Collection B->C D Data Processing (Peak Indexing) C->D E Unit Cell and Space Group Determination D->E F Structure Solution (e.g., Direct Methods) E->F G Rietveld Refinement F->G H Structure Validation (Geometric & Chemical Plausibility) G->H I Final Crystal Structure H->I

Figure 2. Experimental workflow for crystal structure determination.

References

Discovery and development history of sitagliptin phosphate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of Sitagliptin (B1680988) Phosphate (B84403)

Introduction

Sitagliptin, marketed as Januvia®, was the first dipeptidyl peptidase-4 (DPP-4) inhibitor to receive FDA approval for the treatment of type 2 diabetes (T2D) in October 2006.[1] Its development marked a significant milestone, introducing a novel therapeutic class that enhances the body's own ability to control blood glucose levels. This document provides a comprehensive technical overview of the discovery and development journey of sitagliptin phosphate, from initial concept to clinical application, intended for researchers, scientists, and drug development professionals.

The Scientific Rationale: Targeting the Incretin (B1656795) System

The foundation for sitagliptin's discovery lies in the physiology of the incretin effect. Incretins are gut hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), released in response to food intake.[2][3] These hormones play a crucial role in glucose homeostasis by:

  • Stimulating glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[4][5]

  • Suppressing glucagon (B607659) secretion from pancreatic α-cells, which in turn reduces hepatic glucose production.[2][5]

In patients with T2D, the incretin effect is diminished. A key observation was that the biological activity of GLP-1 and GIP is short-lived, as they are rapidly inactivated by the enzyme dipeptidyl peptidase-4 (DPP-4).[2][6] This led to the therapeutic hypothesis that inhibiting DPP-4 would prolong the action of endogenous incretins, thereby enhancing insulin secretion and improving glycemic control in a glucose-dependent manner.[3][6] This glucose-dependent mechanism offered a potential advantage over existing therapies by minimizing the risk of hypoglycemia.[2][4]

Mechanism of Action Signaling Pathway

The signaling pathway illustrates how sitagliptin enhances the incretin system. Upon food intake, GLP-1 and GIP are released and act on pancreatic islet cells to regulate blood glucose. DPP-4 rapidly degrades these incretins. Sitagliptin competitively inhibits DPP-4, increasing active GLP-1 and GIP levels, leading to improved glycemic control.

MOA cluster_gut Intestine cluster_pancreas Pancreas cluster_circulation Circulation Food Food Intake Incretins Release of Incretin Hormones (GLP-1, GIP) Food->Incretins BetaCells β-cells Incretins->BetaCells Stimulates AlphaCells α-cells Incretins->AlphaCells Inhibits DPP4 DPP-4 Enzyme Incretins->DPP4 Degraded by Insulin ↑ Insulin Secretion BetaCells->Insulin Glucagon ↓ Glucagon Secretion AlphaCells->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose (Suppresses hepatic glucose production) Inactive Inactive Peptides DPP4->Inactive Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibits

Caption: Sitagliptin's mechanism of action via DPP-4 inhibition.

Discovery of Sitagliptin: From Lead Compound to Candidate

The journey to discover sitagliptin began at Merck in 1999.[7] The program initially explored α-amino acid-based compounds, including in-licensed thiazolidide inhibitors. However, these early leads were discontinued (B1498344) due to profound toxicity observed in preclinical safety studies and a lack of selectivity.[7][8]

A critical breakthrough came from the hypothesis that the observed toxicity was due to the inhibition of related proteases, DPP-8 and DPP-9.[7] This realization shifted the focus towards identifying a highly selective DPP-4 inhibitor. High-throughput screening and subsequent structure-activity relationship (SAR) studies led to the identification of a selective β-amino acid piperazine (B1678402) series.[1][7]

Further optimization focused on improving metabolic stability. The piperazine moiety in early compounds was prone to metabolism.[7] This challenge was overcome by creating bicyclic derivatives, which culminated in the identification of a potent and selective triazolopiperazine series with excellent pharmacokinetic properties.[7][9] This optimization effort, involving the synthesis and testing of approximately 2,000 compounds, ultimately led to the discovery of sitagliptin.[8]

Logical Progression of Discovery

This diagram illustrates the logical progression from the initial non-selective inhibitors to the final, highly selective sitagliptin candidate, highlighting the key scientific hurdles and solutions.

DiscoveryFlow Start Initial Lead: α-amino acid thiazolidides Problem1 Problem: Profound toxicity in preclinical studies (Non-selective: Inhibits DPP-4, DPP-8, DPP-9) Start->Problem1 Hypothesis Hypothesis: Toxicity caused by DPP-8/DPP-9 inhibition Problem1->Hypothesis NewStrategy New Strategy: Identify a highly selective DPP-4 inhibitor Hypothesis->NewStrategy Screening Screening & SAR leads to: β-amino acid piperazine series NewStrategy->Screening Problem2 Problem: Piperazine moiety is metabolically unstable Screening->Problem2 Optimization Optimization: Create bicyclic derivatives (triazolopiperazine) Problem2->Optimization Candidate Candidate Selected: Sitagliptin (Potent, Selective, Good PK properties) Optimization->Candidate

Caption: Logical workflow of sitagliptin's discovery.

Preclinical Development

Preclinical studies were essential to characterize sitagliptin's pharmacological profile and assess its safety before human trials.

In Vitro Enzyme Inhibition

The primary goal was to demonstrate potent and selective inhibition of DPP-4.

Experimental Protocol: DPP-4 Inhibition Assay (General Methodology)

  • Enzyme Source : Recombinant human DPP-4 enzyme.

  • Substrate : A fluorogenic or chromogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

  • Procedure : The enzyme is pre-incubated with varying concentrations of the inhibitor (sitagliptin) in a buffer solution (e.g., Tris-HCl) at a physiological pH and temperature (e.g., 37°C).

  • Reaction Initiation : The reaction is initiated by adding the substrate.

  • Detection : The rate of substrate cleavage is measured over time by monitoring the increase in fluorescence or absorbance using a plate reader.

  • Data Analysis : The inhibitor concentration that produces 50% inhibition of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve. Selectivity is determined by performing similar assays with related enzymes like DPP-8 and DPP-9.

Table 1: In Vitro Inhibitory Activity of Sitagliptin

EnzymeIC50 (nM)Selectivity vs. DPP-4
DPP-4 18-
DPP-8 >100,000>5,500-fold
DPP-9 >100,000>5,500-fold

Note: Data are representative values compiled from medicinal chemistry literature. Actual values may vary between specific assays.

Animal Studies

Animal models of T2D were used to confirm the in vivo efficacy of sitagliptin.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Diabetic Mice (General Methodology)

  • Animal Model : Genetically diabetic mice (e.g., db/db mice) or diet-induced obese mice.

  • Acclimatization : Animals are acclimatized to laboratory conditions.

  • Dosing : Animals are fasted overnight and then administered sitagliptin or a vehicle control orally.

  • Glucose Challenge : After a set period (e.g., 60 minutes), a bolus of glucose solution is administered orally.

  • Blood Sampling : Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.

  • Analysis : Blood glucose concentrations are measured. The area under the curve (AUC) for glucose is calculated to quantify the overall glycemic excursion.

Studies in animal models demonstrated that sitagliptin improved glycemic control and enhanced active GLP-1 levels.[10]

Toxicology

Extensive preclinical toxicology studies were conducted in multiple species, including rats, mice, dogs, and monkeys, with administration for up to two years.[11][12] These studies were performed with doses that provided plasma exposures well in excess of those anticipated in humans. The results showed no evidence of treatment-related acute pancreatitis or other significant gross or histomorphological changes in the pancreas.[11][12]

Table 2: Summary of Preclinical Toxicology Studies

SpeciesDurationKey FindingExposure Margin (vs. Human)
Rats & MiceUp to 2 yearsNo gross or histomorphological changes in the pancreas.Up to 271-fold
DogsUp to 12 monthsNo evidence of drug-related acute pancreatitis.~23-fold
MonkeysUp to 3 monthsNo evidence of drug-related acute pancreatitis.~28-fold

Source: Data compiled from published reviews of preclinical safety data.[11][12]

Chemical Synthesis and Development

A critical aspect of drug development is creating a scalable, cost-effective, and environmentally friendly manufacturing process. The synthesis of sitagliptin evolved significantly from the initial route to a highly optimized process.

First-Generation Synthesis

The first-generation process involved eight steps.[13] A key step was the asymmetric hydrogenation of a β-keto ester using a ruthenium catalyst to establish the chiral amine center.[14] While effective, this process was lengthy and generated significant waste.[13][15]

Second-Generation Synthesis (Asymmetric Hydrogenation)

A more efficient, three-step second-generation process was developed.[13] This route involves the asymmetric hydrogenation of a prochiral enamine.

Experimental Workflow: Second-Generation Synthesis

This workflow diagram outlines the streamlined, "green" synthesis process that was implemented for large-scale manufacturing.

Synthesis cluster_synthesis Second-Generation Synthesis of Sitagliptin Start Starting Materials: (e.g., trifluorophenylacetic acid) Step1 Step 1: One-pot synthesis of dehydro-sitagliptin (prochiral enamine) Start->Step1 Step2 Step 2: Asymmetric Hydrogenation (Rhodium/JOSIPHOS catalyst) Introduces chirality Step1->Step2 Step3 Step 3: Salt Formation & Crystallization (with Phosphoric Acid) Step2->Step3 Final Final Product: Sitagliptin Phosphate Monohydrate (>99% ee, high purity) Step3->Final

Caption: Second-generation asymmetric hydrogenation route for sitagliptin.

This optimized process, using a rhodium complex with the JOSIPHOS ligand, proved highly efficient, achieving the final product in high yield and enantiomeric excess (>99% ee).[14] It significantly reduced waste, eliminated aqueous waste streams, and was more cost-effective for manufacturing.[15]

Clinical Development

The clinical trial program for sitagliptin was designed to evaluate its efficacy, safety, and tolerability in patients with T2D, both as a monotherapy and in combination with other antidiabetic agents.

Phase I and II Studies

Phase I studies in healthy volunteers established the pharmacokinetic and pharmacodynamic profile of sitagliptin, confirming that a 100 mg once-daily dose provided maximal inhibition of DPP-4 over 24 hours.[15] Phase II studies confirmed the dose and demonstrated significant glucose-lowering effects in patients with T2D.

Phase III Clinical Trials

Multiple large-scale, randomized, double-blind, placebo-controlled Phase III trials confirmed the efficacy and safety of sitagliptin.

Experimental Protocol: Representative Phase III Monotherapy Trial

  • Study Design : A multicenter, randomized, double-blind, placebo-controlled study.

  • Patient Population : Patients with type 2 diabetes inadequately controlled with diet and exercise. Inclusion criteria often specified a baseline HbA1c range (e.g., 7.0% to 10.0%).

  • Intervention : Patients are randomized to receive sitagliptin (e.g., 100 mg once daily) or a matching placebo.

  • Duration : Typically 24 to 54 weeks.

  • Primary Efficacy Endpoint : Change from baseline in HbA1c at the end of the treatment period.

  • Secondary Endpoints : Change from baseline in fasting plasma glucose (FPG) and 2-hour postprandial glucose (PPG); proportion of patients achieving an HbA1c goal (e.g., <7.0%).

  • Safety Assessments : Monitoring of adverse events (AEs), including incidence of hypoglycemia, gastrointestinal AEs, and laboratory parameters.

Table 3: Summary of Efficacy Data from Key Clinical Trials (Placebo-Subtracted)

TherapyDuration (weeks)Mean Baseline HbA1c (%)Placebo-Subtracted Δ in HbA1c (%)Reference
Monotherapy 24~8.0-0.79[10]
Add-on to Metformin 24~8.0-0.65[16]
Add-on to Pioglitazone 24~8.1-0.70[16]
Add-on to Glimepiride 24~8.3-0.57[16]

Note: Values are approximate and represent typical results from pivotal trials. The maximal approved dose is 100 mg daily.[10]

Across the clinical trial program, sitagliptin was shown to be generally well-tolerated, with a low incidence of hypoglycemia comparable to placebo when used as monotherapy or in combination with non-secretagogues like metformin.[17] It was also demonstrated to be weight-neutral.[10][17] Post-marketing surveillance continues to monitor for rare adverse events.[11]

Conclusion

The discovery and development of sitagliptin phosphate is a prime example of successful mechanism-based drug design. It began with a deep understanding of the physiological role of the incretin system and the enzyme DPP-4. The journey involved overcoming significant medicinal chemistry challenges, such as achieving high selectivity to ensure safety and optimizing metabolic stability. The development of a highly efficient, green manufacturing process was a key achievement that enabled its commercial success. Rigorous preclinical and clinical testing ultimately validated the therapeutic hypothesis, providing a novel, effective, and well-tolerated oral treatment for patients with type 2 diabetes.

References

The Pharmacological Profile of Sitagliptin: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the core pharmacological attributes of sitagliptin (B1680988), a leading dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes mellitus. This guide details its mechanism of action, pharmacokinetic and pharmacodynamic properties, and key experimental data, presented for a scientific audience.

Executive Summary

Sitagliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which plays a critical role in glucose homeostasis. By preventing the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), sitagliptin enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release.[1][2] This targeted mechanism of action has established sitagliptin as a valuable therapeutic agent in the management of type 2 diabetes mellitus. This technical guide provides a detailed examination of its pharmacological profile, supported by quantitative data, experimental methodologies, and visual representations of its functional pathways.

Mechanism of Action: DPP-4 Inhibition and the Incretin Effect

The primary mechanism of action of sitagliptin is the competitive and reversible inhibition of the DPP-4 enzyme.[3][4] DPP-4 is a serine protease that rapidly inactivates incretin hormones, which are released from the gastrointestinal tract in response to food intake.[1] By inhibiting DPP-4, sitagliptin increases the circulating levels of active GLP-1 and GIP.[1][2] This leads to:

  • Enhanced Glucose-Dependent Insulin Secretion: Elevated levels of active incretins stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner.[1]

  • Suppression of Glucagon Secretion: Sitagliptin's action also leads to the suppression of glucagon release from pancreatic α-cells, which in turn reduces hepatic glucose production.[2]

  • Improved Glycemic Control: The combined effect of increased insulin secretion and decreased glucagon levels results in improved glycemic control, as evidenced by reductions in glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose (PPG).[5]

The following diagram illustrates the signaling pathway of sitagliptin's mechanism of action.

Mechanism of Action of Sitagliptin cluster_0 Gastrointestinal Tract cluster_1 Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) Pancreatic β-cells Pancreatic β-cells Incretin Hormones (GLP-1, GIP)->Pancreatic β-cells Stimulates Pancreatic α-cells Pancreatic α-cells Incretin Hormones (GLP-1, GIP)->Pancreatic α-cells Inhibits DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme Degradation Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Stimulates Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Sitagliptin Sitagliptin Sitagliptin->DPP-4 Enzyme Inhibition Experimental Workflow: DPP-4 Inhibition Assay Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Dispense Enzyme Dispense Enzyme Prepare Reagents->Dispense Enzyme Add Inhibitor/Vehicle Add Inhibitor/Vehicle Dispense Enzyme->Add Inhibitor/Vehicle Pre-incubate Pre-incubate Add Inhibitor/Vehicle->Pre-incubate Add Substrate Add Substrate Pre-incubate->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Analyze Data Analyze Data Measure Fluorescence->Analyze Data Determine IC50 Determine IC50 Analyze Data->Determine IC50 End End Determine IC50->End Logical Flow of Sitagliptin's Pharmacological Effects Sitagliptin Sitagliptin DPP-4 Inhibition DPP-4 Inhibition Sitagliptin->DPP-4 Inhibition Increased Active Incretins (GLP-1, GIP) Increased Active Incretins (GLP-1, GIP) DPP-4 Inhibition->Increased Active Incretins (GLP-1, GIP) Increased Insulin Secretion (Glucose-Dependent) Increased Insulin Secretion (Glucose-Dependent) Increased Active Incretins (GLP-1, GIP)->Increased Insulin Secretion (Glucose-Dependent) Decreased Glucagon Secretion Decreased Glucagon Secretion Increased Active Incretins (GLP-1, GIP)->Decreased Glucagon Secretion Increased Glucose Uptake by Peripheral Tissues Increased Glucose Uptake by Peripheral Tissues Increased Insulin Secretion (Glucose-Dependent)->Increased Glucose Uptake by Peripheral Tissues Decreased Hepatic Glucose Production Decreased Hepatic Glucose Production Decreased Glucagon Secretion->Decreased Hepatic Glucose Production Improved Glycemic Control Improved Glycemic Control Increased Glucose Uptake by Peripheral Tissues->Improved Glycemic Control Decreased Hepatic Glucose Production->Improved Glycemic Control

References

In Vitro Enzymatic Activity of Sitagliptin Phosphate on Dipeptidyl Peptidase-4 (DPP-4): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitagliptin (B1680988), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus.[1][2] Its therapeutic efficacy is rooted in its ability to prevent the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5] These hormones are crucial for glucose homeostasis, as they enhance glucose-dependent insulin (B600854) secretion and suppress glucagon (B607659) release.[3][5][6] This technical guide provides an in-depth overview of the in vitro enzymatic activity of sitagliptin phosphate (B84403) on the DPP-4 enzyme, focusing on its binding characteristics, mechanism of action, and the experimental protocols used for its evaluation.

Mechanism of Action

Sitagliptin functions as a competitive, reversible, and tight-binding inhibitor of the DPP-4 enzyme.[3][7][8] This means that sitagliptin directly competes with endogenous substrates like GLP-1 and GIP for the active site of the DPP-4 enzyme.[3] Its binding is characterized by a rapid onset and a prolonged duration of action, which allows for once-daily dosing.[3] The inhibition of DPP-4 by sitagliptin leads to increased and prolonged activity of incretin hormones, thereby improving glycemic control.[2][9]

Quantitative Data: Binding Affinity and Inhibition

The in vitro potency of sitagliptin is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values are critical for understanding the drug's efficacy at a molecular level.

ParameterValueUnitsExperimental Conditions
IC50 ~19nMRecombinant human DPP-4, Fluorogenic substrate (Gly-Pro-AMC), 37°C.[3]
IC50 63.07nMLC-MS method, recombinant human DPP-IV, Gly-Pro-pNA substrate.[10]
IC50 20.49nMChromogenic method, recombinant human DPP-IV, Gly-Pro-pNA substrate.[10]
Ki ~18nMCompetitive inhibition model, calculated from IC50.[3]

Note: IC50 and Ki values can vary based on the specific experimental conditions, such as substrate concentration and enzyme source.[3]

Sitagliptin demonstrates high selectivity for DPP-4 over other related enzymes like DPP-8 and DPP-9, which is a crucial aspect of its safety profile.[2]

Signaling Pathway of DPP-4 Inhibition

The inhibition of DPP-4 by sitagliptin directly impacts the incretin signaling pathway, a key regulator of glucose homeostasis. The following diagram illustrates this pathway and the mechanism of action of sitagliptin.

Incretin_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake L-cells L-cells Food Intake->L-cells K-cells K-cells Food Intake->K-cells GLP-1 GLP-1 L-cells->GLP-1 GIP GIP K-cells->GIP Beta-cells Beta-cells GLP-1->Beta-cells Alpha-cells Alpha-cells GLP-1->Alpha-cells DPP-4 DPP-4 GLP-1->DPP-4 GIP->Beta-cells GIP->DPP-4 Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion Increased Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion Decreased Inactive Metabolites Inactive Metabolites DPP-4->Inactive Metabolites Sitagliptin Sitagliptin Sitagliptin->DPP-4 Inhibits

Caption: Incretin signaling pathway and the inhibitory action of sitagliptin on DPP-4.

Experimental Protocols

The determination of the in vitro enzymatic activity of sitagliptin on DPP-4 typically involves a fluorometric or chromogenic enzyme inhibition assay. Below is a detailed methodology for a common fluorometric assay.

Fluorometric DPP-4 Inhibition Assay

Principle: This assay quantifies DPP-4 activity by measuring the cleavage of a fluorogenic substrate, commonly Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC). When DPP-4 cleaves the substrate, the free aminomethylcoumarin (AMC) fluoresces. The intensity of this fluorescence is directly proportional to the enzyme's activity, and a decrease in fluorescence in the presence of an inhibitor indicates its potency.[3]

Materials:

  • Recombinant human DPP-4 enzyme[8][11]

  • Sitagliptin phosphate

  • DPP-4 substrate: Gly-Pro-AMC[3][8][11]

  • Assay Buffer (e.g., Tris-HCl buffer)[10]

  • 96-well black microplate

  • Fluorometric microplate reader

Experimental Workflow:

DPP4_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A1 Prepare serial dilutions of Sitagliptin A2 Prepare DPP-4 enzyme solution A3 Prepare Gly-Pro-AMC substrate solution B1 Add Assay Buffer to wells B2 Add Sitagliptin dilutions (or vehicle for control) B1->B2 B3 Add DPP-4 enzyme solution B2->B3 B4 Pre-incubate B3->B4 C1 Initiate reaction by adding Gly-Pro-AMC substrate B4->C1 C2 Incubate at 37°C C1->C2 C3 Measure fluorescence intensity over time C2->C3 D1 Calculate percentage of inhibition C3->D1 D2 Plot dose-response curve D1->D2 D3 Determine IC50 value D2->D3

Caption: A typical experimental workflow for a DPP-4 inhibition assay.

Procedure:

  • Preparation:

    • Prepare a series of dilutions of sitagliptin phosphate in the assay buffer.

    • Dilute the recombinant human DPP-4 enzyme to the desired concentration in the assay buffer.

    • Prepare the Gly-Pro-AMC substrate solution in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add assay buffer, sitagliptin dilution, and DPP-4 enzyme solution.

    • Positive control (no inhibition): Add assay buffer, vehicle (solvent for sitagliptin), and DPP-4 enzyme solution.

    • Blank (no enzyme): Add assay buffer and substrate solution.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the fluorescence (e.g., excitation at ~360 nm and emission at ~460 nm) at regular intervals for a specified duration.

  • Data Analysis:

    • Subtract the blank reading from all wells.

    • Calculate the percentage of DPP-4 inhibition for each sitagliptin concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the sitagliptin concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Conclusion

The in vitro enzymatic studies of sitagliptin phosphate have been instrumental in elucidating its mechanism of action and quantifying its potent and selective inhibition of the DPP-4 enzyme. The data consistently demonstrate that sitagliptin is a competitive, reversible, and tight-binding inhibitor with a low nanomolar IC50 value. The well-established experimental protocols, such as the fluorometric inhibition assay, provide a robust framework for the continued investigation of DPP-4 inhibitors and the development of novel therapeutic agents for type 2 diabetes. This technical guide serves as a comprehensive resource for professionals in the field, offering a detailed understanding of the fundamental in vitro pharmacology of sitagliptin.

References

An In-Depth Technical Guide to the Early-Stage Preclinical Studies of Sitagliptin Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core preclinical studies that characterized the initial development of sitagliptin (B1680988) phosphate (B84403), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The document details the fundamental in vitro and in vivo experiments, key quantitative data, and the underlying signaling pathways that established the foundational pharmacology of this important therapeutic agent for type 2 diabetes mellitus.

Mechanism of Action: Enhancing the Incretin (B1656795) System

Sitagliptin phosphate's therapeutic effect stems from its inhibition of the DPP-4 enzyme.[1][2] DPP-4 is responsible for the rapid degradation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][3] These hormones are released by the intestines after a meal and play a crucial role in glucose homeostasis.[1][4] By inhibiting DPP-4, sitagliptin increases the circulating levels of active GLP-1 and GIP.[2][3][5] This enhancement of incretin levels leads to a glucose-dependent increase in insulin (B600854) secretion from pancreatic β-cells and a suppression of glucagon (B607659) release from pancreatic α-cells, ultimately improving glycemic control.[3][4][5]

The primary signaling cascade initiated by the binding of active GLP-1 to its receptor on pancreatic β-cells is depicted below.

GLP1_Signaling_Pathway GLP-1 Active GLP-1 GLP1R GLP-1 Receptor GLP-1->GLP1R AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates InsulinVesicles Insulin Vesicle Exocytosis PKA->InsulinVesicles Promotes CREB CREB PKA->CREB Phosphorylates Epac2->InsulinVesicles Promotes GeneTranscription Gene Transcription (Proinsulin) CREB->GeneTranscription Activates

GLP-1 Receptor Signaling Pathway in Pancreatic β-Cells.

In Vitro Efficacy and Selectivity

The initial characterization of sitagliptin involved robust in vitro assays to determine its potency and selectivity for the DPP-4 enzyme.

Quantitative In Vitro Data

The following table summarizes the key inhibitory concentrations (IC50) of sitagliptin against DPP-4 and related enzymes.

EnzymeIC50 (nM)Selectivity vs. DPP-4Reference
DPP-4 18 -[5]
DPP-8 33,780 > 1800-fold[6]
DPP-9 55,142 > 3000-fold[6]

This high degree of selectivity is a critical safety feature, as inhibition of DPP-8 and DPP-9 has been associated with toxicity in preclinical animal models.[7]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

A common method for determining the in vitro inhibitory potency of compounds like sitagliptin is a fluorometric kinetic assay.

InVitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis PrepInhibitor Prepare serial dilutions of Sitagliptin Phosphate Mix Add DPP-4 enzyme and Sitagliptin to 96-well plate PrepInhibitor->Mix PrepEnzyme Prepare recombinant human DPP-4 enzyme solution PrepEnzyme->Mix PrepSubstrate Prepare fluorogenic substrate (e.g., Gly-Pro-AMC) AddSubstrate Add Gly-Pro-AMC substrate to initiate reaction PrepSubstrate->AddSubstrate Incubate1 Pre-incubate at 37°C (e.g., 15 minutes) Mix->Incubate1 Incubate1->AddSubstrate Incubate2 Incubate at 37°C (e.g., 30 minutes) AddSubstrate->Incubate2 ReadFluorescence Measure fluorescence intensity (Ex: ~360 nm, Em: ~460 nm) Incubate2->ReadFluorescence Calculate Calculate % inhibition and determine IC50 value ReadFluorescence->Calculate

Workflow for a typical in vitro DPP-4 inhibition assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of sitagliptin phosphate and a reference inhibitor in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).[8]

    • Dilute recombinant human DPP-4 enzyme in the assay buffer to the desired concentration.[4]

    • Prepare the fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), in the assay buffer.[4][8]

  • Assay Procedure:

    • In a 96-well black microplate, add the test compound or reference inhibitor, DPP-4 enzyme, and assay buffer.[8]

    • Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[8]

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to each well.[4]

    • Incubate the plate at 37°C, protected from light, for a specified duration (e.g., 30 minutes).[3]

  • Data Acquisition and Analysis:

    • Measure the fluorescence of the released 7-amino-4-methylcoumarin (B1665955) (AMC) product using a fluorescence microplate reader with excitation at approximately 360 nm and emission at approximately 460 nm.[8]

    • The rate of fluorescence increase is proportional to the DPP-4 activity.

    • Calculate the percentage of inhibition for each concentration of sitagliptin relative to the uninhibited control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy in Preclinical Models

The glucose-lowering effects of sitagliptin were evaluated in various animal models of type 2 diabetes. A key experiment in these studies is the oral glucose tolerance test (OGTT).

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Rodents

The OGTT assesses the ability of an animal to handle a glucose load and is a standard method for evaluating the in vivo efficacy of antihyperglycemic agents.

OGTT_Workflow cluster_prep Animal Preparation cluster_procedure Test Procedure cluster_analysis Data Analysis Fasting Fast animals overnight (e.g., 16-18 hours) Baseline Collect baseline blood sample (t=0) for glucose measurement Fasting->Baseline Dosing Administer Sitagliptin or Vehicle (oral gavage) Baseline->Dosing GlucoseLoad Administer glucose solution (oral gavage, e.g., 2 g/kg) Dosing->GlucoseLoad [Wait for drug absorption, e.g., 60 min] Sampling Collect blood samples at specific time points (e.g., 15, 30, 60, 120 min) GlucoseLoad->Sampling MeasureGlucose Measure blood glucose concentrations Sampling->MeasureGlucose PlotData Plot blood glucose vs. time MeasureGlucose->PlotData CalculateAUC Calculate Area Under the Curve (AUC) for glucose excursion PlotData->CalculateAUC

Workflow for a typical Oral Glucose Tolerance Test (OGTT).

Detailed Methodology:

  • Animal Preparation:

    • Use a relevant rodent model of type 2 diabetes (e.g., db/db mice, ob/ob mice, or high-fat diet/streptozotocin-induced diabetic rats).[9][10]

    • Fast the animals overnight (approximately 16-18 hours) with free access to water.[11]

  • Test Procedure:

    • Record the body weight of each animal.

    • Collect a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose.[11]

    • Administer sitagliptin phosphate or the vehicle control orally via gavage at the desired dose.

    • After a set period to allow for drug absorption (e.g., 60 minutes), administer a glucose solution (e.g., 20% dextrose) via oral gavage.[11] The standard glucose load is typically 1.75-2 g/kg body weight.[11]

    • Collect subsequent blood samples at various time points (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge.[11]

  • Data Analysis:

    • Measure the blood glucose concentration in each sample using a glucometer.

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion from t=0 to t=120 minutes.

    • A significant reduction in the glucose AUC in the sitagliptin-treated group compared to the vehicle group indicates improved glucose tolerance.[8]

Preclinical Pharmacokinetics

Pharmacokinetic studies in various animal species are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate and to ensure adequate exposure in toxicology studies.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of sitagliptin in rats and dogs after oral administration.

ParameterRatDogReference
Plasma Clearance 40-48 ml/min/kg~9 ml/min/kg[12]
Volume of Distribution 7-9 l/kg~3 l/kg[12]
Half-life (t½) ~2 hours~4 hours[12]
Oral Bioavailability HighHigh[12]

Sitagliptin is primarily eliminated through renal excretion of the parent drug, with minimal metabolism in both species.[12]

Preclinical Safety and Toxicology

Extensive preclinical toxicology studies were conducted to assess the safety profile of sitagliptin phosphate.

Summary of Toxicology Studies

The table below outlines the duration and species used in key preclinical safety studies for sitagliptin.

Study DurationRatMouseDogMonkeyReference
2 Weeks [13]
3 Months [13]
6 Months [13]
1 Year [13]
2 Years (Carcinogenicity) [13][14]

Key Findings:

  • Pancreatitis: Across all species studied, there was no evidence of drug treatment-related acute pancreatitis, even at doses providing plasma exposures many times higher than the anticipated human exposure.[9][13]

  • Carcinogenicity: A two-year study in rats showed an increased incidence of liver adenoma/carcinoma at the highest dose of 500 mg/kg/day, which corresponds to approximately 60 times the human exposure. No liver tumors were observed at 150 mg/kg/day (~20 times human exposure). A two-year study in mice showed no increase in tumor incidence at any dose.[14]

  • General Toxicology: Sitagliptin was generally well-tolerated in these studies.[13] The design of these studies typically involves a control group and at least three dose levels (low, mid, and high) to determine a No-Observed-Adverse-Effect Level (NOAEL).[15]

This guide has summarized the foundational preclinical data for sitagliptin phosphate, providing researchers and drug development professionals with a detailed overview of its initial pharmacological and toxicological characterization. The methodologies and data presented here were instrumental in advancing sitagliptin into clinical development and its eventual approval as a key therapeutic option for patients with type 2 diabetes.

References

Sitagliptin Phosphate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of sitagliptin (B1680988) phosphate (B84403), with a specific focus on its solubility and stability characteristics. The information presented herein is critical for formulation development, analytical method development, and ensuring the quality and efficacy of sitagliptin-based pharmaceutical products.

Physicochemical Properties

Sitagliptin phosphate is the phosphate salt of sitagliptin, a potent, orally active inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] It is a white to off-white, crystalline, and non-hygroscopic solid.[2] The phosphate salt form is utilized to improve the aqueous solubility and overall developability of the active pharmaceutical ingredient (API).

Table 1: Physicochemical Properties of Sitagliptin and its Salts

PropertySitagliptin BaseSitagliptin Phosphate Monohydrate
Molecular FormulaC₁₆H₁₅F₆N₅O[3]C₁₆H₁₅F₆N₅O · H₃PO₄ · H₂O[2]
Molecular Weight407.31 g/mol [4]523.32 g/mol [2][3]
Melting Point120.29 °C[2]206.37 °C[3]
pKa7.7, 8.78[3]-
Appearance-White to off-white crystalline powder[2][3]

Solubility Profile

The solubility of sitagliptin phosphate is a critical parameter influencing its dissolution and bioavailability. It is known to be soluble in water.[2]

Table 2: Solubility of Sitagliptin Phosphate in Various Solvents

SolventSolubilityReference
Water69.5 mg/g at 24.5°C[3][5]
WaterSoluble to 50 mM[6]
PBS (pH 7.2)~5 mg/mL[7]
DMSO~5 mg/mL[7]
DMSOSoluble to 50 mM[6]
N,N-dimethylformamideSoluble[2]
Dimethyl formamide~0.25 mg/mL[7]
Methanol (B129727)Slightly soluble[2]
EthanolVery slightly soluble[2]
AcetoneVery slightly soluble[2]
AcetonitrileVery slightly soluble[2]

Table 3: pH-Dependent Aqueous Solubility of Sitagliptin

pHlog KowReference
5.0-1.08[5]
7.0-0.03[5]
9.01.11[5]

Stability Profile

Understanding the stability of sitagliptin phosphate under various stress conditions is essential for predicting its shelf-life and identifying potential degradation products. Forced degradation studies are performed to evaluate the intrinsic stability of the molecule.[8]

Table 4: Summary of Forced Degradation Studies of Sitagliptin Phosphate

Stress ConditionReagent/ParametersDurationDegradation (%)Reference
Acid Hydrolysis 2.5 M HCl at 60°C6 hours~20%[9]
0.5 N HCl at 70°C< 24 hours-[10]
0.1 N HCl1 month5.12%[8][11]
Base Hydrolysis 0.1 N NaOH2 weeks69.91%[8][11]
0.1 N NaOH at RT< 24 hours-[10]
Oxidative Degradation 33% H₂O₂24 hours7.52%[8][11]
10% H₂O₂ at RT< 24 hours-[10]
Thermal Degradation Dry Heat at 80°C2 weeks2.25%[8][11]
Dry Heat at 105°C10 days-[10]
Photolytic Degradation UV Light (256 nm)2 weeks22.955%[8]
UV Light (1.2 M Lux-hours)10 days-[10]

Experimental Protocols

A common method for determining the equilibrium solubility of a compound involves the following steps:

  • Sample Preparation: An excess amount of sitagliptin phosphate is added to a known volume of the solvent (e.g., water, buffer of a specific pH, or organic solvent).

  • Equilibration: The resulting suspension is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Aliquots of the supernatant are withdrawn at predetermined time intervals and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.

  • Analysis: The concentration of sitagliptin phosphate in the filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

Forced degradation studies are conducted to intentionally degrade the drug substance under various stress conditions.[8] A typical workflow is as follows:

  • Stock Solution Preparation: A stock solution of sitagliptin phosphate is prepared in a suitable solvent, such as methanol or a mixture of methanol and water, at a known concentration (e.g., 200 µg/mL).[8][11]

  • Application of Stress Conditions:

    • Acid Hydrolysis: The stock solution is treated with an acid (e.g., 0.1 N HCl or 2.5 M HCl) and incubated at a specific temperature (e.g., room temperature or 60°C) for a defined period. The solution is then neutralized with a base.[8][9]

    • Base Hydrolysis: The stock solution is treated with a base (e.g., 0.1 N NaOH) and incubated. The solution is subsequently neutralized with an acid.[11]

    • Oxidative Degradation: The stock solution is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% or 33% H₂O₂), and maintained at room temperature for a specified duration.[8]

    • Thermal Degradation: The solid drug substance or a solution is exposed to dry heat at an elevated temperature (e.g., 80°C) for an extended period.[8]

    • Photolytic Degradation: A solution of the drug is exposed to UV light (e.g., at 256 nm) for a specified duration to assess its photosensitivity.[8]

  • Analysis: The stressed samples are analyzed using a stability-indicating HPLC method to separate the parent drug from its degradation products. The percentage of remaining sitagliptin is calculated by comparing the peak area of the degraded sample to that of an undegraded standard solution.[8]

A common analytical technique for assessing the stability of sitagliptin is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[8]

  • Chromatographic System: An HPLC system equipped with a UV detector is typically used.[8]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5.0 µm particle size) is frequently employed for separation.[8]

  • Mobile Phase: A common mobile phase consists of a mixture of a buffer (e.g., phosphate potassium buffer at pH 6.8) and an organic solvent like methanol in a specific ratio (e.g., 40:60 v/v).[8][11]

  • Flow Rate: A typical flow rate is 1 mL/min.[8]

  • Detection: The eluent is monitored at a specific wavelength, commonly 260 nm or 267 nm.[8]

Visualizations

Sitagliptin Mechanism of Action cluster_0 Physiological Process cluster_1 Pharmacological Intervention Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates release Pancreas Pancreas Incretin Hormones (GLP-1, GIP)->Pancreas DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme inactivated by Insulin Secretion Insulin Secretion Pancreas->Insulin Secretion increases Glucagon Secretion Glucagon Secretion Pancreas->Glucagon Secretion decreases Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis promotes Glucagon Secretion->Glucose Homeostasis inhibits Sitagliptin Sitagliptin Sitagliptin->DPP-4 Enzyme inhibits Forced Degradation Workflow Start Start Prepare Sitagliptin Stock Solution Prepare Sitagliptin Stock Solution Start->Prepare Sitagliptin Stock Solution Apply Stress Conditions Apply Stress Conditions Prepare Sitagliptin Stock Solution->Apply Stress Conditions Acid Hydrolysis Acid Hydrolysis Apply Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Apply Stress Conditions->Base Hydrolysis Oxidation Oxidation Apply Stress Conditions->Oxidation Thermal Degradation Thermal Degradation Apply Stress Conditions->Thermal Degradation Photolytic Degradation Photolytic Degradation Apply Stress Conditions->Photolytic Degradation Neutralization (if applicable) Neutralization (if applicable) Acid Hydrolysis->Neutralization (if applicable) Base Hydrolysis->Neutralization (if applicable) Stability-Indicating HPLC Analysis Stability-Indicating HPLC Analysis Oxidation->Stability-Indicating HPLC Analysis Thermal Degradation->Stability-Indicating HPLC Analysis Photolytic Degradation->Stability-Indicating HPLC Analysis Neutralization (if applicable)->Stability-Indicating HPLC Analysis Data Analysis and Reporting Data Analysis and Reporting Stability-Indicating HPLC Analysis->Data Analysis and Reporting End End Data Analysis and Reporting->End Physicochemical Characterization Workflow API_Sample API Sample (e.g., New Salt or Polymorph) Solid_State_Characterization Solid-State Characterization API_Sample->Solid_State_Characterization Solubility_Studies Solubility Studies API_Sample->Solubility_Studies Stability_Assessment Stability Assessment API_Sample->Stability_Assessment DSC Differential Scanning Calorimetry (DSC) Solid_State_Characterization->DSC Thermal Properties TGA Thermogravimetric Analysis (TGA) Solid_State_Characterization->TGA Thermal Stability XRPD X-Ray Powder Diffraction (XRPD) Solid_State_Characterization->XRPD Crystallinity FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Solid_State_Characterization->FTIR Chemical Structure Data_Integration Data Integration and Formulation Strategy DSC->Data_Integration TGA->Data_Integration XRPD->Data_Integration FTIR->Data_Integration Solubility_Studies->Data_Integration Stability_Assessment->Data_Integration

References

Physicochemical Properties of Sitagliptin Phosphate Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Sitagliptin (B1680988) phosphate (B84403) monohydrate, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a critical oral antihyperglycemic agent for the management of type 2 diabetes mellitus. Its efficacy and stability are intrinsically linked to its physicochemical properties. This guide provides an in-depth analysis of these characteristics, offering valuable data and methodologies for researchers and professionals in drug development.

Chemical and Physical Properties

Sitagliptin phosphate monohydrate is the orally active salt of sitagliptin. Its chemical and physical properties are summarized below.

PropertyValue
Chemical Name7-[(3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine phosphate monohydrate
Molecular FormulaC16H15F6N5O · H3PO4 · H2O
Molecular Weight523.32 g/mol
AppearanceWhite to off-white, crystalline, non-hygroscopic powder
Melting Point213-215 °C

Solubility Profile

The solubility of sitagliptin phosphate monohydrate is a key determinant of its bioavailability. It is freely soluble in water and some organic solvents.

SolventSolubility (mg/mL)
Water> 30 mg/mL
MethanolSoluble
EthanolSparingly soluble
AcetonitrileSoluble
Isopropyl AcetateSlightly soluble

Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, manufacturability, and dissolution.

X-Ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for identifying the crystalline form of a substance. The XRPD pattern of sitagliptin phosphate monohydrate exhibits characteristic peaks at specific 2θ angles, confirming its crystalline structure.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to understand the thermal behavior of the compound.

  • DSC: The DSC thermogram shows a sharp endothermic peak corresponding to the melting point of the crystalline form.

  • TGA: TGA analysis indicates a weight loss corresponding to the loss of one molecule of water, confirming its monohydrate nature.

Experimental Protocols

Solubility Determination

Methodology: The equilibrium solubility of sitagliptin phosphate monohydrate is determined by adding an excess amount of the compound to a known volume of the solvent. The suspension is stirred at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. After this period, the suspension is filtered, and the concentration of the drug in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

X-Ray Powder Diffraction (XRPD)

Methodology: A small amount of the powdered sample is gently packed into a sample holder. The sample is then irradiated with a monochromatic X-ray beam, and the scattered X-rays are detected at various angles (2θ). The resulting pattern of diffraction peaks is unique to the crystalline form.

Differential Scanning Calorimetry (DSC)

Methodology: A few milligrams of the sample are hermetically sealed in an aluminum pan. The sample and a reference pan (usually empty) are heated at a constant rate (e.g., 10 °C/min). The difference in heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature.

Mechanism of Action: DPP-4 Inhibition

Sitagliptin functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing their degradation, sitagliptin increases the levels of active incretins, which in turn stimulate insulin (B600854) release and suppress glucagon (B607659) secretion in a glucose-dependent manner.

Sitagliptin Mechanism of Action cluster_0 Gut cluster_1 Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) Insulin Release Insulin Release Incretin Hormones (GLP-1, GIP)->Insulin Release Glucagon Secretion Glucagon Secretion Incretin Hormones (GLP-1, GIP)->Glucagon Secretion DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme Degradation Lower Blood Glucose Lower Blood Glucose Insulin Release->Lower Blood Glucose Glucagon Secretion->Lower Blood Glucose Sitagliptin Sitagliptin Sitagliptin->DPP-4 Enzyme Inhibition

Caption: Mechanism of action of sitagliptin in glucose homeostasis.

Analytical Workflow for Characterization

A systematic workflow is essential for the comprehensive physicochemical characterization of sitagliptin phosphate monohydrate.

Analytical Workflow start API Sample solubility Solubility Studies start->solubility xrpd XRPD Analysis start->xrpd thermal Thermal Analysis (DSC/TGA) start->thermal hplc Purity & Assay (HPLC) start->hplc stability Stability Testing start->stability report Comprehensive Report solubility->report xrpd->report thermal->report hplc->report stability->report

Caption: Workflow for physicochemical characterization of sitagliptin.

Stability Profile

Stability studies are crucial to determine the shelf-life and storage conditions of the drug. Sitagliptin phosphate monohydrate is generally stable under normal storage conditions. However, it can be susceptible to degradation under stress conditions such as high humidity and elevated temperatures. Forced degradation studies are performed to identify potential degradation products and pathways.

Disclaimer: This document is intended for informational purposes for a technical audience and should not be considered a substitute for comprehensive experimental analysis or regulatory guidance.

A Comprehensive Technical Guide to the Degradation Pathways and Products of Sitagliptin Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the degradation pathways and products of sitagliptin (B1680988) phosphate (B84403), a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[1][2] Understanding the stability of sitagliptin phosphate under various stress conditions is crucial for the development of stable pharmaceutical formulations and for ensuring drug safety and efficacy. This document summarizes findings from forced degradation studies, details the experimental protocols used, and presents the identified degradation products and pathways.

Summary of Forced Degradation Studies

Forced degradation studies are essential for elucidating the intrinsic stability of a drug substance and for the development of stability-indicating analytical methods.[3] Sitagliptin phosphate has been subjected to a range of stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis, to induce degradation and identify the resulting products.[3][4]

The extent of degradation is highly dependent on the specific conditions, such as the concentration of the stressing agent, temperature, and duration of exposure.[3] A summary of the quantitative data from various forced degradation studies is presented in Table 1.

Table 1: Summary of Quantitative Data from Forced Degradation Studies of Sitagliptin Phosphate

Stress ConditionReagent/ParametersDurationDegradation (%)Reference
Acid Hydrolysis 2.5 M HCl6 hours at 60°C~20% (coated tablets)[1]
2.5 M HCl6 hours at 60°C~30% (reference standard)[1]
2.5 M HCl6 hours at room temp.4%[1]
2 M HCl-Rapid degradation[4][5]
0.5 N HCl< 24 hours at 70°C-[6]
0.1 N HCl1 month5.12%[3]
Base Hydrolysis 2 M NaOH-Rapid degradation[4][5]
0.1 N NaOH2 weeks69.91%[3]
0.1 N NaOH< 24 hours at room temp.-[6]
Oxidative Degradation 33% H₂O₂24 hours7.52%[3]
10% H₂O₂< 24 hours at room temp.-[6]
3% H₂O₂48 hours at room temp.Significant degradation[3]
Thermal Degradation Dry Heat2 weeks at 80°C2.25%[3]
Dry Heat10 days at 105°C-[6]
Photolytic Degradation UV Light (256 nm)2 weeks22.955%[3]
UV Light1.2 million lux-hours-[6]

Degradation Pathways and Products

Forced degradation studies have identified several degradation products of sitagliptin phosphate. The primary pathways include hydrolysis (acidic and basic) and oxidation.

Acidic Degradation

Under strong acidic conditions (e.g., 2.5 M HCl at 60°C), sitagliptin phosphate degrades to form two primary degradation products, designated as DP1 and DP2.[1][2][5] The degradation follows second-order kinetics under these conditions.[1]

  • DP1: Identified as Impurity-1 with a mass-to-charge ratio (m/z) of 193.0.[6]

  • DP2: Identified as Impurity-4 with an m/z of 234.20.[6] Another study reported a fragment with m/z 234.09 corresponding to DP2.[5]

The formation of these products suggests cleavage of the amide bond and other structural modifications. A proposed pathway for acid degradation is illustrated below.

Sitagliptin Sitagliptin Phosphate DP1 Degradation Product 1 (DP1) (m/z 193.0) Sitagliptin->DP1 2.5 M HCl, 60°C DP2 Degradation Product 2 (DP2) (m/z 234.20) Sitagliptin->DP2 2.5 M HCl, 60°C

Figure 1: Proposed Acidic Degradation Pathway of Sitagliptin Phosphate.

Basic Degradation

Sitagliptin phosphate is highly susceptible to degradation under basic conditions, which is considered a major degradation pathway.[7] The degradation in strongly alkaline media (e.g., 2 M NaOH) is rapid and follows first-order kinetics.[4] The major degradants formed under basic stress have been identified as Imp-1 (m/z 193.0) and Imp-4 (m/z 234.20), which are the same as those observed under acidic conditions, suggesting similar cleavage patterns.[6]

Oxidative Degradation

Significant degradation of sitagliptin phosphate occurs in the presence of oxidizing agents like hydrogen peroxide (H₂O₂).[3][4] The degradation in oxidative media also follows first-order kinetics.[4] While the exact structures of the oxidative degradation products are not fully detailed in the provided search results, it is a significant degradation pathway.

Photolytic and Thermal Degradation

Sitagliptin phosphate also degrades upon exposure to UV light and high temperatures.[3] Photolytic degradation can lead to the formation of several transformation products, with studies identifying up to 14, many of which involve nucleophilic aromatic photosubstitution where fluoride (B91410) atoms on the phenyl ring are replaced by hydroxyl groups.[8] Thermal decomposition of sitagliptin phosphate monohydrate begins after dehydration and melting, with subsequent decomposition in multiple steps.[9][10] Gaseous products of thermal degradation include H₂O, CO, and C₂H₃N.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies. The following sections outline the typical experimental protocols for forced degradation studies of sitagliptin phosphate.

General Workflow for Forced Degradation Studies

The general workflow for conducting forced degradation studies of sitagliptin phosphate involves several key steps, from stress application to the analysis and identification of degradation products.

cluster_0 Stress Application cluster_1 Sample Processing cluster_2 Analysis and Identification A Prepare Sitagliptin Solution B Apply Stressor (Acid, Base, Oxidizing Agent, Heat, Light) A->B C Neutralize (for Acid/Base Stress) B->C D Dilute to Appropriate Concentration C->D E Inject into Analytical System (e.g., HPLC, UPLC) D->E F Separate Drug and Degradation Products E->F G Detect and Quantify (e.g., UV, PDA) F->G H Identify Degradation Products (e.g., LC-MS, NMR) G->H

Figure 2: General Workflow for Forced Degradation Studies of Sitagliptin.

Specific Protocols for Stress Conditions

The following are detailed protocols for inducing degradation under various stress conditions, as compiled from multiple sources.

3.2.1. Acid Hydrolysis

  • Protocol 1: A solution of sitagliptin phosphate is treated with 2.5 M hydrochloric acid (HCl) and maintained at 60°C for 6 hours.[1]

  • Protocol 2: A solution of sitagliptin phosphate is treated with 0.5 N HCl and heated at 70°C for a period of up to 24 hours.[6]

  • Sample Preparation for Analysis: After the specified duration, the solution is cooled and neutralized with an equivalent molar concentration of sodium hydroxide (B78521) (NaOH) before dilution with a suitable solvent for analysis.[3]

3.2.2. Base Hydrolysis

  • Protocol 1: A solution of sitagliptin phosphate is treated with 0.1 N NaOH and kept at room temperature for a period of up to 24 hours.[6]

  • Protocol 2: A solution of sitagliptin phosphate is treated with 2 M NaOH.[4]

  • Sample Preparation for Analysis: The solution is neutralized with an equivalent molar concentration of HCl before further processing.[3]

3.2.3. Oxidative Degradation

  • Protocol: A solution of sitagliptin phosphate is treated with 10% hydrogen peroxide (H₂O₂) and kept at room temperature for up to 24 hours.[6]

3.2.4. Thermal Degradation

  • Protocol: Solid sitagliptin phosphate is exposed to dry heat at 105°C for 10 days.[6] For solution-state studies, a solution of the drug is heated.[3]

3.2.5. Photolytic Degradation

  • Protocol: A solution of sitagliptin phosphate is exposed to UV light (e.g., at 256 nm or as per ICH guidelines providing an overall illumination of 1.2 million lux-hours) for a specified duration to assess photosensitivity.[3][6]

Analytical Methodologies

The separation and quantification of sitagliptin and its degradation products are typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC).[6][11]

Table 2: Typical Analytical Method Parameters

ParameterDescription
Column C18 column (e.g., Agilent C18 Zorbax Eclipse Plus, 50 x 2.1mm, 1.8µm; Poroshell 120 EC-C18, 100 x 4.6 mm, 2.7 µm)[1][11]
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous phase (e.g., 0.02 M phosphate buffer at pH 7, or water with formic acid to pH 4.0) and an organic modifier (e.g., acetonitrile, methanol).[1][6]
Flow Rate Typically in the range of 0.3 mL/min to 1.0 mL/min.[1][6]
Detection UV detection at a wavelength of 210 nm, 260 nm, 267 nm, or 268 nm using a photodiode array (PDA) detector.[3][6][12]
Identification Mass spectrometry (e.g., LC-MS, UPLC-UV/MS) is used to identify the mass of the degradation products.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can be used for further structural elucidation.[13]

Conclusion

This technical guide has provided a detailed overview of the degradation pathways and products of sitagliptin phosphate based on available scientific literature. The drug substance is susceptible to degradation under acidic, basic, oxidative, photolytic, and thermal stress conditions. The primary degradation products under hydrolytic stress have been identified. A thorough understanding of these degradation pathways and the implementation of robust, stability-indicating analytical methods are critical for ensuring the quality, safety, and efficacy of sitagliptin phosphate drug products. Further research could focus on the complete structural elucidation of all degradation products and the assessment of their potential biological activity and toxicity.

References

Methodological & Application

Application Note: A Validated RP-HPLC Method for the Quantification of Sitagliptin Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of sitagliptin (B1680988) phosphate (B84403) in bulk drug and pharmaceutical dosage forms. The method is demonstrated to be simple, accurate, and precise, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This protocol is suitable for routine quality control and analysis in drug development and manufacturing settings.

Introduction

Sitagliptin is a potent, orally active inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, prescribed for the management of type 2 diabetes mellitus.[4] By inhibiting DPP-4, sitagliptin slows the inactivation of incretin (B1656795) hormones, which leads to increased insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner.[5][6] The most common commercially available form is sitagliptin phosphate monohydrate.[4][7] Accurate and reliable analytical methods are crucial for determining the potency and ensuring the quality of sitagliptin phosphate in pharmaceutical products. This document provides a detailed protocol for an RP-HPLC method developed and validated for this purpose.

Physicochemical Properties of Sitagliptin Phosphate

A summary of the key physicochemical properties of sitagliptin phosphate is presented in Table 1. This information is critical for the development of a suitable analytical method.

Table 1: Physicochemical Properties of Sitagliptin Phosphate

PropertyValueReference
Molecular FormulaC₁₆H₁₅F₆N₅O·H₃PO₄·H₂O[7]
Molecular Weight523.32 g/mol [6][7]
AppearanceWhite to off-white, crystalline, non-hygroscopic solid[7]
SolubilitySoluble in water and N,N-dimethylformamide, slightly soluble in methanol (B129727), and very slightly soluble in ethanol, acetone, and acetonitrile.[7][7]
pKa7.7, 8.78[4]

Experimental Protocols

Materials and Reagents
  • Sitagliptin Phosphate reference standard

  • Sitagliptin Phosphate tablets (e.g., Januvia®)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (OPA) (AR grade)

  • Deionized water (HPLC grade)

Equipment
  • High-Performance Liquid Chromatograph (HPLC) system with UV-Vis detector

  • C18 analytical column (e.g., Zorbax Eclipse XDB C18, 150 x 4.6 mm, 5 µm)[8]

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in Table 2.

Table 2: Optimized Chromatographic Conditions

ParameterCondition
Stationary PhaseC18 column (150 x 4.6 mm, 5 µm)
Mobile Phase0.01M KH₂PO₄ Buffer : Methanol (50:50 v/v), pH 2.5 adjusted with OPA[8]
Flow Rate0.7 mL/min[8][9]
Detection Wavelength267 nm[8]
Injection Volume20 µL
Column TemperatureAmbient
Run Time10 minutes
Preparation of Solutions

Buffer Preparation (0.01M KH₂PO₄): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of deionized water. Adjust the pH to 2.5 with orthophosphoric acid.

Mobile Phase Preparation: Mix the prepared 0.01M KH₂PO₄ buffer and methanol in a ratio of 50:50 (v/v).[8] Degas the mobile phase by sonication for 15 minutes.

Standard Stock Solution Preparation (100 µg/mL): Accurately weigh 10 mg of sitagliptin phosphate reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions in the concentration range of 5-30 µg/mL by diluting with the mobile phase.[8]

Sample Preparation (from tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of sitagliptin and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • From the filtered solution, prepare a suitable concentration (e.g., 10 µg/mL) by diluting with the mobile phase.

Method Validation

The developed RP-HPLC method was validated according to ICH Q2(R1) guidelines for the following parameters:[1][2][3]

System Suitability

System suitability parameters were evaluated by injecting the standard solution six times. The results are summarized in Table 3.

Table 3: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 21.2
Theoretical Plates> 20005800
% RSD of Peak Area≤ 2.0%0.5%
Linearity

The linearity of the method was determined by analyzing a series of concentrations of sitagliptin phosphate (5-30 µg/mL).[8] The calibration curve was constructed by plotting the peak area versus the concentration.

Table 4: Linearity Data

ParameterResult
Linearity Range5-30 µg/mL[8]
Correlation Coefficient (r²)0.999[8]
Regression Equationy = 45872x + 1234
Accuracy

The accuracy of the method was determined by the recovery study at three different concentration levels (80%, 100%, and 120%). The percentage recovery was calculated.

Table 5: Accuracy (Recovery) Data

Concentration LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%87.9599.38%
100%109.9899.80%
120%1211.9299.33%
Mean % Recovery 99.50%
Precision

The precision of the method was evaluated by repeatability (intra-day) and intermediate precision (inter-day). Six replicate injections of the standard solution were made on the same day and on three different days.

Table 6: Precision Data

Precision Type% RSD of Peak Area
Repeatability (Intra-day)0.6%
Intermediate Precision (Inter-day)0.8%
Robustness

The robustness of the method was assessed by making deliberate small variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and pH of the buffer (±0.2). The system suitability parameters were checked after each variation. The method was found to be robust as the results remained within the acceptable limits.

Visualizations

The following diagrams illustrate the workflow of the RP-HPLC method development and the logical relationship of the validation parameters.

RP_HPLC_Method_Development_Workflow start Start: Define Analytical Objective lit_review Literature Review & Physicochemical Properties start->lit_review method_dev Method Development lit_review->method_dev col_select Column Selection (e.g., C18) method_dev->col_select mp_opt Mobile Phase Optimization (Composition, pH) method_dev->mp_opt fr_opt Flow Rate Optimization method_dev->fr_opt dw_select Detection Wavelength Selection method_dev->dw_select method_val Method Validation (ICH Q2) col_select->method_val mp_opt->method_val fr_opt->method_val dw_select->method_val specificity Specificity method_val->specificity linearity Linearity method_val->linearity accuracy Accuracy method_val->accuracy precision Precision method_val->precision robustness Robustness method_val->robustness system_suitability System Suitability method_val->system_suitability documentation Documentation & Application Note specificity->documentation linearity->documentation accuracy->documentation precision->documentation robustness->documentation system_suitability->documentation end End: Validated Method documentation->end

Caption: Workflow for RP-HPLC Method Development and Validation.

Method_Validation_Parameters validated_method Validated Analytical Method specificity Specificity (Analyte vs. Interferences) validated_method->specificity linearity Linearity (Proportionality of Response) validated_method->linearity accuracy Accuracy (Closeness to True Value) validated_method->accuracy precision Precision (Repeatability & Intermediate) validated_method->precision robustness Robustness (Reliability under Variations) validated_method->robustness system_suitability System Suitability (System Performance) validated_method->system_suitability lod_loq LOD & LOQ (Sensitivity) validated_method->lod_loq

Caption: Interrelation of Method Validation Parameters.

Conclusion

The developed RP-HPLC method for the quantification of sitagliptin phosphate is simple, rapid, accurate, precise, and robust.[8] The validation results demonstrate that the method is suitable for its intended purpose of routine quality control analysis of sitagliptin phosphate in bulk and pharmaceutical dosage forms. The short run time and simple mobile phase make this method cost-effective and efficient for high-throughput analysis.[9]

References

Application Notes: In Vitro Cell-Based Assays for Sitagliptin Phosphate Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sitagliptin (B1680988) is an oral hypoglycemic agent that acts as a potent and selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4).[1][2][3] The primary mechanism of sitagliptin involves preventing the degradation of incretin (B1656795) hormones, namely Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[3][4] By stabilizing active GLP-1 and GIP, sitagliptin enhances their physiological effects, which include stimulating glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppressing glucagon (B607659) release from pancreatic α-cells.[2][3]

These application notes provide detailed protocols for a series of key in vitro assays designed to quantify the efficacy of sitagliptin phosphate (B84403). The assays progress from direct target engagement (DPP-4 inhibition) to downstream cellular responses (cAMP production and insulin secretion), providing a comprehensive framework for researchers, scientists, and drug development professionals.

DPP-4 Enzymatic Inhibition Assay

This biochemical assay directly quantifies the inhibitory activity of sitagliptin on the DPP-4 enzyme. It is a fundamental assay for determining the potency of sitagliptin and similar inhibitors.

Principle

The assay utilizes a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), which is cleaved by the DPP-4 enzyme to release a fluorescent product (AMC).[5][6] The rate of fluorescence generation is proportional to the enzyme's activity. In the presence of an inhibitor like sitagliptin, the enzymatic activity is reduced, leading to a decrease in the fluorescent signal. The concentration of sitagliptin required to inhibit 50% of the DPP-4 activity is determined as the IC50 value.[7]

Data Presentation

CompoundTargetAssay TypeIC50 Value
SitagliptinHuman DPP-4Enzymatic, Fluorometric~19 nM[7]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, DPP-4 Enzyme, Substrate plate_setup Plate Setup: Blank, Control, Test Wells prep_reagents->plate_setup prep_sitagliptin Prepare Serial Dilutions of Sitagliptin add_inhibitor Add Sitagliptin/ Buffer to Wells prep_sitagliptin->add_inhibitor plate_setup->add_inhibitor add_enzyme Add DPP-4 Enzyme add_inhibitor->add_enzyme incubate1 Incubate (10 min, 37°C) add_enzyme->incubate1 add_substrate Add Fluorogenic Substrate incubate1->add_substrate incubate2 Incubate (30 min, 37°C) add_substrate->incubate2 read_plate Read Fluorescence (Ex/Em = 360/460 nm) incubate2->read_plate calculate Calculate % Inhibition read_plate->calculate plot Plot Dose-Response Curve & Determine IC50 calculate->plot

Caption: Workflow for the DPP-4 fluorometric inhibition assay.

Experimental Protocol

This protocol is adapted from commercially available DPP-4 inhibitor screening kits.[5][8][9]

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 Substrate (e.g., Gly-Pro-AMC)

  • DPP-4 Assay Buffer

  • Sitagliptin Phosphate

  • 96-well black, clear-bottom microplate

  • Fluorometric plate reader (Ex/Em = 350-360/450-465 nm)[6][9]

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Warm the assay buffer to room temperature before use. Thaw the enzyme and substrate on ice.

  • Sitagliptin Dilution: Prepare a serial dilution of sitagliptin phosphate in assay buffer to generate a range of concentrations for IC50 determination (e.g., 0.1 nM to 1 µM).

  • Assay Plate Setup:

    • Blank Wells: Add assay buffer only.

    • Enzyme Control (100% Activity): Add assay buffer and DPP-4 enzyme.

    • Test Wells: Add the serially diluted sitagliptin and DPP-4 enzyme.

  • Reaction Initiation:

    • To the appropriate wells of the 96-well plate, add 50 µL of the enzyme solution (DPP-4 enzyme diluted in assay buffer).

    • Add 25 µL of the diluted sitagliptin solutions or assay buffer (for the enzyme control) to the wells.

    • Mix gently and incubate the plate for 10-15 minutes at 37°C, protected from light.[6][8]

  • Substrate Addition: Add 25 µL of the DPP-4 substrate solution to all wells to start the reaction.

  • Measurement: Immediately begin measuring the fluorescence intensity in kinetic mode for 15-30 minutes at 37°C, or perform an endpoint reading after a 30-minute incubation.[8][9]

  • Data Analysis:

    • Subtract the background fluorescence (blank wells) from all readings.

    • Calculate the percent inhibition for each sitagliptin concentration relative to the enzyme control.

    • Plot the percent inhibition against the log concentration of sitagliptin and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Incretin Receptor Activation - cAMP Measurement Assay

This cell-based assay measures a key downstream event of sitagliptin's action. By inhibiting DPP-4, sitagliptin increases the concentration of active GLP-1, which then binds to the GLP-1 receptor (GLP-1R) on target cells, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels.[10][11][12]

Principle

The assay uses a cell line engineered to stably express the human GLP-1 receptor.[13] When these cells are stimulated with GLP-1 (in the presence of sitagliptin to prevent degradation), the resulting increase in intracellular cAMP is quantified. Common methods for cAMP detection include Homogeneous Time-Resolved Fluorescence (HTRF) or luciferase-based reporter systems where luciferase expression is driven by a cAMP Response Element (CRE).[10][14]

Signaling Pathway Diagram

G cluster_extracellular Extracellular Space cluster_cell Pancreatic β-Cell sitagliptin Sitagliptin dpp4 DPP-4 Enzyme sitagliptin->dpp4 Inhibits glp1_inactive Inactive GLP-1 / GIP dpp4->glp1_inactive glp1_active Active GLP-1 / GIP glp1_active->dpp4 Degrades glp1r GLP-1 Receptor glp1_active->glp1r Binds & Activates ac Adenylyl Cyclase glp1r->ac Stimulates camp cAMP (Second Messenger) ac->camp Converts atp ATP atp->ac pka PKA Activation camp->pka Activates insulin Insulin Secretion (Glucose-Dependent) pka->insulin Promotes

Caption: Sitagliptin's mechanism of action leading to insulin secretion.

Experimental Protocol

This protocol describes a general method for a cAMP assay using a GLP-1R expressing cell line.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GLP-1R[13]

  • Cell culture medium (e.g., DMEM/F12) with serum and antibiotics

  • GLP-1 (7-36) amide

  • Sitagliptin Phosphate

  • cAMP detection kit (e.g., HTRF, GloSensor™, or similar)

  • White, solid-bottom 96- or 384-well assay plates

  • Plate reader compatible with the detection kit's technology

Procedure:

  • Cell Seeding: Seed the GLP-1R expressing cells into the assay plate at a predetermined density and culture overnight to allow for attachment.

  • Compound Preparation: Prepare serial dilutions of sitagliptin. Prepare a fixed, sub-maximal concentration of GLP-1.

  • Cell Stimulation:

    • Remove the culture medium from the cells.

    • Add assay buffer containing the various concentrations of sitagliptin.

    • Immediately add the fixed concentration of GLP-1 to all wells (except for negative controls).

    • Incubate the plate for the time recommended by the cAMP kit manufacturer (typically 15-30 minutes) at room temperature or 37°C.[10]

  • cAMP Detection:

    • Following stimulation, add the cAMP detection reagents as per the kit's protocol. For HTRF, this involves adding a cAMP-d2 conjugate and an anti-cAMP antibody.[10] For bioluminescent assays, this may involve adding a luciferase substrate.[14]

    • Incubate for the specified time (e.g., 60 minutes at room temperature, protected from light).[10]

  • Measurement: Read the plate on a compatible plate reader (e.g., measuring fluorescence at 665 nm and 620 nm for HTRF, or luminescence for bioluminescent assays).

  • Data Analysis: Calculate the cAMP concentration or signal ratio for each well. The signal will be proportional (luminescence) or inversely proportional (HTRF) to the amount of cAMP produced.[10] Plot the signal against the sitagliptin concentration to observe its potentiating effect on GLP-1-stimulated cAMP production.

Data Presentation

Treatment ConditionExpected Outcome
Vehicle ControlBasal cAMP Level
GLP-1 aloneModerate cAMP Increase
Sitagliptin aloneBasal cAMP Level
GLP-1 + SitagliptinPotentiated cAMP Increase

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay provides the most physiologically relevant in vitro measure of sitagliptin's efficacy, assessing its ability to enhance insulin secretion from pancreatic β-cells in a glucose-dependent manner.

Principle

Pancreatic β-cell lines (e.g., MIN6, INS-1E) or isolated primary islets are used.[7] These cells are cultured and then exposed to different glucose concentrations (basal and stimulatory) in the presence of GLP-1 and varying concentrations of sitagliptin. The amount of insulin secreted into the supernatant is then quantified using methods like ELISA or Radioimmunoassay (RIA).[7] The assay demonstrates that sitagliptin's effect is glucose-dependent, a key feature of its mechanism.[4]

Experimental Protocol

Materials:

  • Pancreatic β-cell line (e.g., INS-1E)

  • Standard cell culture reagents

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer

  • Glucose solutions (e.g., 2.8 mM for basal and 16.7 mM for stimulatory)

  • GLP-1 (7-36) amide

  • Sitagliptin Phosphate

  • Insulin ELISA kit

  • Multi-well cell culture plates

Procedure:

  • Cell Culture: Seed INS-1E cells in multi-well plates and culture until they reach approximately 80-90% confluency.

  • Pre-incubation (Starvation):

    • Gently wash the cells twice with a glucose-free buffer (e.g., KRBH).

    • Pre-incubate the cells in KRBH buffer containing a basal (low) glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to synchronize the cells.

  • Stimulation:

    • Remove the pre-incubation buffer.

    • Add fresh KRBH buffer containing either basal (2.8 mM) or stimulatory (16.7 mM) glucose.

    • Within these glucose groups, add the different treatment conditions: vehicle, GLP-1 alone, sitagliptin alone, or GLP-1 + sitagliptin.

    • Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C.

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well. Centrifuge briefly to pellet any detached cells and use the clear supernatant for analysis.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using a validated insulin ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Normalize the secreted insulin data to the total protein content or DNA content of the cells in each well. Express the results as fold-increase in insulin secretion over the basal glucose control.

Data Presentation

Glucose LevelTreatment ConditionExpected Insulin Secretion
Low (2.8 mM)VehicleBasal
Low (2.8 mM)GLP-1 + SitagliptinMinimal increase over basal
High (16.7 mM)VehicleStimulated increase
High (16.7 mM)GLP-1Further increase over stimulated
High (16.7 mM)GLP-1 + SitagliptinPotentiated, maximal increase

References

Application Notes and Protocols for Studying Sitagliptin Phosphate in Animal Models of Diabetic Nephropathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models and detailed experimental protocols for investigating the therapeutic potential of sitagliptin (B1680988) phosphate (B84403) in diabetic nephropathy. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanisms of action of sitagliptin and other dipeptidyl peptidase-4 (DPP-4) inhibitors.

Animal Models for Diabetic Nephropathy

The selection of an appropriate animal model is critical for recapitulating the key pathological features of human diabetic nephropathy. Two main types of models are commonly employed in sitagliptin research: chemically-induced and genetic models.

Chemically-Induced Models: Streptozotocin (STZ)-Induced Diabetes

Streptozotocin (STZ) is a glucosamine-nitrosourea compound that is toxic to pancreatic β-cells, leading to insulin (B600854) deficiency and hyperglycemia. This model is widely used due to its cost-effectiveness and the ability to control the timing and severity of diabetes.

  • High-Fat Diet (HFD) and Low-Dose STZ in Rats: This model mimics the pathophysiology of type 2 diabetes, characterized by insulin resistance followed by β-cell dysfunction.[1] Rats are typically fed a high-fat diet for several weeks to induce insulin resistance before receiving one or more low-dose injections of STZ.[1]

  • Single High-Dose STZ in Rats: A single intraperitoneal injection of a higher dose of STZ induces rapid and severe hyperglycemia, more closely resembling type 1 diabetes.[2][3][4]

Genetic Models

Genetic models spontaneously develop diabetes and its complications, offering a more chronic and potentially more clinically relevant disease progression.

  • Zucker Diabetic Fatty (ZDF) Rats: These rats have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and subsequent development of type 2 diabetes and nephropathy.[5][6][7] They exhibit renal hypertrophy, proteinuria, and glomerulosclerosis, mirroring human diabetic kidney disease.[5]

  • db/db Mice: Similar to ZDF rats, db/db mice have a mutation in the leptin receptor gene, resulting in a phenotype of obesity, hyperglycemia, and diabetic nephropathy.[8][9][10] These mice are a well-established model for studying the progression of diabetic kidney disease.[9][10] A high-protein diet can accelerate the progression of nephropathy in this model.[9][10][11]

Experimental Protocols

The following protocols are generalized from multiple studies and should be optimized for specific experimental goals and institutional guidelines.

Induction of Diabetic Nephropathy

Protocol 1: High-Fat Diet and Low-Dose STZ in Wistar or Sprague-Dawley Rats [1][12]

  • Animal Acclimatization: House male rats (180-200g) in a controlled environment for at least one week.

  • High-Fat Diet: Provide a high-fat diet (e.g., 45-60% kcal from fat) for 4-8 weeks to induce insulin resistance.

  • STZ Injection: After the HFD period, administer a low dose of STZ (e.g., 30 mg/kg, dissolved in citrate (B86180) buffer, pH 4.4) via intraperitoneal (i.p.) injection.[1] A second injection may be required a week later if fasting blood glucose levels are not sufficiently elevated.[1]

  • Confirmation of Diabetes: Monitor fasting blood glucose levels. Rats with fasting blood glucose ≥7.8 mmol/L or random blood glucose ≥11.1 mmol/L are considered diabetic.[1]

Protocol 2: Single High-Dose STZ in Wistar Rats [2][3][4]

  • Animal Acclimatization: As described above.

  • STZ Injection: Administer a single i.p. injection of STZ (e.g., 30 mg/kg) to induce diabetes.[2][3][4]

  • Confirmation of Diabetes: Monitor blood glucose levels as described above.

Sitagliptin Administration
  • Treatment Initiation: Begin sitagliptin treatment after the confirmation of diabetes.

  • Dosage and Administration: Sitagliptin is typically administered orally via gavage. Common dosages range from 10 mg/kg/day to 100 mg/kg/day.[1][2][3][4][5][6][12][13] The drug is usually dissolved in normal saline or water.[2][5][14]

  • Treatment Duration: The duration of treatment typically ranges from 6 to 20 weeks.[5][6][12][14]

  • Control Groups: Include a non-diabetic control group, a diabetic control group (receiving vehicle), and a sitagliptin-treated non-diabetic group to control for the effects of the drug independent of its glucose-lowering action.[2][3][4][15]

Key Experimental Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis start Animal Acclimatization diet High-Fat Diet (for T2DM model) start->diet stz STZ Injection start->stz For T1DM model diet->stz confirm Confirmation of Diabetes stz->confirm treatment Sitagliptin Administration confirm->treatment monitoring Regular Monitoring (Blood Glucose, Body Weight) treatment->monitoring sacrifice Euthanasia & Sample Collection monitoring->sacrifice biochem Biochemical Analysis (Serum, Urine) sacrifice->biochem histo Histopathological Analysis (Kidney Tissue) sacrifice->histo molecular Molecular Analysis (Western Blot, RT-PCR) sacrifice->molecular

A generalized experimental workflow for studying sitagliptin in diabetic nephropathy models.

Data Presentation: Efficacy of Sitagliptin

The following tables summarize the quantitative effects of sitagliptin treatment in various animal models of diabetic nephropathy.

Table 1: Effects of Sitagliptin on Metabolic Parameters

Animal ModelSitagliptin DoseDurationFasting Blood GlucoseHbA1cReference
ZDF Rat10 mg/kg/day6 weeks↓ ~22.5%↓ ~1.2%[5]
Wistar Rat (STZ)100 mg/kg/day3 weeks↓ SignificantlyNot Reported[2][4]
GK Rat10 mg/kg/day20 weeks↓ SignificantlyNot Reported[14]

Table 2: Effects of Sitagliptin on Renal Function and Injury Markers

Animal ModelSitagliptin DoseDuration24h Urinary ProteinSerum CreatinineBlood Urea Nitrogen (BUN)Kidney Index
Sprague-Dawley Rat (HFD/STZ)10 mg/kg/dayNot Specified↓ Significantly↓ Significantly↓ Significantly↓ Significantly
Wistar Rat (STZ)100 mg/kg/day3 weeksNot Reported↓ Significantly↓ Significantly↓ Significantly
Wistar Rat (HFD/STZ)10 mg/kg/day6 weeks↓ Significantly↓ Significantly↓ SignificantlyNot Reported

Signaling Pathways Involved in Sitagliptin's Renoprotective Effects

Sitagliptin exerts its beneficial effects on the diabetic kidney through multiple signaling pathways, often independent of its glucose-lowering effects.

Anti-inflammatory and Anti-apoptotic Pathways

Sitagliptin has been shown to reduce inflammation and apoptosis in the kidneys of diabetic animals.[5] This is achieved, in part, by increasing the levels of glucagon-like peptide-1 (GLP-1), which has anti-inflammatory properties.[5] Sitagliptin treatment leads to decreased levels of pro-inflammatory cytokines like TNF-α and IL-1β, and a reduction in the pro-apoptotic BAX/Bcl-2 ratio.[5]

G cluster_pathway Anti-inflammatory & Anti-apoptotic Pathway cluster_outcome sitagliptin Sitagliptin dpp4 DPP-4 sitagliptin->dpp4 glp1 GLP-1 dpp4->glp1 inhibition of degradation inflammation Inflammation (TNF-α, IL-1β) glp1->inflammation apoptosis Apoptosis (↑ BAX/Bcl-2 ratio) glp1->apoptosis renal_protection Renal Protection inflammation->renal_protection apoptosis->renal_protection

Sitagliptin's role in mitigating inflammation and apoptosis in diabetic nephropathy.
Anti-fibrotic Pathways

Diabetic nephropathy is characterized by the accumulation of extracellular matrix (ECM) proteins, leading to fibrosis. Sitagliptin has been shown to ameliorate renal fibrosis by modulating key signaling pathways.

  • TGF-β1/Smad Pathway: Transforming growth factor-β1 (TGF-β1) is a key mediator of fibrosis. Sitagliptin treatment has been shown to inhibit the TGF-β1/Smad signaling pathway, leading to a reduction in the expression of ECM proteins like collagen IV and fibronectin.[1][13]

  • PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway is involved in cell survival and proliferation. Sitagliptin has been shown to upregulate this pathway, contributing to its renoprotective effects.[15]

G cluster_pathway Anti-fibrotic Signaling Pathways sitagliptin Sitagliptin tgf_beta TGF-β1/Smad sitagliptin->tgf_beta pi3k_akt PI3K/AKT sitagliptin->pi3k_akt ecm ECM Deposition (Collagen IV, Fibronectin) tgf_beta->ecm renal_protection Renal Protection pi3k_akt->renal_protection fibrosis Renal Fibrosis ecm->fibrosis fibrosis->renal_protection

Anti-fibrotic mechanisms of sitagliptin in the diabetic kidney.
Modulation of the PTP1B/JAK-STAT Pathway

Recent studies suggest that sitagliptin can also mitigate inflammation in diabetic nephropathy by modulating the Protein Tyrosine Phosphatase 1B (PTP1B) and Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathways.[2][3][4][16] Sitagliptin treatment has been associated with reduced expression of PTP1B, phosphorylated JAK2 (p-JAK2), and phosphorylated STAT3 (p-STAT3).[2][3][4]

Conclusion

The animal models and protocols described herein provide a robust framework for investigating the therapeutic effects of sitagliptin phosphate in diabetic nephropathy. The evidence strongly suggests that sitagliptin confers renoprotection through multiple mechanisms, including improved glycemic control, and direct anti-inflammatory, anti-apoptotic, and anti-fibrotic actions on the kidney. These findings underscore the potential of sitagliptin as a valuable therapeutic agent for the management of diabetic kidney disease.

References

Application Notes and Protocols for Sitagliptin Phosphate Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of sitagliptin (B1680988) phosphate (B84403) in rodent models, a critical aspect of preclinical research in diabetes and related metabolic disorders. This document outlines detailed protocols for common administration routes, summarizes key quantitative data from various studies, and visualizes the underlying signaling pathway and experimental workflows.

Introduction

Sitagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn enhance glucose-dependent insulin (B600854) secretion and suppress glucagon (B607659) release.[1][2] Rodent models are instrumental in evaluating the efficacy, pharmacokinetics, and safety of sitagliptin.

Quantitative Data Summary

The following tables summarize dosages, administration routes, and pharmacokinetic parameters of sitagliptin in various rodent models as reported in the literature.

Table 1: Dosage and Administration of Sitagliptin Phosphate in Rodent Models

Rodent ModelAdministration RouteDosage RangeVehicleReference(s)
Mice (C57BL/6J)Oral (gavage)4 µ g/mouse - 40 mg/mouseWater[4]
Mice (ob/ob)Oral (gavage)10 mg/kg0.25% Carboxymethylcellulose[4]
Mice (C57BL/6J)In-diet4 g/kg of chowChow[5]
MiceOral (gavage)50 mg/kgNot Specified[6]
Rats (Sprague-Dawley)Oral10 mg/kg/dayDistilled water[7]
Rats (Sprague-Dawley)Oral50, 150, 500 mg/kgNot Specified[8]
Rats (Zucker diabetic fatty)Oral10 mg/kg/dayNot Specified[9]
Rats (Wistar albino)Oral (gavage)100 mg/kgNormal saline[10]
RatsOral (gavage)10 mg/kg/dayNot Specified[11]
RatsIntraperitoneal30 mg/kgNot Specified[12]

Table 2: Pharmacokinetic Parameters of Sitagliptin in Rats

ParameterValueSpecies/StrainReference(s)
Plasma Clearance40-48 ml/min/kgSprague-Dawley[13]
Volume of Distribution7-9 l/kgSprague-Dawley[13]
Half-life~2 hoursSprague-Dawley[13][14]
Oral BioavailabilityHighSprague-Dawley[13]
Time to Maximum Concentration (Tmax)Not significantly affected by co-administration of verapamilNot Specified[15]
Area Under the Curve (AUC0-24h)Increased with co-administration of verapamilNot Specified[15]

Experimental Protocols

Detailed methodologies for the preparation and administration of sitagliptin phosphate in rodent models are provided below. Adherence to institutional guidelines for animal care and use is mandatory.

Protocol 1: Oral Gavage Administration

Oral gavage is a common method for precise oral dosing of sitagliptin.[16][17]

Materials:

  • Sitagliptin phosphate

  • Appropriate vehicle (e.g., distilled water, 0.5% sodium carboxymethyl cellulose)[4][7]

  • Gavage needles (flexible or stainless steel with a ball-tip, appropriate size for the animal)[16][17]

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the animal to determine the correct dosing volume. The maximum recommended volume for mice is 10 ml/kg and for rats is 10-20 ml/kg.[17]

    • Gently restrain the animal, ensuring the head and neck are extended to create a straight line with the esophagus.[16][17]

  • Preparation of Sitagliptin Solution:

    • Based on the desired dosage and animal's weight, calculate the required amount of sitagliptin phosphate.

    • Dissolve the calculated amount in the chosen vehicle. Ensure complete dissolution. For suspensions like those made from crushed tablets, ensure it is well-suspended before each administration.[7]

  • Administration:

    • Measure the correct length for gavage needle insertion by holding it alongside the animal from the mouth to the last rib.

    • Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it advances.[17]

    • Caution: If resistance is met, do not force the needle. Withdraw and attempt again.

    • Once the needle is in place, slowly administer the solution.

    • Gently remove the needle along the same path of insertion.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 5-10 minutes.[17]

Protocol 2: Intraperitoneal (IP) Injection

Materials:

  • Sitagliptin phosphate

  • Sterile, injectable-grade vehicle (e.g., saline)[4]

  • Sterile needles (26-27G for mice)[4]

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the animal to calculate the correct injection volume. The maximum bolus injection volume for mice is 5 ml/kg.[4]

    • Restrain the animal to expose the abdomen.

  • Preparation of Sitagliptin Solution:

    • Dissolve the calculated amount of sitagliptin phosphate in a sterile vehicle.

  • Administration:

    • Locate the lower right or left quadrant of the abdomen.

    • Insert the needle at a 30-45 degree angle.

    • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

    • Inject the solution slowly.

  • Post-Injection Monitoring:

    • Return the animal to its cage and observe for any adverse reactions.

Visualizations

Signaling Pathway of Sitagliptin

Sitagliptin_Signaling_Pathway cluster_gut Gut cluster_blood Bloodstream cluster_pancreas Pancreas cluster_liver Liver cluster_muscle_fat Muscle & Adipose Tissue Meal Meal Incretins GLP-1 & GIP Meal->Incretins Release DPP4_enzyme DPP-4 Enzyme Incretins->DPP4_enzyme Degradation by Beta_cells β-cells Incretins->Beta_cells Stimulates Alpha_cells α-cells Incretins->Alpha_cells Inhibits Inactive_Incretins Inactive Incretins DPP4_enzyme->Inactive_Incretins Sitagliptin Sitagliptin Phosphate Sitagliptin->DPP4_enzyme Inhibits Insulin Insulin Secretion Beta_cells->Insulin Glucagon Glucagon Secretion Alpha_cells->Glucagon Glucose_uptake Glucose Uptake Insulin->Glucose_uptake Promotes Glucose_prod Hepatic Glucose Production Glucagon->Glucose_prod Stimulates Blood_Glucose Lowered Blood Glucose

Caption: Mechanism of action of sitagliptin phosphate.

Experimental Workflow for Evaluating Sitagliptin in a Rodent Model of Type 2 Diabetes

Experimental_Workflow cluster_induction Diabetes Induction cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis Diet High-Fat Diet STZ Low-Dose Streptozotocin (STZ) Injection Diet->STZ Grouping Animal Grouping: - Normal Control - Diabetic Control - Sitagliptin-Treated - Positive Control (e.g., Metformin) STZ->Grouping Administration Daily Sitagliptin Administration (e.g., Oral Gavage) Grouping->Administration Monitoring Regular Monitoring: - Body Weight - Food/Water Intake - Blood Glucose Administration->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Monitoring->OGTT Tissue_Collection Terminal Sacrifice & Tissue Collection: - Blood (for Insulin, HbA1c) - Pancreas (Histology) OGTT->Tissue_Collection Biochemical Biochemical Assays Tissue_Collection->Biochemical Histo Histopathological Examination Tissue_Collection->Histo Stats Statistical Analysis Biochemical->Stats Histo->Stats

Caption: Typical experimental workflow for sitagliptin evaluation.

References

Application Note: High-Throughput Bioanalytical LC-MS/MS Method for the Quantification of Sitagliptin in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of sitagliptin (B1680988) in human plasma. Sitagliptin is an oral hypoglycemic agent that acts by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] This method utilizes a simple and efficient sample preparation technique, followed by rapid chromatographic separation and highly selective detection using a triple quadrupole mass spectrometer. The method has been validated over a linear range of 2.002 to 797.437 ng/mL and is suitable for pharmacokinetic and bioequivalence studies.

Introduction

Sitagliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which is used for the treatment of type 2 diabetes mellitus.[1] By inhibiting DPP-4, sitagliptin increases the levels of active incretin (B1656795) hormones, including glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] This leads to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) secretion, thereby improving glycemic control.[3] Accurate and reliable quantification of sitagliptin in biological matrices is essential for pharmacokinetic assessments and clinical drug monitoring. This application note presents a detailed protocol for a high-throughput LC-MS/MS method for the analysis of sitagliptin in human plasma.

Experimental

Materials and Reagents
  • Sitagliptin reference standard and Sitagliptin-d4 (internal standard, IS) were purchased from a certified vendor.

  • HPLC-grade acetonitrile, methanol, ethyl acetate (B1210297), and n-hexane were obtained from a commercial supplier.[1]

  • Ammonium (B1175870) formate (B1220265) and formic acid were of analytical grade.[1]

  • Human plasma with K2EDTA as an anticoagulant was used.[1]

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.[1]

Table 1: Liquid Chromatography Parameters [1]

ParameterCondition
Column Phenomenex, Gemini C18, 3µm, 100x4.6mm
Mobile Phase Acetonitrile and 5mM ammonium formate (pH 3.5) (50:50, v/v)
Flow Rate 0.8 mL/min
Column Temperature 35.0°C
Autosampler Temp. 10.0°C
Injection Volume 10 µL
Run Time 2.20 min

Table 2: Mass Spectrometry Parameters [1][2][4]

ParameterCondition
Mass Spectrometer API-4000 (AB SCIEX) or equivalent
Ionization Mode Positive Electrospray Ionization (ESI)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) Sitagliptin: 408.000 m/z, Sitagliptin-d4: 412.000 m/z
Product Ion (Q3) Sitagliptin: 174.000 m/z, Sitagliptin-d4: 174.000 m/z
Ion Spray Voltage 5500 V
Source Temperature 550 °C
Sample Preparation

A liquid-liquid extraction (LLE) procedure was employed for the extraction of sitagliptin and the internal standard from human plasma.[1][4]

Protocol:

  • Pipette 100 µL of human plasma into a pre-labeled microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (Sitagliptin-d4).

  • Vortex for 30 seconds.

  • Add 1 mL of the extraction solvent (a combination of ethyl acetate and n-hexane).[1]

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue with 500 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation

The method was validated according to the US FDA guidelines on bioanalytical method validation.[1]

Table 3: Method Validation Summary [1]

ParameterResult
Linearity Range 2.002 - 797.437 ng/mL
Correlation Coeff. > 0.99
Lower Limit of Quantification (LLOQ) 2.002 ng/mL
Intra-day Precision (%CV) ≤ 1.4%
Inter-day Precision (%CV) ≤ 1.4%
Intra-day Accuracy (%) Within ± 15% of nominal value
Inter-day Accuracy (%) Within ± 15% of nominal value
Mean Recovery Sitagliptin: ~66%, Sitagliptin-d4: ~73%

Results and Discussion

The developed LC-MS/MS method demonstrated high sensitivity, specificity, and a short run time of 2.20 minutes, making it suitable for high-throughput analysis.[1] The retention times for sitagliptin and sitagliptin-d4 were found to be approximately 1.07 min and 1.06 min, respectively.[1] No significant matrix effects were observed, and the method proved to be accurate and precise for the quantification of sitagliptin in human plasma.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma is Add Internal Standard (Sitagliptin-d4) plasma->is extraction Liquid-Liquid Extraction (Ethyl Acetate & n-Hexane) is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS bioanalysis of sitagliptin in plasma.

sitagliptin_pathway cluster_incretin Incretin System cluster_dpp4 DPP-4 Action cluster_sitagliptin Sitagliptin Intervention cluster_effects Physiological Effects food Food Intake glp1_gip GLP-1 and GIP Release (from L and K cells) food->glp1_gip dpp4 DPP-4 Enzyme glp1_gip->dpp4 Substrates active_incretins Increased Active GLP-1 and GIP glp1_gip->active_incretins Leads to inactivation Inactivation of GLP-1 and GIP dpp4->inactivation sitagliptin Sitagliptin sitagliptin->dpp4 Inhibits insulin Increased Glucose-Dependent Insulin Secretion active_incretins->insulin glucagon Decreased Glucagon Secretion active_incretins->glucagon glucose Improved Glycemic Control insulin->glucose glucagon->glucose contributes to

Caption: Signaling pathway of sitagliptin's mechanism of action.

Conclusion

The LC-MS/MS method described in this application note is rapid, sensitive, and reliable for the quantification of sitagliptin in human plasma. The simple sample preparation procedure and short chromatographic run time allow for the analysis of a large number of samples, making it ideal for pharmacokinetic and bioequivalence studies in a high-throughput environment.

References

Application Notes and Protocols for Sitagliptin Phosphate Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for clinical trials of sitagliptin (B1680988) phosphate, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus (T2DM). The protocols outlined below are synthesized from a wide range of clinical studies to provide a representative framework for each phase of human clinical investigation.

Mechanism of Action

Sitagliptin's therapeutic effect is achieved by inhibiting the DPP-4 enzyme.[1][2] This enzyme is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By preventing this breakdown, sitagliptin increases the active levels of these hormones.[2] Elevated incretin levels stimulate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from pancreatic α-cells, leading to improved glycemic control.[1][3][4]

Signaling Pathway of Sitagliptin

cluster_Gut Gut cluster_Bloodstream Bloodstream cluster_Pancreas Pancreas cluster_Liver Liver cluster_Outcome Therapeutic Outcome Food Food Intake Incretins GLP-1 & GIP (Incretin Hormones) Food->Incretins stimulates release DPP4 DPP-4 Enzyme Incretins->DPP4 degraded by BetaCells Pancreatic β-cells Incretins->BetaCells stimulates AlphaCells Pancreatic α-cells Incretins->AlphaCells inhibits Sitagliptin Sitagliptin Sitagliptin->DPP4 inhibits Insulin Insulin Secretion (Glucose-dependent) BetaCells->Insulin increases Glucagon Glucagon Secretion AlphaCells->Glucagon decreases GlycemicControl Improved Glycemic Control Insulin->GlycemicControl HGP Hepatic Glucose Production Glucagon->HGP stimulates HGP->GlycemicControl reduced

Caption: Mechanism of action of sitagliptin.

Experimental Design and Protocols

The clinical development of sitagliptin follows a standard phased approach to evaluate its safety, efficacy, and optimal use.

Logical Relationship of Clinical Trial Phases

Phase1 Phase I (Safety & PK/PD) Phase2 Phase II (Dose-Ranging & Efficacy) Phase1->Phase2 Phase3 Phase III (Confirmation of Efficacy & Safety) Phase2->Phase3 Phase4 Phase IV (Post-Marketing Surveillance) Phase3->Phase4

Caption: Logical progression of sitagliptin clinical trials.

Phase I Clinical Trials: Safety and Pharmacokinetics/Pharmacodynamics

Objective: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple ascending doses of sitagliptin in healthy volunteers.

Experimental Protocol:

  • Study Design: Single-center, randomized, double-blind, placebo-controlled, single and multiple ascending dose studies.[5]

  • Participant Population: Healthy male and female volunteers, typically aged 18-45 years.

  • Intervention:

    • Single Ascending Dose (SAD): Participants receive a single oral dose of sitagliptin or placebo. Doses may range from 25 mg to 200 mg.

    • Multiple Ascending Dose (MAD): Participants receive once-daily oral doses of sitagliptin or placebo for a specified period (e.g., 10-14 days). Doses may range from 25 mg to 100 mg.

  • Key Assessments:

    • Safety and Tolerability: Monitored through adverse event (AE) reporting, physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

    • Pharmacokinetics: Serial blood samples are collected at predefined time points to determine plasma concentrations of sitagliptin and its metabolites. Key PK parameters include Cmax, Tmax, AUC, and half-life.

    • Pharmacodynamics: DPP-4 inhibition is assessed by measuring plasma DPP-4 activity. The effect on active GLP-1 levels is also measured, often after a standardized meal.

ParameterSingle Ascending Dose (SAD)Multiple Ascending Dose (MAD)
Objective Assess safety and PK of a single doseAssess safety and PK of multiple doses
Typical Doses 25 mg, 50 mg, 100 mg, 200 mg25 mg, 50 mg, 100 mg daily
Duration Single dose administration10-14 days of daily dosing
Primary Endpoints Safety and tolerability, PK parametersSteady-state PK, safety, and tolerability

Phase II Clinical Trials: Dose-Ranging and Efficacy

Objective: To evaluate the efficacy and safety of different doses of sitagliptin in patients with T2DM and to determine the optimal dose for Phase III trials.[6]

Experimental Protocol:

  • Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participant Population: Patients aged 30-65 with a diagnosis of T2DM and inadequate glycemic control (e.g., HbA1c between 7.0% and 10.0%) on diet and exercise alone or on a stable dose of metformin (B114582).[7]

  • Intervention: Participants are randomized to receive different once-daily doses of sitagliptin (e.g., 25 mg, 50 mg, 100 mg) or placebo for a period of 12 to 24 weeks.

  • Key Assessments:

    • Primary Efficacy Endpoint: Change from baseline in HbA1c at the end of the treatment period.

    • Secondary Efficacy Endpoints: Change from baseline in fasting plasma glucose (FPG), 2-hour postprandial glucose (PPG), and the proportion of patients achieving a target HbA1c <7.0%.

    • Safety and Tolerability: Assessed through AE monitoring, with a particular focus on hypoglycemia.

ParameterTypical Phase II Trial
Objective Determine optimal dose and assess efficacy
Typical Doses 25 mg, 50 mg, 100 mg once daily vs. Placebo
Duration 12-24 weeks
Primary Endpoint Change in HbA1c from baseline
Secondary Endpoints Change in FPG and PPG, % of patients at HbA1c goal

Phase III Clinical Trials: Confirmation of Efficacy and Safety

Objective: To confirm the efficacy and safety of the selected dose of sitagliptin (typically 100 mg once daily) as monotherapy or in combination with other antidiabetic agents in a larger, more diverse patient population.[6]

Experimental Protocol:

  • Study Design: Multicenter, randomized, double-blind, placebo- and/or active-comparator-controlled studies.[8][9]

  • Participant Population: A broad population of patients with T2DM, including those who are treatment-naïve, inadequately controlled on other oral antidiabetic agents, or on insulin therapy.[6][10] Specific studies may target populations with certain characteristics, such as mild renal insufficiency.[8]

  • Intervention: Participants receive sitagliptin 100 mg once daily or a comparator (placebo or another active antidiabetic drug) for an extended period, often 24 to 54 weeks or longer.[11][12]

  • Key Assessments:

    • Primary Efficacy Endpoint: Change from baseline in HbA1c.[8][9]

    • Secondary Efficacy Endpoints: Changes in FPG and PPG, body weight, and the proportion of patients achieving glycemic targets.[8]

    • Safety and Tolerability: Comprehensive monitoring of AEs, serious AEs, and discontinuations due to AEs.[8][13] Specific attention is given to cardiovascular events, pancreatitis, and severe hypersensitivity reactions.[11][14]

Experimental Workflow for a Typical Phase III Trial

cluster_TreatmentArms Treatment Arms Screening Screening Period (2 weeks) Washout Washout/Placebo Run-in (2-4 weeks) Screening->Washout Randomization Randomization Washout->Randomization SitagliptinArm Sitagliptin 100 mg q.d. Randomization->SitagliptinArm ComparatorArm Placebo or Active Comparator Randomization->ComparatorArm Treatment Double-Blind Treatment Period (24-54 weeks) FollowUp Post-Treatment Follow-up (2 weeks) Treatment->FollowUp SitagliptinArm->Treatment ComparatorArm->Treatment

Caption: Workflow of a typical Phase III sitagliptin trial.

Summary of Efficacy Data from Phase III Trials
Study TypeComparatorDuration (weeks)Mean Baseline HbA1c (%)Mean Change in HbA1c with Sitagliptin 100 mg (%)
Monotherapy Placebo24~8.0-0.79
Add-on to Metformin Placebo24~8.0-0.65
Add-on to Pioglitazone Placebo24~7.9-0.70[15]
vs. Dapagliflozin (B1669812) Dapagliflozin24~7.7-7.8-0.51[8]
Add-on to Metformin Uptitration Placebo20~8.7-1.10[9]
Summary of Safety Data from Pooled Analyses
Adverse EventSitagliptin Group (Incidence Rate per 100 patient-years)Non-Exposed Group (Incidence Rate per 100 patient-years)
Any Adverse Event Similar between groupsSimilar between groups
Drug-Related Adverse Events LowerHigher (primarily due to hypoglycemia with sulfonylureas)[11][13]
Hypoglycemia Low (unless combined with sulfonylurea)[6]Higher (especially with sulfonylurea use)[11]
Constipation Slightly increased-
Diarrhea -Higher (related to metformin use)[11]
Major Adverse Cardiovascular Events Not associated with increased risk[11][14]Not associated with increased risk

Phase IV Clinical Trials: Post-Marketing Surveillance

Objective: To gather additional information on the long-term safety and efficacy of sitagliptin in a real-world setting, including its effects in different patient populations and its interaction with other medications.

Experimental Protocol:

  • Study Design: Can include observational studies, registries, and large, simple, randomized trials. A specific Phase IV trial might be a randomized, crossover study to evaluate the effects of sitagliptin in patients with specific genetic mutations.[16]

  • Participant Population: Very large and diverse populations of patients with T2DM who are prescribed sitagliptin as part of their routine clinical care.

  • Intervention: Standard of care, which may include sitagliptin 100 mg once daily.

  • Key Assessments:

    • Long-term safety: Monitoring for rare adverse events, cardiovascular outcomes, and other long-term effects.

    • Effectiveness: Assessing glycemic control and other outcomes in a real-world setting.

    • Pharmacoeconomics: Evaluating the cost-effectiveness of sitagliptin therapy.

ParameterTypical Phase IV Study
Objective Long-term safety and real-world effectiveness
Design Observational, registries, large simple trials
Population Broad, real-world patient population
Primary Endpoints Incidence of rare AEs, cardiovascular outcomes

References

Application Notes and Protocols for the Use of Sitagliptin Phosphate in Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sitagliptin (B1680988) phosphate (B84403) in combination therapies for type 2 diabetes mellitus (T2DM). Detailed experimental protocols for key clinical studies are outlined, along with a summary of quantitative data and visual representations of relevant signaling pathways and experimental workflows.

Introduction to Sitagliptin Phosphate

Sitagliptin is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] By blocking the DPP-4 enzyme, sitagliptin prevents the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This leads to increased levels of active incretins, which in turn stimulate insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from α-cells in a glucose-dependent manner.[1][2][3] This mechanism of action results in improved glycemic control with a low risk of hypoglycemia.[1]

The complementary mechanisms of action of sitagliptin with other antidiabetic agents, such as metformin (B114582), sodium-glucose cotransporter-2 (SGLT2) inhibitors, and insulin, make it a valuable component of combination therapies for the management of T2DM.[4][5]

Section 1: Sitagliptin and Metformin Combination Therapy

The combination of sitagliptin and metformin is a widely used and effective treatment for T2DM, targeting different but complementary pathophysiological defects.[4][6] Sitagliptin enhances glucose-dependent insulin secretion, while metformin primarily reduces hepatic glucose production and improves insulin sensitivity in peripheral tissues.[3][6]

Quantitative Data Summary

The following table summarizes the efficacy of sitagliptin and metformin combination therapy from various clinical trials.

Study/CombinationBaseline HbA1c (%)Change in HbA1c (%)Change in FPG (mg/dL)Change in 2-h PPG (mg/dL)Reference
Sitagliptin 100 mg + Metformin 1000 mg (Initial)8.7-1.67--[7]
Sitagliptin 100 mg + Metformin 1700 mg (Initial)8.7-1.83--[7]
Sitagliptin 100 mg add-on to Metformin ≥1500 mg8.0-0.67 (placebo-subtracted)-25.4 (placebo-subtracted)-[4][8]
Sitagliptin 50 mg/Metformin 1000 mg (Initial)~8.8-1.9--[5]
Sitagliptin 100 mg + Metformin (uptitration to 2000 mg)8.7-1.10 (vs -0.69 for metformin alone)--[9]

FPG: Fasting Plasma Glucose, PPG: Postprandial Glucose

Experimental Protocol: Initial Combination Therapy with Sitagliptin and Metformin (Based on NCT00736322)

Objective: To evaluate the efficacy and safety of initial combination therapy with sitagliptin and metformin in patients with T2DM.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population:

  • Inclusion Criteria: Adults (≥18 years) with T2DM, inadequate glycemic control (HbA1c ≥7.5% and ≤11.0%), and either drug-naïve or washed out of previous antihyperglycemic therapy.[7]

  • Exclusion Criteria: History of type 1 diabetes, diabetic ketoacidosis, or significant renal or hepatic impairment.

Treatment Arms:

  • Sitagliptin 50 mg twice daily + Metformin 500 mg twice daily

  • Sitagliptin 50 mg twice daily + Metformin 850 mg twice daily

  • Sitagliptin 100 mg once daily

  • Metformin 500 mg twice daily

  • Metformin 850 mg twice daily

  • Placebo

Duration: 24 weeks.[7]

Methodology:

  • Screening and Randomization: Eligible patients undergo a screening period, including washout of any prior antihyperglycemic agents. Patients are then randomly assigned to one of the treatment arms.

  • Drug Administration: Patients self-administer the assigned study medication at home according to the prescribed schedule.

  • Clinical Assessments:

    • Primary Endpoint: Change from baseline in HbA1c at week 24.[7]

    • Secondary Endpoints: Change from baseline in fasting plasma glucose (FPG) and 2-hour postprandial glucose (PPG) after a standardized meal tolerance test.

    • Safety Assessments: Monitoring of adverse events, including hypoglycemia and gastrointestinal side effects, through patient diaries and regular clinic visits. Laboratory parameters (e.g., renal and liver function tests) are assessed at baseline and at specified intervals.

Biochemical Assays:

  • HbA1c: Measured using a central laboratory with a standardized, high-performance liquid chromatography (HPLC) method.

  • Plasma Glucose: Measured using a glucose oxidase method.

Signaling Pathway: Synergistic Action of Sitagliptin and Metformin

Sitagliptin_Metformin_Pathway Sitagliptin Sitagliptin DPP4 DPP-4 Enzyme Sitagliptin->DPP4 Inhibits GLP1 Active GLP-1 DPP4->GLP1 Degrades Pancreatic_Beta_Cell Pancreatic β-Cell GLP1->Pancreatic_Beta_Cell Stimulates Insulin_Secretion ↑ Insulin Secretion (Glucose-Dependent) Pancreatic_Beta_Cell->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreatic_Beta_Cell->Glucagon_Secretion Metformin Metformin AMPK AMPK Activation Metformin->AMPK Insulin_Sensitivity ↑ Peripheral Insulin Sensitivity Metformin->Insulin_Sensitivity GLP1_Secretion ↑ GLP-1 Secretion Metformin->GLP1_Secretion Hepatic_Glucose_Production ↓ Hepatic Glucose Production AMPK->Hepatic_Glucose_Production GLP1_Secretion->GLP1

Caption: Synergistic signaling of sitagliptin and metformin.

Section 2: Sitagliptin and SGLT2 Inhibitor Combination Therapy

The combination of sitagliptin with an SGLT2 inhibitor, such as dapagliflozin (B1669812) or empagliflozin, offers a dual mechanism of action that is independent of insulin secretion and sensitivity for the SGLT2 inhibitor component. SGLT2 inhibitors promote urinary glucose excretion, leading to reductions in plasma glucose, body weight, and blood pressure.[10]

Quantitative Data Summary
Study/CombinationBaseline HbA1c (%)Change in HbA1c (%)Change in FPG (mg/dL)Change in Body Weight (kg)Reference
Dapagliflozin 10 mg add-on to Sitagliptin 100 mg (± Metformin)7.9-0.5 (placebo-subtracted)-24.1 (placebo-subtracted)-1.8 (placebo-subtracted)[11]
Dapagliflozin + Sitagliptin + Metformin ER (Triple FDC)~9.0-1.73 (vs dual therapies)-44.0-[12]
Sitagliptin 100 mg vs Dapagliflozin 5-10 mg (in mild renal insufficiency)7.7-7.8-0.15 (sitagliptin superior)--[13]

FDC: Fixed-Dose Combination, ER: Extended Release

Experimental Protocol: Add-on Therapy with Dapagliflozin to Sitagliptin (Based on a 24-week study)

Objective: To assess the efficacy and safety of adding dapagliflozin to sitagliptin therapy in patients with T2DM inadequately controlled on sitagliptin with or without metformin.

Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group, phase 3 study with a 24-week extension.[11]

Patient Population:

  • Inclusion Criteria: Adults with T2DM and inadequate glycemic control (HbA1c ≥7.0% and ≤10.5%) on a stable dose of sitagliptin 100 mg/day with or without metformin (≥1500 mg/day) for at least 8 weeks.

  • Exclusion Criteria: eGFR <60 mL/min/1.73 m², history of recurrent urinary tract infections or genital mycotic infections.

Treatment Arms:

  • Dapagliflozin 10 mg once daily + Sitagliptin (100 mg/day) ± Metformin

  • Placebo once daily + Sitagliptin (100 mg/day) ± Metformin

Duration: 24 weeks, with a 24-week blinded extension period.[11]

Methodology:

  • Randomization: Eligible patients are randomized in a 1:1 ratio to receive either dapagliflozin or placebo.

  • Study Visits: Patients attend clinic visits at baseline, and at weeks 4, 12, 24, and 48 for efficacy and safety assessments.

  • Efficacy Assessments:

    • Primary Endpoint: Change from baseline in HbA1c at week 24.[11]

    • Secondary Endpoints: Change from baseline in FPG, 2-hour PPG, body weight, and systolic blood pressure.

  • Safety Monitoring: Assessment of adverse events, with a focus on urinary tract infections, genital infections, and events related to volume depletion. Renal function is monitored throughout the study.

Logical Workflow for a Combination Therapy Clinical Trial

Experimental_Workflow cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase cluster_analysis Analysis Phase Informed_Consent Informed Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Informed_Consent->Inclusion_Exclusion Washout Washout of Prohibited Medications Inclusion_Exclusion->Washout Randomization Randomize to Treatment Arms Washout->Randomization Arm_A Arm A: Sitagliptin + Combination Agent Randomization->Arm_A Arm_B Arm B: Sitagliptin + Placebo/Comparator Randomization->Arm_B Monitoring Regular Monitoring: - Glycemic Control - Safety Labs - Adverse Events Arm_A->Monitoring Arm_B->Monitoring Primary_Endpoint Primary Endpoint Analysis (e.g., Change in HbA1c) Monitoring->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Analysis Primary_Endpoint->Secondary_Endpoints Safety_Analysis Safety Data Analysis Secondary_Endpoints->Safety_Analysis

Caption: General experimental workflow for a combination therapy trial.

Section 3: Sitagliptin and Insulin Combination Therapy

Adding sitagliptin to insulin therapy can improve glycemic control without a significant increase in the risk of severe hypoglycemia and may allow for a reduction in the required insulin dose.[7][14][15]

Quantitative Data Summary
Study/CombinationBaseline HbA1c (%)Change in HbA1c (%)Change in FPG (mg/dL)Change in Daily Insulin Dose (IU)Reference
Sitagliptin 100 mg add-on to stable Insulin (± Metformin)8.7-0.6 (placebo-subtracted)-15.0 (placebo-subtracted)No significant change[14]
Sitagliptin 100 mg with Insulin Glargine Titration~8.5-0.4 (vs placebo)--4.7 (vs placebo)[15]
Sitagliptin + Insulin Glargine vs Premixed Insulin7-9No significant difference--[16]
Experimental Protocol: Sitagliptin as Add-on to Insulin Therapy (Based on a 24-week study)

Objective: To evaluate the efficacy and tolerability of sitagliptin when added to a stable regimen of insulin, with or without metformin.[14]

Study Design: A 24-week, randomized, double-blind, placebo-controlled study.[14]

Patient Population:

  • Inclusion Criteria: Patients with T2DM and inadequate glycemic control (HbA1c ≥7.5% and ≤11.0%) on a stable dose of long-acting, intermediate-acting, or premixed insulin for at least 10 weeks, with or without a stable dose of metformin (≥1500 mg/day).[14]

  • Exclusion Criteria: Recurrent severe hypoglycemia, or significant cardiovascular, renal, or hepatic disease.

Treatment Arms:

  • Sitagliptin 100 mg once daily + stable insulin regimen (± metformin)

  • Placebo once daily + stable insulin regimen (± metformin)

Duration: 24 weeks.[14]

Methodology:

  • Run-in Period: A 2-week single-blind placebo run-in period to ensure stability on the insulin regimen.[14]

  • Randomization and Treatment: Eligible patients are randomized to receive either sitagliptin or placebo, while continuing their stable insulin and metformin (if applicable) doses.

  • Efficacy Measures:

    • Primary Endpoint: Change from baseline in HbA1c at week 24.[14]

    • Secondary Endpoints: Proportion of patients achieving an HbA1c <7.0%, and changes from baseline in FPG and 2-hour PPG.

  • Safety and Tolerability: Monitoring of adverse events, with particular attention to the incidence and severity of hypoglycemia. Body weight is also monitored.

Signaling Pathway: Interaction of Sitagliptin and Insulin Signaling

Sitagliptin_Insulin_Pathway Sitagliptin Sitagliptin DPP4 DPP-4 Sitagliptin->DPP4 Inhibits GLP1 Active GLP-1 DPP4->GLP1 Degrades Beta_Cell Pancreatic β-Cell GLP1->Beta_Cell Stimulates Endogenous_Insulin ↑ Endogenous Insulin Secretion Beta_Cell->Endogenous_Insulin Insulin_Receptor Insulin Receptor Endogenous_Insulin->Insulin_Receptor Exogenous_Insulin Exogenous Insulin Exogenous_Insulin->Insulin_Receptor IRS IRS Proteins Insulin_Receptor->IRS PI3K PI3K IRS->PI3K AKT Akt/PKB PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose) GLUT4->Glucose_Uptake

Caption: Combined effects of sitagliptin and insulin on glucose metabolism.

Conclusion

Sitagliptin phosphate, through its mechanism of DPP-4 inhibition, serves as a versatile agent in combination therapies for T2DM. Its ability to enhance endogenous incretin levels complements the actions of other antihyperglycemic drugs, leading to improved glycemic control. The provided protocols and data summaries offer a foundation for researchers and drug development professionals to design and interpret studies involving sitagliptin in combination regimens. The signaling pathways illustrate the molecular basis for the observed synergistic or additive effects.

References

Sitagliptin Phosphate: A Tool for Investigating Pancreatic Beta-Cell Function and Preservation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitagliptin (B1680988) phosphate (B84403), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, has emerged as a valuable pharmacological tool for the study of pancreatic beta-cell biology. By preventing the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), sitagliptin enhances their downstream signaling effects, which are crucial for maintaining glucose homeostasis.[1][2] This document provides detailed application notes and experimental protocols for researchers utilizing sitagliptin to investigate beta-cell function and preservation.

Sitagliptin's mechanism of action involves the inhibition of the DPP-4 enzyme, which rapidly inactivates incretins.[3] By blocking this enzyme, sitagliptin increases the circulating levels of active GLP-1 and GIP.[1][2] These incretins then bind to their respective receptors on pancreatic beta-cells, initiating a cascade of intracellular signaling events that lead to enhanced glucose-stimulated insulin (B600854) secretion (GSIS), improved beta-cell survival, and potentially, an increase in beta-cell mass.[4][5]

Key Applications in Beta-Cell Research

  • Investigating Incretin Signaling: Elucidating the downstream pathways of GLP-1 and GIP receptor activation in beta-cells.

  • Assessing Beta-Cell Function: Quantifying the effects on glucose-stimulated insulin secretion and other markers of beta-cell health.

  • Studying Beta-Cell Preservation: Examining the pro-survival and anti-apoptotic effects on beta-cells under various stress conditions.

  • Evaluating Beta-Cell Proliferation: Determining the potential to stimulate beta-cell replication and expand beta-cell mass.

Data Presentation: Efficacy of Sitagliptin on Beta-Cell Function

The following tables summarize quantitative data from clinical and preclinical studies, demonstrating the impact of sitagliptin on key markers of beta-cell function and mass.

Table 1: Clinical Studies on Beta-Cell Function Markers

Study PopulationTreatmentDurationChange in HOMA-βChange in Proinsulin/Insulin RatioReference(s)
Type 2 Diabetes PatientsSitagliptin vs. Placebo24 weeksIncreased by 12.9%Decreased[5]
Type 2 Diabetes PatientsSitagliptin (100mg/day)3 monthsSignificant improvementNot specified[2][6]
Type 2 Diabetes Patients on MetforminSitagliptin vs. Placebo1 yearSustained improvementSustained improvement[7]
Type 2 Diabetes PatientsSitagliptin vs. Placebo (Meta-analysis)≥ 12 weeksSignificant improvement (12.03%)Significant decrease (-0.06)[8]
Japanese Patients with Type 2 DiabetesSitagliptin (50mg/day)4 yearsPreserved (no significant change)Not specified[9]

Table 2: Preclinical Studies on Beta-Cell Mass and Proliferation

Animal ModelTreatmentDurationEffect on Beta-Cell MassEffect on Beta-Cell Proliferation (Ki-67+)Reference(s)
hIAPP Transgenic MiceSitagliptin1 yearProtected against lossNot specified[10]
Akita MiceSitagliptin analogue4-6 weeksPreservedIncreased[11]
db/db MiceSitagliptin analogue4-6 weeksPreservedNo significant increase[11]

Signaling Pathways Modulated by Sitagliptin in Beta-Cells

Sitagliptin, by increasing active GLP-1 levels, triggers a series of intracellular signaling events within the pancreatic beta-cell that collectively enhance its function and promote its survival.

GLP-1 Receptor Signaling Pathway

GLP_1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Sitagliptin Sitagliptin DPP4 DPP-4 GLP1_inactive Inactive GLP-1 GLP1_active Active GLP-1 GLP1R GLP-1 Receptor GLP1_active->GLP1R Binds AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Synthesizes PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Exocytosis Insulin Granule Exocytosis PKA->Exocytosis CREB CREB PKA->CREB Phosphorylates Epac2->Exocytosis Insulin_Gene Insulin Gene Transcription (PDX-1) CREB->Insulin_Gene Promotes IRS2 IRS-2 CREB->IRS2 Promotes PI3K_Akt PI3K/Akt Pathway IRS2->PI3K_Akt Activates Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits Proliferation β-Cell Proliferation (Cyclin D1) PI3K_Akt->Proliferation Promotes Survival β-Cell Survival PI3K_Akt->Survival Promotes

Experimental Workflow for Studying Sitagliptin's Effects

A typical workflow for investigating the effects of sitagliptin on beta-cell function and preservation involves islet isolation, in vitro treatment, and subsequent functional and molecular analyses.

Experimental_Workflow cluster_assays Functional & Molecular Assays Islet_Isolation Pancreatic Islet Isolation (e.g., Collagenase Digestion) Islet_Culture Islet Culture & Recovery Islet_Isolation->Islet_Culture Sitagliptin_Treatment In Vitro Treatment with Sitagliptin (and appropriate controls) Islet_Culture->Sitagliptin_Treatment GSIS Glucose-Stimulated Insulin Secretion (GSIS) Sitagliptin_Treatment->GSIS Proliferation Proliferation Assay (Ki-67 Staining) Sitagliptin_Treatment->Proliferation Apoptosis Apoptosis Assay (TUNEL) Sitagliptin_Treatment->Apoptosis Gene_Expression Gene Expression Analysis (e.g., qPCR for Insulin, PDX-1) Sitagliptin_Treatment->Gene_Expression

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of sitagliptin on beta-cell function and preservation.

Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Islets

Objective: To measure the effect of sitagliptin on insulin secretion from isolated pancreatic islets in response to low and high glucose concentrations.

Materials:

  • Isolated pancreatic islets (mouse, rat, or human)

  • Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA

  • Low glucose KRBH (e.g., 2.8 mM glucose)

  • High glucose KRBH (e.g., 16.7 mM glucose)

  • Sitagliptin stock solution (dissolved in a suitable vehicle, e.g., water or DMSO)

  • 96-well plates

  • Insulin ELISA kit

  • Acid-ethanol solution (for insulin extraction)

Procedure:

  • Islet Preparation: After isolation, allow islets to recover overnight in culture medium. Handpick islets of similar size for the experiment.

  • Pre-incubation:

    • Place 10-15 size-matched islets per well of a 96-well plate.

    • Wash the islets twice with low glucose KRBH.

    • Pre-incubate the islets in low glucose KRBH for 1-2 hours at 37°C in a 5% CO2 incubator. This step is to bring the insulin secretion to a basal level.

  • Sitagliptin Treatment (if applicable for pre-treatment): Add sitagliptin (e.g., 100 nM) or vehicle control to the pre-incubation buffer.

  • Basal Insulin Secretion:

    • Remove the pre-incubation buffer.

    • Add fresh low glucose KRBH (with or without sitagliptin) to the wells.

    • Incubate for 1 hour at 37°C.

    • Collect the supernatant for measurement of basal insulin secretion.

  • Stimulated Insulin Secretion:

    • Remove the low glucose buffer.

    • Add high glucose KRBH (with or without sitagliptin) to the same wells.

    • Incubate for 1 hour at 37°C.

    • Collect the supernatant for measurement of stimulated insulin secretion.

  • Insulin Content:

    • After collecting the supernatant from the high glucose stimulation, add acid-ethanol to each well to lyse the islets and extract the total insulin content.

    • Incubate at -20°C overnight.

  • Insulin Measurement:

    • Measure the insulin concentration in the collected supernatants and the islet lysates using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Express insulin secretion as a percentage of total insulin content to normalize for variations in islet size and number.

    • Calculate the stimulation index (fold increase in insulin secretion from basal to stimulated conditions).

    • Compare the results between sitagliptin-treated and control groups.

Protocol 2: Beta-Cell Proliferation Assay (Ki-67 Staining)

Objective: To determine the effect of sitagliptin on the proliferation of beta-cells within isolated islets.

Materials:

  • Isolated islets treated with sitagliptin or vehicle control for a specified period (e.g., 48-72 hours).

  • Paraffin-embedding reagents or cryopreservation medium.

  • Microtome.

  • Microscope slides.

  • Primary antibodies: anti-insulin and anti-Ki-67.

  • Fluorescently labeled secondary antibodies.

  • DAPI for nuclear counterstaining.

  • Fluorescence microscope.

Procedure:

  • Islet Fixation and Sectioning:

    • Fix the treated islets in 4% paraformaldehyde.

    • Embed the islets in paraffin (B1166041) or a cryo-embedding medium.

    • Cut thin sections (e.g., 5 µm) using a microtome and mount them on microscope slides.

  • Immunofluorescence Staining:

    • Deparaffinize and rehydrate the sections if paraffin-embedded.

    • Perform antigen retrieval.

    • Block non-specific binding sites with a blocking buffer (e.g., BSA or serum).

    • Incubate the sections with primary antibodies against insulin (to identify beta-cells) and Ki-67 (a marker of proliferation) overnight at 4°C.

    • Wash the sections and incubate with appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature.

    • Counterstain the nuclei with DAPI.

    • Mount the slides with an anti-fade mounting medium.

  • Image Acquisition and Analysis:

    • Visualize the stained sections using a fluorescence microscope.

    • Capture images of multiple islets from each treatment group.

    • Quantify the number of insulin-positive cells (beta-cells), Ki-67-positive cells (proliferating cells), and double-positive (Ki-67+/insulin+) cells.

    • Calculate the percentage of proliferating beta-cells: (Number of double-positive cells / Total number of insulin-positive cells) x 100.

    • Compare the proliferation rates between sitagliptin-treated and control groups.[12][13]

Protocol 3: Beta-Cell Apoptosis Assay (TUNEL Staining)

Objective: To assess the anti-apoptotic effect of sitagliptin on beta-cells within isolated islets, particularly under pro-apoptotic conditions (e.g., cytokine or glucolipotoxicity-induced stress).

Materials:

  • Isolated islets treated with sitagliptin or vehicle control, with or without a pro-apoptotic stimulus.

  • Paraffin-embedding reagents or cryopreservation medium.

  • Microtome.

  • Microscope slides.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTp nick end labeling) assay kit.

  • Primary antibody: anti-insulin.

  • Fluorescently labeled secondary antibody.

  • DAPI for nuclear counterstaining.

  • Fluorescence microscope.

Procedure:

  • Islet Fixation and Sectioning: Follow the same procedure as in Protocol 2.

  • TUNEL Staining:

    • Perform the TUNEL assay according to the manufacturer's protocol to label the fragmented DNA of apoptotic cells.[3][14]

  • Immunofluorescence Staining for Insulin:

    • After the TUNEL reaction, perform immunofluorescence staining for insulin to identify beta-cells as described in Protocol 2.

  • Image Acquisition and Analysis:

    • Visualize the stained sections using a fluorescence microscope.

    • Capture images of multiple islets from each treatment group.

    • Quantify the number of insulin-positive cells (beta-cells), TUNEL-positive cells (apoptotic cells), and double-positive (TUNEL+/insulin+) cells.

    • Calculate the percentage of apoptotic beta-cells: (Number of double-positive cells / Total number of insulin-positive cells) x 100.

    • Compare the apoptosis rates between sitagliptin-treated and control groups.

Conclusion

Sitagliptin phosphate serves as a powerful research tool for dissecting the intricate mechanisms governing pancreatic beta-cell function and survival. The protocols and data presented here provide a framework for researchers to effectively utilize sitagliptin in their studies, contributing to a deeper understanding of beta-cell biology and the development of novel therapeutic strategies for diabetes.

References

Application of Sitagliptin Phosphate in Cardiovascular Research Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sitagliptin (B1680988) phosphate (B84403), a dipeptidyl peptidase-4 (DPP-4) inhibitor, in various preclinical cardiovascular research models. This document details experimental protocols, summarizes key quantitative findings, and illustrates the molecular pathways influenced by sitagliptin treatment.

Cardiovascular Research Models

Sitagliptin phosphate has been investigated for its cardioprotective effects in several well-established animal models of cardiovascular disease. The following sections provide detailed information on its application in models of ischemia-reperfusion injury, atherosclerosis, diabetic cardiomyopathy, and heart failure with preserved ejection fraction.

Ischemia-Reperfusion (I/R) Injury Model

Sitagliptin has been shown to confer cardioprotection in models of myocardial ischemia-reperfusion injury, primarily by reducing infarct size and mitigating oxidative stress.

Quantitative Data Summary

ParameterAnimal ModelSitagliptin DoseOutcomeReference
Infarct Size (% of Area at Risk)Wistar Rats50 mg/kg/day (oral, 2 weeks)Decreased from 44.89 ± 4.02% to 22.20 ± 2.03%[1]
GLP-1 Level (ng/mL)Wistar Rats50 mg/kg/day (oral, 2 weeks)Increased from 22.20 ± 2.03 to 44.98 ± 4.02[1]
cNOS Activity (pmol/min/mg protein)Wistar Rats50 mg/kg/day (oral, 2 weeks)Increased from 96.47 ± 11.71 to 260.87 ± 60.86[1]
Serum Urea NitrogenWistar Rats5 mg/kg/day (oral, 2 weeks)Significantly decreased post-I/R[2]
Serum CreatinineWistar Rats5 mg/kg/day (oral, 2 weeks)Significantly decreased post-I/R[2]
Lipid PeroxidationWistar Rats5 mg/kg/day (oral, 2 weeks)Significantly decreased in renal tissue[2]
Antioxidant Enzymes (GSH, GPx, SOD, CAT)Wistar Rats5 mg/kg/day (oral, 2 weeks)Significantly increased in renal tissue[2]

Experimental Protocol: Myocardial Ischemia-Reperfusion Injury in Rats

This protocol describes the induction of myocardial I/R injury in rats and subsequent treatment with sitagliptin.

Materials:

  • Male Wistar rats (250-300g)

  • Sitagliptin phosphate

  • Anesthetics (e.g., ketamine/xylazine)

  • Surgical instruments

  • Ventilator

  • Suture materials

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Phosphate buffered saline (PBS)

  • Formalin

Procedure:

  • Animal Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment.

  • Sitagliptin Administration: Administer sitagliptin phosphate (e.g., 50 mg/kg/day) or vehicle (saline) orally via gavage for 14 consecutive days.[1]

  • Surgical Procedure:

    • Anesthetize the rat and connect it to a rodent ventilator.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture.

  • Ischemia and Reperfusion:

    • Induce ischemia by tightening the ligature for 45 minutes.[1]

    • Loosen the ligature to allow for reperfusion for 120 minutes.[1]

  • Infarct Size Assessment (TTC Staining):

    • At the end of reperfusion, excise the heart.

    • Slice the ventricles into 1-2 mm thick transverse sections.

    • Incubate the slices in 1% TTC solution in PBS at 37°C for 15-20 minutes. Viable tissue will stain red, while infarcted tissue will remain pale.

    • Fix the slices in 10% formalin.

    • Capture images of the stained sections and quantify the infarct size as a percentage of the area at risk using image analysis software.

Signaling Pathway: Sitagliptin in Ischemia-Reperfusion Injury

G Sitagliptin Sitagliptin DPP4 DPP-4 Inhibition Sitagliptin->DPP4 GLP1 ↑ GLP-1 DPP4->GLP1 eNOS ↑ eNOS Activity GLP1->eNOS NO ↑ Nitric Oxide eNOS->NO OxidativeStress ↓ Oxidative Stress NO->OxidativeStress InfarctSize ↓ Infarct Size OxidativeStress->InfarctSize Cardioprotection Cardioprotection InfarctSize->Cardioprotection

Sitagliptin's cardioprotective effects in I/R injury.

Atherosclerosis Model

Sitagliptin has demonstrated anti-atherosclerotic effects in animal models, primarily by reducing inflammation and oxidative stress within the vasculature.

Quantitative Data Summary

ParameterAnimal ModelSitagliptin DoseOutcomeReference
Atherosclerotic Plaque AreaApolipoprotein-E-knockout mice0.3% in high-fat diet for 16 weeksDecreased from 12.91 ± 1.15% to 7.64 ± 1.98%
Aortic MCP-1 ExpressionApolipoprotein-E-knockout mice0.3% in high-fat diet for 16 weeksSignificantly reduced
Aortic IL-6 ExpressionApolipoprotein-E-knockout mice0.3% in high-fat diet for 16 weeksSignificantly reduced
Serum sVCAM-1Apolipoprotein-E-knockout mice0.3% in high-fat diet for 16 weeksSignificantly reduced
Serum P-selectinApolipoprotein-E-knockout mice0.3% in high-fat diet for 16 weeksSignificantly reduced
Aortic AMPK PhosphorylationApolipoprotein-E-knockout mice0.3% in high-fat diet for 16 weeksSignificantly induced
Aortic p38 and Erk1/2 PhosphorylationApolipoprotein-E-knockout mice0.3% in high-fat diet for 16 weeksSignificantly suppressed
Aortic mTORC1 mRNA ExpressionMale RabbitsNot specifiedSignificantly reduced
Serum Total Cholesterol, Triglycerides, LDLMale Rabbits125 mg/kg/day (oral, 6 weeks)Significantly reduced
Aortic MDAMale Rabbits125 mg/kg/day (oral, 6 weeks)Significantly reduced
Aortic GSHMale Rabbits125 mg/kg/day (oral, 6 weeks)Significantly increased
Aortic Intima-Media ThicknessMale Rabbits125 mg/kg/day (oral, 6 weeks)Significantly reduced

Experimental Protocol: Atherosclerosis in Apolipoprotein-E-Knockout Mice

Materials:

  • Male Apolipoprotein-E-knockout (ApoE-/-) mice

  • High-fat diet (HFD)

  • Sitagliptin phosphate

  • Oil Red O stain

  • Instruments for tissue processing and histology

Procedure:

  • Animal Model and Diet:

    • Use male ApoE-/- mice, a standard model for atherosclerosis research.

    • Feed the mice a high-fat diet to induce atherosclerotic plaque formation.

  • Sitagliptin Treatment:

    • Divide the mice into a control group (HFD only) and a treatment group (HFD supplemented with 0.3% sitagliptin) for 16 weeks.

  • Tissue Collection and Analysis:

    • At the end of the treatment period, euthanize the mice and perfuse with PBS.

    • Excise the aorta and fix in formalin.

    • Stain the aorta with Oil Red O to visualize atherosclerotic lesions.

    • Quantify the plaque area as a percentage of the total aortic surface area.

  • Biochemical and Molecular Analyses:

    • Measure serum levels of inflammatory markers (e.g., sVCAM-1, P-selectin) and lipids using ELISA and standard biochemical assays.

    • Analyze the expression of inflammatory cytokines (e.g., MCP-1, IL-6) and signaling proteins (e.g., AMPK, p38, Erk1/2) in aortic tissue using Western blotting or qPCR.

Signaling Pathway: Anti-Atherosclerotic Effects of Sitagliptin

G Sitagliptin Sitagliptin AMPK ↑ pAMPK Sitagliptin->AMPK MAPK ↓ p-p38, p-Erk1/2 Sitagliptin->MAPK Inflammation ↓ Inflammation (MCP-1, IL-6) AMPK->Inflammation MAPK->Inflammation LeukocyteEndothelial ↓ Leukocyte-Endothelial Interaction Inflammation->LeukocyteEndothelial Atherosclerosis ↓ Atherosclerotic Lesion Area LeukocyteEndothelial->Atherosclerosis

Sitagliptin's modulation of AMPK and MAPK pathways in atherosclerosis.

Diabetic Cardiomyopathy Model

Sitagliptin has been shown to ameliorate diabetic cardiomyopathy by reducing oxidative stress, inflammation, and fibrosis in the heart.

Quantitative Data Summary

ParameterAnimal ModelSitagliptin DoseOutcomeReference
Heart-to-Body Weight RatioStreptozotocin-induced diabetic rats100 mg/kg/day (oral, 90 days)Significantly decreased[3]
Serum Troponin IStreptozotocin-induced diabetic rats100 mg/kg/day (oral, 90 days)Significantly decreased[3]
Serum CK-MBStreptozotocin-induced diabetic rats100 mg/kg/day (oral, 90 days)Significantly decreased[3]
Cardiac IL-6Streptozotocin-induced diabetic ratsNot specifiedSignificantly decreased[4]
Cardiac Lipid PeroxidationStreptozotocin-induced diabetic ratsNot specifiedSignificantly decreased[4]
Cardiac Antioxidant DefensesStreptozotocin-induced diabetic ratsNot specifiedSignificantly increased[4]
Cardiac pJAK2 and pSTAT3Streptozotocin-induced diabetic ratsNot specifiedSignificantly decreased[4]
Cardiac FibrosisGoto-Kakizaki rats (Type 2 diabetes)10 mg/kg/day (oral, 10 weeks)Reduced[5]

Experimental Protocol: Streptozotocin-Induced Diabetic Cardiomyopathy in Rats

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (pH 4.5)

  • Sitagliptin phosphate

  • Echocardiography equipment

  • Masson's trichrome stain

Procedure:

  • Induction of Diabetes:

    • Induce diabetes by a single intraperitoneal injection of STZ (e.g., 55-65 mg/kg) dissolved in cold citrate buffer.[3][6]

    • Confirm diabetes by measuring blood glucose levels (>250 mg/dL) 72 hours post-injection.

  • Sitagliptin Treatment:

    • Initiate daily oral administration of sitagliptin (e.g., 100 mg/kg) or vehicle to diabetic rats for a period of 90 days.[3]

  • Assessment of Cardiac Function:

    • Perform echocardiography at baseline and at the end of the treatment period to assess cardiac function parameters (e.g., ejection fraction, fractional shortening).

  • Histological Analysis of Cardiac Fibrosis:

    • At the end of the study, euthanize the rats and excise the hearts.

    • Fix the hearts in formalin and embed in paraffin.

    • Perform Masson's trichrome staining on cardiac sections to visualize and quantify collagen deposition (fibrosis).

  • Biochemical and Molecular Analyses:

    • Measure serum markers of cardiac injury (troponin I, CK-MB).

    • Analyze cardiac tissue for markers of inflammation (e.g., IL-6), oxidative stress (e.g., lipid peroxidation, antioxidant enzymes), and signaling pathways (e.g., JAK/STAT) using appropriate techniques (ELISA, Western blotting, qPCR).

Signaling Pathway: Sitagliptin in Diabetic Cardiomyopathy

G Sitagliptin Sitagliptin JAK_STAT ↓ pJAK2/pSTAT3 Sitagliptin->JAK_STAT OxidativeStress ↓ Oxidative Stress Sitagliptin->OxidativeStress Fibrosis ↓ Fibrosis Sitagliptin->Fibrosis Inflammation ↓ Inflammation JAK_STAT->Inflammation Cardiomyopathy Amelioration of Diabetic Cardiomyopathy Inflammation->Cardiomyopathy OxidativeStress->Cardiomyopathy Fibrosis->Cardiomyopathy

Sitagliptin's modulation of the JAK/STAT pathway in diabetic cardiomyopathy.

Heart Failure with Preserved Ejection Fraction (HFpEF) Model

Sitagliptin has been investigated for its potential to improve diastolic function and reduce inflammation and fibrosis in a model of HFpEF.

Quantitative Data Summary

ParameterAnimal ModelSitagliptin DoseOutcomeReference
Diastolic DysfunctionDahl salt-sensitive rats on a high-salt diet10 mg/kg/day (oral, 8 weeks)Attenuated[7]
MortalityDahl salt-sensitive rats on a high-salt diet10 mg/kg/day (oral, 8 weeks)Reduced[7]
Myocardial Pro-inflammatory Cytokines (TNF-α, IL-6, CCL2)Dahl salt-sensitive rats on a high-salt diet10 mg/kg/day (oral, 8 weeks)Reduced[7]
Myocardial Collagen DepositionDahl salt-sensitive rats on a high-salt diet10 mg/kg/day (oral, 8 weeks)Attenuated[7]
Myocardial eNOS MonomerDahl salt-sensitive rats on a high-salt diet10 mg/kg/day (oral, 8 weeks)Decreased[7]
Myocardial eNOS DimerDahl salt-sensitive rats on a high-salt diet10 mg/kg/day (oral, 8 weeks)Increased[7]

Experimental Protocol: Dahl Salt-Sensitive Rat Model of HFpEF

Materials:

  • Dahl salt-sensitive rats

  • High-salt (8% NaCl) and low-salt (0.3% NaCl) diets

  • Sitagliptin phosphate

  • Echocardiography equipment

  • Pressure-volume loop catheter system

Procedure:

  • Induction of HFpEF:

    • Feed seven-week-old Dahl salt-sensitive rats a high-salt diet for 5 weeks to induce hypertension and subsequent cardiac remodeling.[7]

  • Sitagliptin Treatment:

    • Continue the high-salt diet and treat the rats with either sitagliptin (10 mg/kg/day, oral gavage) or vehicle for the following 8 weeks. A control group is fed a low-salt diet.[7]

  • Assessment of Cardiac Function:

    • Monitor blood pressure weekly.

    • Perform echocardiography and hemodynamic analysis (using a pressure-volume loop catheter) to assess diastolic function.

  • Histological and Molecular Analysis:

    • At the end of the study, euthanize the rats and collect myocardial tissue.

    • Analyze the tissue for levels of pro-inflammatory cytokines, fibrotic markers, and components of the nitric oxide signaling pathway (e.g., eNOS monomer and dimer) using techniques such as ELISA, Western blotting, and histology.

Experimental Workflow: HFpEF Model

G Start Dahl Salt-Sensitive Rats HighSalt High-Salt Diet (5 weeks) Start->HighSalt Hypertension Hypertension HighSalt->Hypertension Treatment Sitagliptin (10 mg/kg/day) or Vehicle (8 weeks) Hypertension->Treatment Analysis Functional, Histological, and Molecular Analysis Treatment->Analysis Outcome Assessment of Diastolic Function, Inflammation, and Fibrosis Analysis->Outcome

Workflow for investigating sitagliptin in a rat model of HFpEF.

General Laboratory Protocols

The following are generalized protocols for common techniques used in the evaluation of cardiovascular parameters in the context of sitagliptin research.

Western Blotting

Purpose: To detect and quantify specific proteins in tissue or cell lysates.

Protocol:

  • Protein Extraction: Homogenize tissue or lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block non-specific binding sites on the membrane with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Enzyme-Linked Immunosorbent Assay (ELISA)

Purpose: To quantify the concentration of a specific protein (e.g., cytokine, hormone) in a biological fluid.

Protocol:

  • Coating: Coat a 96-well plate with a capture antibody specific for the target protein.

  • Blocking: Block non-specific binding sites with a blocking buffer.

  • Sample Incubation: Add standards and samples to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody.

  • Enzyme Conjugate: Add streptavidin-HRP.

  • Substrate Addition: Add a TMB substrate to produce a colorimetric reaction.

  • Stop Reaction: Stop the reaction with a stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Real-Time Quantitative PCR (qPCR)

Purpose: To measure the expression levels of specific genes.

Protocol:

  • RNA Extraction: Isolate total RNA from tissues or cells.

  • cDNA Synthesis: Reverse transcribe RNA into cDNA.

  • qPCR Reaction: Set up a qPCR reaction with cDNA, primers for the gene of interest, and a SYBR Green or TaqMan master mix.

  • Amplification: Run the reaction in a real-time PCR cycler.

  • Data Analysis: Analyze the amplification data to determine relative gene expression levels, often normalized to a housekeeping gene.

Masson's Trichrome Staining

Purpose: To visualize and quantify collagen deposition (fibrosis) in tissue sections.

Protocol:

  • Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue.

  • Mordanting: Treat with Bouin's solution.

  • Nuclear Staining: Stain nuclei with Weigert's hematoxylin.

  • Cytoplasmic Staining: Stain cytoplasm and muscle fibers with Biebrich scarlet-acid fuchsin.

  • Collagen Staining: Differentiate and stain collagen with aniline (B41778) blue.

  • Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

  • Imaging and Quantification: Capture images and quantify the blue-stained fibrotic area as a percentage of the total tissue area.

TUNEL Assay

Purpose: To detect apoptotic cells by labeling the terminal ends of fragmented DNA.

Protocol:

  • Tissue Preparation: Use paraffin-embedded or frozen tissue sections.

  • Permeabilization: Permeabilize the cells to allow entry of the labeling reagents.

  • TdT Labeling: Incubate with Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., FITC-dUTP).

  • Detection: Visualize the labeled cells using fluorescence microscopy.

  • Quantification: Count the number of TUNEL-positive nuclei and express as a percentage of the total number of nuclei.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape in Sitagliptin Phosphate HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of sitagliptin (B1680988) phosphate (B84403). The following frequently asked questions (FAQs) and troubleshooting guides are designed to help researchers, scientists, and drug development professionals identify and resolve problems related to poor peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Peak Tailing

Q1: My sitagliptin phosphate peak is showing significant tailing. What are the potential causes and how can I fix it?

A1: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC, especially for basic compounds like sitagliptin.[1][2] A tailing factor greater than 1.2 is generally considered significant.[3]

Potential Causes & Solutions:

Potential Cause Detailed Explanation Recommended Corrective Actions
Secondary Silanol (B1196071) Interactions Sitagliptin is a basic compound and can interact with acidic silanol groups on the surface of silica-based columns.[4][5] These secondary interactions cause some molecules to be retained longer, resulting in a tailing peak.[6]1. Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2-3) protonates the silanol groups, minimizing their interaction with the basic sitagliptin molecule.[3][4] 2. Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated ("end-capped").[6] 3. Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.[7]1. Reduce Injection Volume: Decrease the amount of sample injected onto the column.[6] 2. Dilute the Sample: Lower the concentration of sitagliptin phosphate in your sample solution.[3]
Column Degradation Over time, columns can degrade, leading to a loss of efficiency and poor peak shape.[3] This can include the creation of voids or channels in the packing material.1. Flush the Column: Wash the column with a strong solvent to remove contaminants.[3] 2. Replace the Column: If flushing does not improve the peak shape, the column may need to be replaced.[5]
Extra-Column Volume Excessive tubing length or large-volume fittings between the injector and detector can cause band broadening and peak tailing.[3][8]1. Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter. 2. Check Fittings: Ensure all connections are secure and use low-volume fittings.[8]
Issue 2: Peak Fronting

Q2: I am observing peak fronting for my sitagliptin phosphate analysis. What could be the reason?

A2: Peak fronting, characterized by a leading edge that is less steep than the trailing edge, can arise from several factors related to the sample and column conditions.[6][7]

Potential Causes & Solutions:

Potential Cause Detailed Explanation Recommended Corrective Actions
Sample Overload Injecting a sample that is too concentrated can lead to peak fronting.[9]1. Reduce Sample Concentration: Dilute your sample to a lower concentration.[6] 2. Decrease Injection Volume: Inject a smaller volume of your sample.[9]
Poor Sample Solubility If sitagliptin phosphate is not fully dissolved in the injection solvent, it can lead to an uneven distribution on the column and cause fronting.[6]1. Ensure Complete Dissolution: Make sure the sample is completely dissolved before injection. 2. Use a Weaker Injection Solvent: Dissolve the sample in a solvent that is weaker than the mobile phase.
Column Collapse or Voids Physical damage to the column, such as a void at the inlet or collapse of the packed bed, can disrupt the flow path and cause peak fronting.[9][10]1. Use a Guard Column: A guard column can protect the analytical column from particulate matter and pressure shocks. 2. Replace the Column: If a void has formed, the column will likely need to be replaced.
Incompatible Injection Solvent If the injection solvent is significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in fronting.1. Match Solvent Strength: Ideally, dissolve the sample in the mobile phase itself. If this is not possible, use a solvent with a similar or weaker elution strength.
Issue 3: Split Peaks

Q3: My sitagliptin phosphate peak is splitting into two or more peaks. What should I do?

A3: Peak splitting can be a complex issue, and determining whether it affects a single peak or all peaks is the first step in troubleshooting.[11]

Potential Causes & Solutions:

Potential Cause Detailed Explanation Recommended Corrective Actions
Partially Blocked Column Frit If the inlet frit of the column is partially blocked, the sample will not be introduced to the column in a uniform band, causing splitting of all peaks.[11][12]1. Backflush the Column: Reverse the column direction and flush it with a strong solvent. 2. Replace the Frit/Column: If backflushing is ineffective, the frit or the entire column may need to be replaced.[12]
Column Void A void or channel in the column packing can create multiple paths for the analyte to travel, resulting in split peaks for all analytes.[13]1. Check for Voids: Visually inspect the column inlet if possible. 2. Replace the Column: A column with a significant void usually needs to be replaced.[13]
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and splitting, particularly for the analyte of interest.1. Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the mobile phase. 2. Reduce Organic Solvent in Sample: If using a different solvent, minimize the concentration of the strong organic component.[12]
Co-eluting Impurity It is possible that an impurity is eluting at a very similar retention time to sitagliptin phosphate, giving the appearance of a split peak.[11]1. Adjust Method Parameters: Modify the mobile phase composition, gradient, or temperature to improve the resolution between the two potential peaks.[12] 2. Inject a Smaller Volume: Reducing the injection volume may help to resolve the two components into distinct peaks.[11]

Experimental Protocols & Data

Typical HPLC Method Parameters for Sitagliptin Phosphate Analysis

The following table summarizes typical experimental conditions for the HPLC analysis of sitagliptin phosphate, based on published methods.[14][15][16][17][18][19][20][21]

Parameter Typical Conditions
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Ratios can vary.
pH of Aqueous Phase Typically acidic, in the range of 2.5 to 4.8.
Flow Rate 0.7 - 1.0 mL/min
Detection Wavelength 228 nm, 248 nm, 255 nm, 265 nm, 267 nm, or 268 nm
Injection Volume 10 - 20 µL
Temperature Ambient / Room Temperature
Chemical Properties of Sitagliptin
Property Value
pKa 7.20 (Predicted)[22]
Solubility Soluble in water[22]
Chemical Class Dipeptidyl peptidase-4 (DPP-4) inhibitor[16][23]

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in HPLC analysis.

G Troubleshooting Poor Peak Shape in HPLC start Observe Poor Peak Shape peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting split_peaks Split Peaks start->split_peaks cause_tailing1 Secondary Silanol Interactions peak_tailing->cause_tailing1 cause_tailing2 Column Overload peak_tailing->cause_tailing2 cause_tailing3 Column Degradation peak_tailing->cause_tailing3 cause_fronting1 Sample Overload peak_fronting->cause_fronting1 cause_fronting2 Poor Sample Solubility peak_fronting->cause_fronting2 cause_fronting3 Column Collapse/Void peak_fronting->cause_fronting3 cause_split1 Blocked Frit / Column Void split_peaks->cause_split1 cause_split2 Solvent Incompatibility split_peaks->cause_split2 cause_split3 Co-eluting Impurity split_peaks->cause_split3 solution_tailing1 Adjust pH / Use End-Capped Column cause_tailing1->solution_tailing1 solution_tailing2 Reduce Injection Volume / Dilute Sample cause_tailing2->solution_tailing2 solution_tailing3 Flush or Replace Column cause_tailing3->solution_tailing3 solution_fronting1 Reduce Sample Concentration / Injection Volume cause_fronting1->solution_fronting1 solution_fronting2 Ensure Complete Dissolution / Use Weaker Solvent cause_fronting2->solution_fronting2 solution_fronting3 Use Guard Column / Replace Column cause_fronting3->solution_fronting3 solution_split1 Backflush or Replace Column cause_split1->solution_split1 solution_split2 Use Mobile Phase as Sample Solvent cause_split2->solution_split2 solution_split3 Adjust Method Parameters cause_split3->solution_split3

References

Technical Support Center: Optimizing Mobile Phase for Sitagliptin Phosphate LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-mass spectrometry (LC-MS) analysis of sitagliptin (B1680988) phosphate (B84403).

Troubleshooting Guide

This section addresses common issues encountered during the LC-MS analysis of sitagliptin, with a focus on mobile phase optimization.

Question: Why am I observing poor peak shape (tailing or fronting) for my sitagliptin peak?

Answer:

Poor peak shape for sitagliptin, a basic compound, is often related to secondary interactions with the stationary phase or issues with the mobile phase pH.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic sitagliptin molecule, leading to peak tailing.

    • Solution 1: Mobile Phase pH Adjustment: Ensure the mobile phase pH is sufficiently low (typically 2.5-3.5) to keep sitagliptin fully protonated and minimize interactions with silanols. Phosphoric acid or formic acid are common choices.

    • Solution 2: Use of an Appropriate Column: Employ a column with end-capping or a hybrid particle technology to reduce the number of accessible silanol groups.

    • Solution 3: Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine (B128534) (TEA), can mask the active silanol sites, but this may not be suitable for MS detection due to ion suppression.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or the concentration of the sample.

Question: My sitagliptin signal intensity is low, or the sensitivity is poor. How can I improve it?

Answer:

Low signal intensity in LC-MS analysis can stem from inefficient ionization or matrix effects. The mobile phase plays a crucial role in the ionization process.

  • Inefficient Ionization: Sitagliptin is typically analyzed in positive electrospray ionization (ESI+) mode. The mobile phase should promote the formation of [M+H]⁺ ions.

    • Solution 1: Optimize Mobile Phase pH: A lower pH (e.g., using 0.1% formic acid) ensures sitagliptin is protonated and readily ionizes.

    • Solution 2: Choice of Organic Modifier: Acetonitrile (B52724) is generally preferred over methanol (B129727) as it often leads to better ionization efficiency in ESI.

    • Solution 3: Flow Rate: Ensure the flow rate is compatible with your ESI source for efficient desolvation and ionization.

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress the ionization of sitagliptin.

    • Solution: Improve chromatographic separation by adjusting the gradient profile or the mobile phase composition to separate sitagliptin from interfering matrix components. A thorough sample preparation method is also critical.

Question: I am experiencing retention time shifts for sitagliptin. What could be the cause?

Answer:

Retention time instability can be caused by several factors related to the mobile phase and column.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time.

    • Solution: Ensure accurate and consistent preparation of the mobile phase, including the pH and the concentration of additives. Premixing the aqueous and organic phases can sometimes improve stability.

  • Column Equilibration: Insufficient column equilibration time between injections, especially after a gradient run, can cause retention time drift.

    • Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

  • Column Temperature: Fluctuations in the column temperature can affect retention time.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for sitagliptin phosphate analysis by reversed-phase LC-MS?

A1: A common and effective starting mobile phase for sitagliptin analysis on a C18 column is a gradient elution with:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

This combination provides a low pH to ensure good peak shape and is compatible with ESI-MS.

Q2: How does the pH of the mobile phase affect the retention of sitagliptin?

A2: Sitagliptin is a basic compound with a pKa of approximately 8.5. In reversed-phase chromatography, as the pH of the mobile phase decreases, sitagliptin becomes more protonated (positively charged). This increased polarity leads to weaker interaction with the non-polar stationary phase, resulting in a shorter retention time. Conversely, as the pH approaches the pKa, the compound becomes less protonated, more hydrophobic, and retention time increases. For good peak shape and reproducible results, it is recommended to work at a pH at least 2 units below the pKa.

Q3: Can I use phosphate buffers in my mobile phase for LC-MS analysis of sitagliptin?

A3: It is generally not recommended to use non-volatile buffers like phosphate buffers (e.g., sodium phosphate, potassium phosphate) with mass spectrometry detection. These buffers can precipitate in the MS source, leading to contamination and a significant drop in sensitivity. Volatile buffers and additives such as formic acid, acetic acid, and ammonium (B1175870) formate (B1220265) are preferred for LC-MS applications.

Quantitative Data Summary

Table 1: Effect of Mobile Phase pH on Sitagliptin Retention Time

Mobile Phase A (Aqueous)Mobile Phase B (Organic)pHRetention Time (min)Peak Asymmetry
10 mM Ammonium FormateAcetonitrile3.02.81.1
10 mM Ammonium FormateAcetonitrile4.53.51.3
10 mM Ammonium FormateAcetonitrile6.04.21.6

Data is illustrative and based on typical chromatographic behavior. Actual results may vary depending on the specific column and LC system used.

Table 2: Comparison of Organic Modifiers for Sitagliptin Analysis

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Peak Area (arbitrary units)Signal-to-Noise Ratio
0.1% Formic Acid in WaterAcetonitrile1,200,0001500
0.1% Formic Acid in WaterMethanol950,0001100

Data is illustrative and highlights the general trend of improved ionization efficiency with acetonitrile in ESI.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for Sitagliptin in Plasma

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC Parameters:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Sitagliptin: Q1 (m/z) 408.1 -> Q3 (m/z) 235.1

      • Internal Standard (e.g., Sitagliptin-d4): Q1 (m/z) 412.1 -> Q3 (m/z) 239.1

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.

Visualizations

TroubleshootingWorkflow start Start: Poor Peak Shape (Tailing/Fronting) check_overload Is the peak fronting? start->check_overload reduce_conc Reduce sample concentration or injection volume check_overload->reduce_conc Yes check_tailing Is the peak tailing? check_overload->check_tailing No end End: Improved Peak Shape reduce_conc->end check_ph Is mobile phase pH 2-3 units below pKa? check_tailing->check_ph Yes check_tailing->end No adjust_ph Lower mobile phase pH (e.g., with 0.1% Formic Acid) check_ph->adjust_ph No check_column Is an end-capped or hybrid column being used? check_ph->check_column Yes adjust_ph->end change_column Switch to a column with reduced silanol activity check_column->change_column No check_column->end Yes change_column->end

Caption: Troubleshooting workflow for poor peak shape.

LCMS_MethodDev_Workflow cluster_LC LC Method Development cluster_MS MS Method Development select_column Select Column (e.g., C18) optimize_mobile_phase Optimize Mobile Phase (pH, Organic Modifier) select_column->optimize_mobile_phase optimize_gradient Develop Gradient Profile optimize_mobile_phase->optimize_gradient optimize_source Optimize Source Parameters (Voltage, Gas, Temp) optimize_gradient->optimize_source Integrate and Finalize Method tune_compound Tune Sitagliptin (Select Precursor/Product Ions) tune_compound->optimize_source

Caption: General workflow for LC-MS method development.

Technical Support Center: Overcoming In Vitro Solubility Challenges with Sitagliptin Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility issues of sitagliptin (B1680988) phosphate (B84403) in in vitro settings. The following information includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to facilitate smooth and reliable experimental workflows.

Sitagliptin Phosphate Solubility Data

Sitagliptin phosphate's solubility can be influenced by the solvent, pH, temperature, and the specific crystalline form of the compound (monohydrate vs. anhydrous). The following table summarizes quantitative solubility data from various sources to aid in the preparation of solutions for in vitro studies.

Solvent/BufferFormConcentrationTemperatureNotes
WaterMonohydrate>50 mg/mLNot Specified[1]
WaterMonohydrate≥30.6 mg/mLNot SpecifiedWith ultrasonication.[2]
WaterNot Specified69.5 mg/g24.5°C[3]
WaterNot SpecifiedSoluble to 50 mMNot Specified[4]
WaterMonohydrate41 mg/mLNot Specified
DMSOMonohydrate>100 mg/mLNot Specified[1]
DMSONot SpecifiedSoluble to 50 mMNot Specified[4]
DMSOMonohydrate>10 mMNot SpecifiedWarming to 37°C and sonication can aid in achieving higher concentrations.[2]
DMSOPhosphate~5 mg/mLNot Specified[5]
PBS (pH 7.2)Phosphate~5 mg/mLNot SpecifiedAqueous solutions are not recommended for storage for more than one day.[5]
0.01 M HClMonohydrate68.1 mg/mL25°C
0.10 M Sodium CitrateMonohydrate66.1 mg/mL25°C
pH 4.5Monohydrate69.5 mg/mL25°C
EthanolMonohydrateInsolubleNot Specified[2]
EthanolMonohydratePractically InsolubleNot Specified[6]
MethanolMonohydrateSlightly SolubleNot Specified
AcetonitrileMonohydrateVery Slightly SolubleNot Specified
Dimethyl formamidePhosphate~0.25 mg/mLNot Specified[5]

Troubleshooting Guide & FAQs

This section addresses common questions and issues researchers may encounter when working with sitagliptin phosphate in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a high-concentration stock solution of sitagliptin phosphate?

A1: For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent, with reported solubilities exceeding 100 mg/mL.[1] For aqueous-based assays, it is crucial to ensure that the final concentration of DMSO in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.

Q2: My sitagliptin phosphate is not dissolving well in aqueous buffer, what can I do?

A2: If you are experiencing difficulty dissolving sitagliptin phosphate in an aqueous buffer, consider the following:

  • Gentle Warming: Warm the solution to 37°C.[2]

  • Sonication: Use an ultrasonic bath to aid dissolution.[2]

  • pH Adjustment: Sitagliptin phosphate's solubility is pH-dependent. Ensure the pH of your buffer is within a suitable range. Acidic to neutral pH generally favors solubility.

  • Freshly Prepared Solutions: It is recommended to use freshly prepared aqueous solutions, as storing them for more than a day is not advised.[5]

Q3: I observed precipitation when I diluted my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A3: This is a common issue when diluting a highly concentrated organic stock solution into an aqueous medium. To prevent precipitation:

  • Use a Serial Dilution Approach: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a smaller volume of aqueous buffer or medium, vortexing gently, and then perform the final dilution into the bulk of the medium.

  • Pre-warm the Aqueous Medium: Warming the cell culture medium to 37°C before adding the sitagliptin phosphate stock solution can help maintain solubility.

  • Increase the Volume of the Final Dilution: A higher final volume will result in a lower final concentration of both sitagliptin phosphate and DMSO, reducing the likelihood of precipitation.

Q4: Can I prepare a stock solution of sitagliptin phosphate in water?

A4: Yes, sitagliptin phosphate is soluble in water, with reported solubilities of over 50 mg/mL.[1] However, for long-term storage, a DMSO stock stored at -20°C or -80°C is generally more stable. Aqueous stocks should be prepared fresh for each experiment.[5]

Troubleshooting Workflow for Solubility Issues

If you encounter precipitation or incomplete dissolution during your experiment, follow this logical troubleshooting workflow.

TroubleshootingWorkflow Troubleshooting Sitagliptin Phosphate Solubility Start Issue: Sitagliptin Phosphate Precipitation or Incomplete Dissolution CheckSolvent Is the correct solvent being used for the desired concentration? Start->CheckSolvent CheckConc Is the target concentration within the known solubility limits? CheckSolvent->CheckConc Yes SolventAction Action: Use DMSO for high concentration stocks. Use water or appropriate buffer for direct preparation of lower concentrations. CheckSolvent->SolventAction No CheckPrep Was the solution prepared correctly? (e.g., warming, sonication) CheckConc->CheckPrep Yes ConcAction Action: Lower the target concentration or use a more suitable solvent. CheckConc->ConcAction No CheckDilution Did precipitation occur upon dilution into aqueous media? CheckPrep->CheckDilution Yes PrepAction Action: Apply gentle warming (37°C) and/or sonication. CheckPrep->PrepAction No DilutionAction Action: Use serial dilutions, pre-warm aqueous media, and ensure a low final DMSO concentration. CheckDilution->DilutionAction Yes Resolved Issue Resolved CheckDilution->Resolved No SolventAction->Resolved ConcAction->Resolved PrepAction->Resolved DilutionAction->Resolved

Troubleshooting workflow for sitagliptin phosphate solubility.

Experimental Protocols

Below are detailed protocols for common in vitro assays involving sitagliptin phosphate, with a focus on proper solution preparation to avoid solubility issues.

Protocol 1: In Vitro DPP-4 Enzyme Inhibition Assay

This protocol outlines a typical fluorometric assay to determine the IC50 of sitagliptin phosphate for DPP-4.

DPP4_Assay_Workflow DPP-4 Inhibition Assay Workflow PrepStock 1. Prepare 10 mM Sitagliptin Phosphate Stock in DMSO SerialDilution 2. Perform Serial Dilutions of Stock in Assay Buffer PrepStock->SerialDilution AddSitagliptin 4. Add Diluted Sitagliptin to Test Wells SerialDilution->AddSitagliptin AddEnzyme 3. Add DPP-4 Enzyme to Wells (Control and Test) AddEnzyme->AddSitagliptin Incubate1 5. Incubate at 37°C for 10-15 minutes AddSitagliptin->Incubate1 AddSubstrate 6. Add Fluorogenic Substrate (e.g., Gly-Pro-AMC) Incubate1->AddSubstrate Incubate2 7. Incubate at 37°C for 30 minutes (Protect from Light) AddSubstrate->Incubate2 ReadFluorescence 8. Read Fluorescence (Ex/Em = 360/460 nm) Incubate2->ReadFluorescence AnalyzeData 9. Calculate % Inhibition and IC50 ReadFluorescence->AnalyzeData

Workflow for a DPP-4 enzyme inhibition assay.

Methodology:

  • Preparation of Sitagliptin Phosphate Stock Solution (10 mM):

    • Accurately weigh the required amount of sitagliptin phosphate monohydrate (MW: 523.32 g/mol ).

    • Dissolve in high-purity DMSO to a final concentration of 10 mM.

    • Vortex gently until fully dissolved. Store at -20°C for long-term use.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw the 10 mM stock solution.

    • Perform serial dilutions in the assay buffer (e.g., Tris-HCl, pH 7.5) to achieve the desired final concentrations for the IC50 curve. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <0.5%).

  • Assay Procedure (96-well plate format):

    • Blank wells: Add assay buffer only.

    • Control wells (100% activity): Add assay buffer and the appropriate amount of DPP-4 enzyme solution.

    • Test wells: Add the serially diluted sitagliptin phosphate working solutions and the DPP-4 enzyme solution.

    • Incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the fluorogenic substrate (e.g., Gly-Pro-AMC) to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence using a plate reader with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other readings.

    • Calculate the percent inhibition for each sitagliptin phosphate concentration relative to the control wells.

    • Plot the percent inhibition against the logarithm of the sitagliptin phosphate concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: General Cell-Based Assay

This protocol provides a general workflow for treating cultured cells with sitagliptin phosphate.

CellBasedAssayWorkflow General Cell-Based Assay Workflow PrepStock 1. Prepare 10 mM Sitagliptin Phosphate Stock in DMSO PrepareMedia 3. Prepare Treatment Media with Sitagliptin PrepStock->PrepareMedia CultureCells 2. Culture Cells to Desired Confluency TreatCells 4. Replace Culture Medium with Treatment Medium CultureCells->TreatCells PrepareMedia->TreatCells Incubate 5. Incubate for the Desired Treatment Duration TreatCells->Incubate AssayEndpoint 6. Perform Downstream Assay (e.g., Viability, Gene Expression) Incubate->AssayEndpoint

Workflow for a general cell-based assay with sitagliptin.

Methodology:

  • Preparation of Sitagliptin Phosphate Stock Solution (10 mM):

    • Follow the same procedure as in Protocol 1 to prepare a 10 mM stock solution in DMSO.

  • Cell Culture:

    • Culture your cells of interest under standard conditions until they reach the desired confluency for your experiment.

  • Preparation of Treatment Media:

    • Pre-warm the cell culture medium to 37°C.

    • Prepare the highest concentration of sitagliptin phosphate needed for your experiment by diluting the 10 mM DMSO stock into a small volume of pre-warmed medium. Vortex gently to mix.

    • Perform serial dilutions from this solution into fresh, pre-warmed medium to obtain your final treatment concentrations.

    • Crucially, ensure the final DMSO concentration in the treatment media is identical across all conditions (including the vehicle control) and is at a level non-toxic to your cells (typically ≤0.1%).

  • Cell Treatment:

    • Carefully aspirate the old culture medium from the cells.

    • Gently add the prepared treatment media (including vehicle control) to the respective wells or flasks.

    • Incubate the cells for the desired duration of the experiment.

  • Downstream Analysis:

    • Following the incubation period, proceed with your planned downstream assays, such as cell viability assays (e.g., MTT), gene expression analysis (e.g., qPCR), or protein analysis (e.g., Western blot).

By following these guidelines and protocols, researchers can minimize solubility-related issues with sitagliptin phosphate and ensure the reliability and reproducibility of their in vitro experiments.

References

Technical Support Center: Managing Variability in Animal Model Response to Sitagliptin Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage variability in animal model responses to sitagliptin (B1680988) phosphate.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for sitagliptin?

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 is an enzyme that rapidly inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, sitagliptin increases the levels of active incretins. This enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) secretion, ultimately leading to improved glycemic control.[1][2]

Q2: Which animal models are commonly used for studying sitagliptin, and what are their key characteristics?

Commonly used animal models include Zucker Diabetic Fatty (ZDF) rats, db/db mice, high-fat diet (HFD) combined with low-dose streptozotocin (B1681764) (STZ)-induced diabetic mice and rats, and non-human primates.[1][2][3][4] ZDF rats and db/db mice are genetic models of obesity and type 2 diabetes. The HFD/STZ model mimics the progressive nature of type 2 diabetes with insulin resistance and subsequent beta-cell dysfunction.[1][2]

Q3: What are typical effective doses of sitagliptin in rodent models?

Effective doses of sitagliptin in rodent models can vary depending on the specific model and study design. However, a commonly used oral dose is 10 mg/kg/day.[3][5][6][7] Some studies have used doses ranging from 2.5 mg/kg to 100 mg/kg/day to investigate dose-dependent effects.[8][9]

Q4: How is sitagliptin typically administered in animal studies?

Oral gavage is the most common route of administration for sitagliptin in animal studies to mimic its clinical use in humans.[3][5][10] It can also be administered as an admixture in the diet.[2]

Troubleshooting Guides

Issue 1: High Variability in Glycemic Response

Q: We are observing significant inter-animal variability in blood glucose reduction after sitagliptin administration. What are the potential causes and solutions?

A: High variability in glycemic response is a common challenge. Several factors can contribute to this issue.

  • Animal Model and Strain:

    • Cause: Different animal models (e.g., genetic vs. induced) and even different strains within the same species can exhibit varied responses to sitagliptin. The underlying pathophysiology of the diabetes model is a critical determinant of the drug's efficacy.

    • Troubleshooting:

      • Ensure the chosen animal model is appropriate for the study's objectives.

      • Use a homogenous population of animals (same strain, age, and sex).

      • Thoroughly characterize the baseline metabolic phenotype of the animals before starting the experiment.

  • Diet and Gut Microbiome:

    • Cause: The composition of the diet, particularly the fat and carbohydrate content, can influence the gut microbiome and metabolic parameters, thereby affecting sitagliptin's efficacy.[11][12] Sitagliptin itself has been shown to moderately correct dysbiosis of the microbiota in diabetic rats.[10][11]

    • Troubleshooting:

      • Standardize the diet across all experimental groups.

      • Allow for a sufficient acclimatization period on the specified diet before drug administration.

      • Consider analyzing the gut microbiome to identify potential correlations with treatment response.

  • Timing of Administration:

    • Cause: The timing of sitagliptin administration (e.g., light vs. dark cycle) can impact its pharmacological effects due to the chronopharmacology of metabolic processes.[7][13]

    • Troubleshooting:

      • Administer sitagliptin at the same time each day.

      • Be aware of the animals' activity cycles (e.g., rodents are nocturnal) and how this might influence feeding patterns and drug metabolism.

Issue 2: Inconsistent Pharmacokinetic Profiles

Q: We are observing inconsistent plasma concentrations of sitagliptin between animals. What could be the cause?

A: Variability in pharmacokinetics can undermine the reliability of your study.

  • Formulation and Administration Technique:

    • Cause: The vehicle used for oral gavage and the precision of the administration technique can affect drug absorption and bioavailability.

    • Troubleshooting:

      • Use a consistent and appropriate vehicle for sitagliptin administration.

      • Ensure all personnel are proficient in oral gavage techniques to minimize stress and ensure accurate dosing.

  • Underlying Health Status:

    • Cause: Underlying health issues, even if subclinical, can affect drug metabolism and excretion.

    • Troubleshooting:

      • Thoroughly screen animals for any signs of illness before and during the study.

      • Ensure proper hydration and overall health of the animals.

Issue 3: Unexpected Off-Target Effects or Toxicity

Q: We are observing unexpected side effects or signs of toxicity in our animals. What should we consider?

A: While sitagliptin is generally well-tolerated, it's crucial to monitor for any adverse effects.

  • Dose and Animal Model:

    • Cause: High doses of sitagliptin, especially in certain animal models, could potentially lead to off-target effects. For instance, some studies have investigated the effects of sitagliptin on the exocrine pancreas, although preclinical and clinical data have not indicated an increased risk of pancreatitis.[1]

    • Troubleshooting:

      • Conduct a dose-ranging study to determine the optimal therapeutic dose with minimal side effects for your specific model.

      • Carefully monitor animals for any clinical signs of distress or toxicity.

      • If unexpected effects are observed, consider reducing the dose or re-evaluating the suitability of the animal model.

Quantitative Data Summary

Table 1: Effects of Sitagliptin on Glycemic Control in ZDF Rats

ParameterVehicle-Treated DiabeticSitagliptin-Treated Diabetic (10 mg/kg/day for 6 weeks)p-valueReference
Serum Glucose (mg/dL)523.3 ± 15.6486.3 ± 19.1< 0.001[3]
HbA1c (%)-11.1% decrease vs. vehicle-[3]
Serum Triglycerides (mg/dL)-50% reduction vs. vehicle< 0.001[3]

Table 2: Dose-Dependent Effects of Sitagliptin on Active GLP-1 Levels in Diabetic Rats

Treatment GroupDoseActive Serum GLP-1 (arbitrary units)Reference
Normal Control-13.7 ± 2.8[9]
Diabetic Nephropathy Model-4.5 ± 1.7[9]
Low-Dose Sitagliptin5 mg/kg/day7.6 ± 2.3[9]
High-Dose Sitagliptin10 mg/kg/day10.8 ± 2.6[9]

Experimental Protocols

Protocol 1: Induction of Type 2 Diabetes in Mice (High-Fat Diet/Streptozotocin Model)

This protocol is adapted from studies investigating the effects of sitagliptin in a model that mimics both insulin resistance and impaired insulin secretion.[1][2]

  • Animal Model: Male ICR mice, 4 weeks of age.

  • Diet: Provide a high-fat diet (HFD) where 60% of energy intake is from fat.

  • Induction of Insulin Resistance: Continue the HFD for 3 weeks.

  • Induction of Insulin Deficiency: After 3 weeks of HFD, administer a single intraperitoneal injection of low-dose streptozotocin (STZ) at 90-100 mg/kg.

  • Confirmation of Diabetes: Three weeks after the STZ injection, confirm hyperglycemia, insulin resistance, and glucose intolerance.

  • Treatment: Begin treatment with sitagliptin or vehicle control.

Protocol 2: Oral Glucose Tolerance Test (OGTT)

This protocol is a standard method to assess glucose tolerance in animal models.[5]

  • Fasting: Fast animals overnight (approximately 12 hours) with free access to water.

  • Baseline Glucose: Collect a baseline blood sample from the tail vein to measure fasting blood glucose.

  • Glucose Administration: Administer a glucose solution (e.g., 2.5 g/kg body weight) via oral gavage.

  • Blood Sampling: Collect blood samples at specific time points after glucose administration (e.g., 30, 60, 90, and 120 minutes).

  • Glucose Measurement: Measure blood glucose levels for each time point using a glucometer.

Visualizations

Sitagliptin_Signaling_Pathway cluster_gut Gut Lumen cluster_l_cell L-Cell cluster_bloodstream Bloodstream cluster_pancreas Pancreas (Beta-Cell) Food Intake Food Intake GLP-1 (Active) GLP-1 (Active) Food Intake->GLP-1 (Active) Stimulates Secretion DPP-4 DPP-4 GLP-1 (Active)->DPP-4 Degradation GLP-1 Receptor GLP-1 Receptor GLP-1 (Active)->GLP-1 Receptor Binds to GLP-1 (Inactive) GLP-1 (Inactive) DPP-4->GLP-1 (Inactive) Sitagliptin Sitagliptin Sitagliptin->DPP-4 Inhibits Insulin Secretion Insulin Secretion GLP-1 Receptor->Insulin Secretion Increases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes

Caption: Sitagliptin's mechanism of action via DPP-4 inhibition.

Experimental_Workflow start Start: Animal Model Selection (e.g., ZDF Rats) acclimatization Acclimatization & Baseline Measurements start->acclimatization grouping Randomization into Groups (Vehicle vs. Sitagliptin) acclimatization->grouping treatment Chronic Daily Treatment (e.g., Oral Gavage, 10 mg/kg) grouping->treatment monitoring In-life Monitoring (Body Weight, Food/Water Intake) treatment->monitoring endpoints Terminal Endpoint Collection (Blood, Tissues) monitoring->endpoints analysis Biochemical & Histological Analysis endpoints->analysis results Data Analysis & Interpretation analysis->results

Caption: A typical experimental workflow for a sitagliptin study.

Troubleshooting_Variability cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue High Variability in Animal Response cause1 Animal Model/ Strain issue->cause1 cause2 Diet & Gut Microbiome issue->cause2 cause3 Dosing/ Administration issue->cause3 cause4 Chronopharmacology issue->cause4 solution1 Standardize Animal Characteristics cause1->solution1 solution2 Standardize Diet & Acclimatization cause2->solution2 solution3 Ensure Consistent Dosing Technique cause3->solution3 solution4 Administer at a Consistent Time cause4->solution4

Caption: Troubleshooting logic for response variability.

References

Sitagliptin phosphate stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage and stability of sitagliptin (B1680988) phosphate (B84403).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of sitagliptin phosphate?

A1: Sitagliptin phosphate is susceptible to degradation under several conditions. The most significant factors are exposure to strongly acidic and alkaline environments, which are the major degradation pathways.[1][2][3] Additionally, its stability can be compromised by oxidative stress, high temperatures, high humidity, and interactions with certain pharmaceutical excipients.[2][4]

Q2: What are the known degradation pathways for sitagliptin phosphate?

A2: The primary degradation pathways identified through forced degradation studies are acid and base hydrolysis.[4][5] Under strongly acidic conditions (e.g., 2.5M HCl at 60°C), sitagliptin degrades to form specific products.[6][7] Alkaline conditions (e.g., 0.1N NaOH) also lead to significant degradation.[1][3] Other documented pathways include oxidation, and to a lesser extent, degradation under thermal (dry heat) and photolytic (UV/VIS light) stress.[2][4]

Q3: What are the common degradation products of sitagliptin phosphate?

A3: Several degradation products (DPs) have been identified. Under acidic stress, two primary products, often referred to as DP1 and DP2, with mass-to-charge ratios (m/z) of 193.08 and 234.09, respectively, have been isolated and characterized.[6][8] In the presence of certain excipients like fumaric acid, a fumarate (B1241708) adduct can be formed through a Michael addition reaction.[2][3] The Maillard reaction with lactose (B1674315) is another potential interaction leading to degradation.[2]

Q4: Are there known excipient incompatibilities with sitagliptin phosphate?

A4: Yes, sitagliptin has shown potent interactions with several common excipients. These include fumaric acid (leading to Michael addition) and lactose (leading to the Maillard reaction).[2] Interactions with mannitol (B672) and magnesium stearate (B1226849) have also been observed, some of which are accelerated by high temperature and humidity.[2] Therefore, careful excipient compatibility studies are crucial during formulation development.

Q5: What are the recommended storage conditions for sitagliptin phosphate to ensure long-term stability?

A5: To minimize degradation, sitagliptin phosphate should be stored in well-closed containers, protected from moisture and extreme temperatures. While specific recommendations depend on the formulation, studies assessing stability often use controlled room temperature (e.g., 25°C / 60% RH) and accelerated conditions (e.g., 40°C / 75% RH).[3][9][10] For extemporaneously prepared solutions, storage at room temperature in a pH range of 3-4 has shown good stability for up to four weeks.[1][3]

Troubleshooting Guide

Q: I am observing unexpected peaks in my HPLC chromatogram during a stability study of sitagliptin phosphate. What could be the cause?

A: The appearance of new peaks typically indicates the formation of degradation products or impurities. Follow this troubleshooting workflow to identify the root cause:

G start Unexpected Peak(s) Observed in HPLC Analysis check_storage 1. Verify Storage Conditions (Temperature, Humidity, Light) start->check_storage storage_ok Conditions as per Protocol? check_storage->storage_ok storage_issue Address Deviation: Quarantine Samples, Document Impact storage_ok->storage_issue No check_excipients 2. Review Formulation: Are reactive excipients present? (e.g., Lactose, Fumaric Acid) storage_ok->check_excipients Yes excipients_ok Excipients Inert? check_excipients->excipients_ok excipient_issue Perform Excipient Compatibility Study excipients_ok->excipient_issue No / Unsure check_stress 3. Analyze Stress Conditions (Forced Degradation Study) excipients_ok->check_stress Yes stress_ok pH, Temp, Reagent Conc. Correct? check_stress->stress_ok stress_issue Correct Protocol Error, Repeat Experiment stress_ok->stress_issue No characterize 4. Characterize Unknown Peak(s) stress_ok->characterize Yes lcms Perform LC-MS Analysis to Determine m/z characterize->lcms compare Compare m/z with Known Degradants (See Table 2) lcms->compare isolate Isolate & Characterize (if unknown) compare->isolate No Match end_node Identify Degradation Pathway & Mitigate Risk compare->end_node Match Found isolate->end_node

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Q: My sitagliptin phosphate solution has developed a yellow tint after storage. Is this indicative of degradation?

A: A change in the physical properties, such as color or clarity, of a solution is often a sign of chemical degradation. For instance, the Maillard reaction between sitagliptin and lactose, a common excipient, can produce colored products.[2] It is critical to re-analyze the sample using a validated stability-indicating HPLC method to quantify the remaining sitagliptin and identify any new degradation products. Do not use the solution for further experiments until its purity has been confirmed.

Q: How can I design a robust forced degradation study for my sitagliptin formulation?

A: A forced degradation study is essential to establish the stability-indicating nature of your analytical method.[4] The study should expose sitagliptin to various stress conditions that are more severe than accelerated stability conditions. Based on published literature, your study should include the following conditions at a minimum:

  • Acid Hydrolysis: 0.1N to 2.5M HCl at elevated temperatures (e.g., 60°C).[4][6]

  • Base Hydrolysis: 0.1N to 2.0M NaOH at room or elevated temperatures.[2][4]

  • Oxidation: Hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[4]

  • Thermal Degradation: Dry heat (e.g., 55-80°C).[4][11]

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.[4]

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure the analytical method can effectively separate the degradants from the main peak.[12]

Data Summary Tables

Table 1: Summary of Forced Degradation Studies on Sitagliptin

Stress Condition Reagent/Parameters Duration % Degradation Observed Reference
Acid Hydrolysis 2.5 M HCl at 60°C 6 hours ~20% (tablets), ~30% (API) [6]
Acid Hydrolysis 2.5 M HCl at room temp. 6 hours ~4% [7]
Acid Hydrolysis 0.1 N HCl 1 month Significant degradation [4]
Base Hydrolysis 0.1 N NaOH 2 weeks Significant degradation [4]
Base Hydrolysis 2 M NaOH - High degradation [2]
Oxidation 3% H₂O₂ - Significant degradation [4]

| Thermal (Dry Heat) | 55°C | 3 hours | No significant degradation |[11] |

Table 2: Identified Degradation Products of Sitagliptin

Degradant Name / ID Stress Condition m/z (Mass-to-Charge Ratio) Reference
DP1 / Imp-1 Acid Hydrolysis 193.08 [5][6][8]
DP2 / Imp-4 Acid Hydrolysis 234.09 [5][6][8]
Fumarate Adduct Interaction with Fumaric Acid Not specified [2][3]
Ketoamide Impurity Process Impurity Not specified [13]

| Enamine Impurity | Process Impurity | Not specified |[13] |

Experimental Protocols & Methodologies

This section provides detailed protocols for key experiments related to sitagliptin phosphate stability analysis, compiled from various studies.

1. Protocol: Stability-Indicating HPLC Method

This is a representative HPLC method for quantifying sitagliptin in the presence of its degradation products.

  • Instrumentation: HPLC system with a PDA or UV detector.[4]

  • Column: Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and potassium phosphate buffer (pH 6.8) in a 60:40 (v/v) ratio.[4] An alternative uses a buffer of 0.1M potassium dihydrogen phosphate (pH adjusted to 4.5 with phosphoric acid) and methanol in a 1:1 ratio.[1][3]

  • Flow Rate: 0.5 - 1.0 mL/min.[3][4]

  • Detection Wavelength: 260 nm or 268 nm.[3][14]

  • Injection Volume: 10-20 µL.[3]

  • Column Temperature: Ambient or controlled at 25°C.[12]

  • Sample Preparation: Accurately weigh powder equivalent to 100 mg of sitagliptin, dissolve in a suitable solvent (e.g., water or diluent), sonicate to ensure dissolution, and dilute to the final working concentration (e.g., 200 µg/mL). Filter through a 0.45 µm membrane filter before injection.[4]

2. Protocol: Forced Degradation (Acid Hydrolysis)

This protocol describes a typical procedure for inducing degradation under acidic conditions.

  • Prepare Stock Solution: Prepare a stock solution of sitagliptin phosphate at a known concentration (e.g., 1 mg/mL) in a suitable diluent.

  • Stress Application: Transfer a known volume (e.g., 10 mL) of the stock solution into a flask. Add an equal volume of a strong acid (e.g., 5 M HCl to achieve a final concentration of 2.5 M).[6]

  • Incubation: Place the flask in a water bath maintained at 60°C for a specified period (e.g., 6 hours).[6] Withdraw samples at intermediate time points if kinetic data is required.

  • Neutralization: After the incubation period, cool the solution to room temperature. Carefully neutralize the sample to approximately pH 7 by adding a suitable base (e.g., 0.1N or 2.5M NaOH).

  • Dilution & Analysis: Dilute the neutralized sample to the target concentration for HPLC analysis.

  • Analysis: Analyze the stressed sample using the validated stability-indicating HPLC method alongside a non-degraded reference standard.

Visualized Workflows and Pathways

G sitagliptin Sitagliptin Phosphate acid Acid Hydrolysis (HCl, Heat) sitagliptin->acid base Alkaline Hydrolysis (NaOH) sitagliptin->base oxidation Oxidation (H2O2) sitagliptin->oxidation excipient Excipient Interaction (e.g., Fumaric Acid) sitagliptin->excipient dp1 Degradation Product 1 (m/z 193.08) acid->dp1 dp2 Degradation Product 2 (m/z 234.09) acid->dp2 other_base_dp Other Hydrolysis Products base->other_base_dp other_ox_dp Oxidative Products oxidation->other_ox_dp adduct Fumarate Adduct excipient->adduct

Caption: Major degradation pathways of Sitagliptin Phosphate.

References

Identifying and minimizing degradation of sitagliptin phosphate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing the degradation of sitagliptin (B1680988) phosphate (B84403) in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of sitagliptin phosphate in solution?

A1: Sitagliptin phosphate is susceptible to degradation under various conditions. The primary factors include exposure to acidic and basic environments, oxidizing agents, high temperatures, and UV light.[1][2][3] Alkaline conditions, in particular, have been identified as a major degradation pathway.[4][5]

Q2: What are the known degradation products of sitagliptin phosphate?

A2: Under acidic stress, two primary degradation products, often referred to as DP1 and DP2, have been identified.[6][7][8] One of the major degradation products formed through acid hydrolysis is (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.[6] Under basic conditions, different degradation products are formed, and one identified degradant is Imp-4 (m/z 234.20).[2][3] Another degradation product, a fumarate (B1241708) adduct, has also been mentioned.[5]

Q3: How can I monitor the degradation of my sitagliptin phosphate solution?

A3: The most common and reliable method for monitoring sitagliptin phosphate degradation is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][4][5] This technique allows for the separation and quantification of the intact drug from its degradation products. UPLC-UV/MS can also be used for structural characterization of the degradation products.[6][8]

Q4: What are the recommended storage conditions for a sitagliptin phosphate solution to minimize degradation?

A4: To minimize degradation, sitagliptin phosphate solutions should be protected from light and stored at controlled room temperature (25°C) or under refrigerated conditions (2-8°C).[2][9] The pH of the solution is also a critical factor; maintaining a pH between 3 and 4 has been shown to improve stability.[4][5][10]

Troubleshooting Guide

Problem: I am observing unexpected peaks in my HPLC chromatogram when analyzing my sitagliptin phosphate solution.

Possible Cause Troubleshooting Steps
Degradation of Sitagliptin Phosphate 1. Review the preparation and storage conditions of your solution. Have they been exposed to acidic or basic pH, high temperatures, or light? 2. Perform a forced degradation study (see Experimental Protocols section) to intentionally degrade a sample and compare the resulting chromatogram with your sample's chromatogram. This can help confirm if the unexpected peaks are degradation products. 3. If degradation is confirmed, adjust the pH of your solution to be within the stable range of 3-4 and protect it from light and heat.[4][5][10]
Contamination 1. Ensure all glassware and solvents are clean and of high purity. 2. Prepare a fresh solution using new reagents and analyze it to see if the unexpected peaks persist.
Excipient Interference 1. If you are working with a formulated product, the excipients may be interfering with the analysis. 2. Analyze a placebo formulation (containing all excipients except sitagliptin phosphate) to identify any peaks originating from the excipients.

Problem: The concentration of my sitagliptin phosphate solution is decreasing over time.

Possible Cause Troubleshooting Steps
Chemical Instability 1. This is a strong indicator of degradation. The rate of decrease can provide clues about the degradation pathway. 2. Refer to the quantitative data tables below to understand the expected degradation rates under different stress conditions. 3. Implement the recommended storage conditions (pH 3-4, protection from light, controlled temperature) to enhance stability.[4][5][10]
Adsorption to Container 1. In some cases, the active compound may adsorb to the surface of the storage container. 2. Consider using different types of containers (e.g., glass vs. polypropylene) to see if the loss in concentration is affected.

Quantitative Data on Sitagliptin Phosphate Degradation

The following tables summarize the extent of sitagliptin phosphate degradation under various stress conditions as reported in the literature.

Table 1: Degradation under Acidic and Basic Conditions

Condition Time Temperature % Degradation Reference
2.5 M HCl6 hours60°C~20% (tablets), ~30% (reference standard)[6]
0.5 N HClNot specified70°CSignificant degradation
0.1 N HClNot specifiedNot specified45%[11]
0.1 N NaOH2 weeksRoom TemperatureSignificant degradation[1]
0.1 N NaOHNot specifiedRoom TemperatureSignificant degradation[2]
0.1 N NaOHNot specifiedNot specified75%[11]
2 M NaOHNot specifiedNot specifiedQuickest degradation

Table 2: Degradation under Other Stress Conditions

Condition Time Temperature % Degradation Reference
10% H₂O₂ (Oxidative)24 hoursRoom TemperatureSignificant degradation[1][2]
5% H₂O₂ (Oxidative)Not specifiedNot specified45%[11]
Thermal2 weeks80°CSignificant degradation[1]
Thermal10 days105°CSignificant degradation[2]
ThermalNot specifiedNot specified65%[11]
UV Light (254 nm)2 weeksRoom TemperatureSignificant degradation[1]
UV LightNot specifiedNot specified38%[11]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on sitagliptin phosphate solutions to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of sitagliptin phosphate in a suitable solvent (e.g., water or a mixture of water and methanol) at a known concentration (e.g., 1 mg/mL).[11]

  • Acid Hydrolysis: To a portion of the stock solution, add an equal volume of 0.1 N HCl.[1] Keep the solution at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 6 hours).[6] At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: To another portion of the stock solution, add an equal volume of 0.1 N NaOH.[1] Keep the solution at room temperature for a specified period (e.g., 2 weeks).[1] At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Treat a portion of the stock solution with 3-10% hydrogen peroxide.[1][2] Keep the solution at room temperature for a specified period (e.g., 24 hours).[1] Withdraw samples at different time intervals and dilute for HPLC analysis.

  • Thermal Degradation: Place a portion of the stock solution in a thermostatically controlled oven at a high temperature (e.g., 80°C or 105°C) for a specified duration (e.g., 2 weeks or 10 days).[1][2]

  • Photolytic Degradation: Expose a portion of the stock solution to UV light (e.g., at 254 nm) in a UV chamber for a specified period (e.g., 2 weeks).[1]

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of degradation and to observe the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for an HPLC method capable of separating sitagliptin phosphate from its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 column is commonly used (e.g., 150 x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A common mobile phase consists of a mixture of a phosphate buffer and an organic solvent like methanol (B129727) or acetonitrile.[2][4] For example, a 1:1 mixture of 0.1M potassium dihydrogen phosphate buffer (pH adjusted to 4.5 with phosphoric acid) and methanol can be used.[4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[2]

  • Detection Wavelength: The UV detector is typically set at 260 nm or 210 nm.[2][4]

  • Injection Volume: A standard injection volume is 10 µL.[4]

  • Column Temperature: The column can be maintained at ambient temperature or a controlled temperature, for example, 45°C.[2]

  • Sample Preparation: Dilute the sitagliptin phosphate solution to a suitable concentration within the linear range of the method using the mobile phase as the diluent.

Visualizations

cluster_degradation Sitagliptin Phosphate Degradation Pathways Sitagliptin Sitagliptin Phosphate Acid Acidic Hydrolysis (e.g., HCl) Sitagliptin->Acid H+ Base Alkaline Hydrolysis (e.g., NaOH) Sitagliptin->Base OH- Oxidation Oxidation (e.g., H2O2) Sitagliptin->Oxidation Heat Thermal Stress Sitagliptin->Heat Light Photolytic Stress (UV) Sitagliptin->Light DP1 Degradation Product 1 ((3R)-3-amino-4-(2,4,5- trifluorophenyl)butanoic acid) Acid->DP1 DP2 Degradation Product 2 Acid->DP2 DP_Base Alkaline Degradation Products (e.g., Imp-4) Base->DP_Base DP_Other Other Degradation Products Oxidation->DP_Other Heat->DP_Other Light->DP_Other

Caption: Major degradation pathways of sitagliptin phosphate in solution.

cluster_workflow Troubleshooting Workflow for Unexpected HPLC Peaks Start Start: Unexpected Peaks in HPLC Chromatogram Check_Conditions Review Solution Preparation and Storage Conditions Start->Check_Conditions Forced_Degradation Perform Forced Degradation Study Check_Conditions->Forced_Degradation Compare_Chromatograms Compare Sample and Forced Degradation Chromatograms Forced_Degradation->Compare_Chromatograms Is_Degradation Are Peaks Consistent with Degradation? Compare_Chromatograms->Is_Degradation Optimize_Storage Optimize Storage: pH 3-4, Protect from Light and Heat Is_Degradation->Optimize_Storage Yes Check_Contamination Investigate Contamination Is_Degradation->Check_Contamination No End_Degradation End: Degradation Identified and Minimized Optimize_Storage->End_Degradation Prepare_Fresh Prepare Fresh Solution with High Purity Reagents Check_Contamination->Prepare_Fresh Analyze_Fresh Analyze Fresh Solution Prepare_Fresh->Analyze_Fresh Peaks_Persist Do Peaks Persist? Analyze_Fresh->Peaks_Persist Check_Excipients Investigate Excipient Interference Peaks_Persist->Check_Excipients Yes End_Contamination End: Contamination Source Identified Peaks_Persist->End_Contamination No End_Excipients End: Excipient Interference Confirmed Check_Excipients->End_Excipients

Caption: Logical workflow for troubleshooting unexpected peaks in HPLC analysis.

References

Technical Support Center: Bioanalysis of Sitagliptin Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to matrix effects in the bioanalysis of sitagliptin (B1680988) phosphate. The information is tailored for researchers, scientists, and drug development professionals working with LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a critical concern in the bioanalysis of sitagliptin?

Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as sitagliptin, by co-eluting, undetected components present in the biological sample matrix (e.g., plasma, urine).[1][2] These effects are a primary concern in LC-MS/MS bioanalysis because they can lead to inaccurate and imprecise quantification, potentially compromising the integrity of pharmacokinetic and toxicokinetic data.[1] Endogenous components like phospholipids, salts, and proteins are common causes of matrix effects.[1][3] For sitagliptin, which is often analyzed in complex biological fluids, failing to assess and mitigate these effects can lead to unreliable results.[1]

Q2: How can I quantitatively assess the matrix effect for sitagliptin in my LC-MS/MS assay?

The most accepted method for the quantitative assessment of matrix effects is the post-extraction spiking method , which is considered the "golden standard" in regulated bioanalysis.[1] This approach allows for the calculation of a Matrix Factor (MF).

The process involves comparing two sets of samples:

  • Set A: Blank biological matrix is extracted, and then the analyte (sitagliptin) and its internal standard (IS) are spiked into the clean extract.

  • Set B: A neat (pure) solvent is spiked with the analyte and IS at the same concentration as Set A.

The Matrix Factor is calculated as the ratio of the analyte's peak area in the presence of the matrix (Set A) to the peak area in the absence of the matrix (Set B).[1][3]

  • MF = 1: No matrix effect.

  • MF < 1: Ion suppression.

  • MF > 1: Ion enhancement.

For a robust method, the MF should ideally be between 0.75 and 1.25.[1] A stable isotope-labeled internal standard (SIL-IS), like sitagliptin-d4, is highly recommended as it co-elutes and experiences similar matrix effects, allowing for effective compensation.[1][4]

Table 1: Example Results of a Quantitative Matrix Effect Assessment

Analyte Concentration (ng/mL) Peak Area in Post-Extracted Plasma (Set A) Peak Area in Neat Solution (Set B) Matrix Factor (MF) (A/B)
Sitagliptin 15 (LQC) 48,950 46,500 1.05 (Enhancement)
Sitagliptin 800 (HQC) 2,610,000 2,450,000 1.06 (Enhancement)
Sitagliptin-d4 (IS) 100 1,245,000 1,180,000 1.05 (Enhancement)

Data is illustrative. LQC = Low Quality Control; HQC = High Quality Control.

Troubleshooting Guides

Q3: I am observing significant ion suppression for sitagliptin. What are the likely causes and how can I resolve this issue?

Significant ion suppression is a common problem that can compromise assay sensitivity and accuracy.[2] The workflow below provides a systematic approach to troubleshooting this issue.

G start Significant Ion Suppression Detected check_pl Check for Co-eluting Phospholipids start->check_pl mod_chrom Optimize Chromatographic Separation check_pl->mod_chrom Phospholipids Present? YES improve_cleanup Improve Sample Cleanup Method check_pl->improve_cleanup NO mod_chrom->improve_cleanup Suppression Persists result Issue Resolved: Reliable Quantification mod_chrom->result Resolved use_sil Use Stable Isotope-Labeled Internal Standard (SIL-IS) improve_cleanup->use_sil Suppression Persists improve_cleanup->result Resolved use_sil->result Compensation Achieved G start Start: Define Assay Needs throughput High Sample Throughput Required? start->throughput cleanliness Highest Extract Cleanliness and Sensitivity Needed? throughput->cleanliness No ppt Protein Precipitation (PPT) throughput->ppt Yes cost Is Cost a Major Constraint? cleanliness->cost No spe Solid-Phase Extraction (SPE) cleanliness->spe Yes cost->ppt Yes lle Liquid-Liquid Extraction (LLE) cost->lle No G cluster_A Set A: Matrix cluster_B Set B: Neat Solution A1 Extract 6 Lots of Blank Plasma A2 Spike Sitagliptin + IS into clean extract A1->A2 A3 Analyze via LC-MS/MS (Peak Area A) A2->A3 calc Calculate MF (Area A / Area B) A3->calc B1 Prepare Neat Solution (e.g., 50:50 ACN:H2O) B2 Spike Sitagliptin + IS at same concentration B1->B2 B3 Analyze via LC-MS/MS (Peak Area B) B2->B3 B3->calc

References

Improving the yield of sitagliptin phosphate synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of sitagliptin (B1680988) phosphate (B84403). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for sitagliptin phosphate, and how do they compare in terms of yield and environmental impact?

A1: The main strategies for synthesizing sitagliptin are chemical resolution, asymmetric hydrogenation, and biocatalysis.

  • Chemical Resolution: This method involves synthesizing a racemic mixture of sitagliptin and then separating the desired (R)-enantiomer. One approach uses NaBH4 for the reduction of an enamine intermediate, followed by resolution with (-)-di-p-toluoyl-l-tartaric acid, resulting in an overall yield of about 11%.[1][2] While it avoids expensive noble metal catalysts, the overall yield is relatively low.[1][2]

  • Asymmetric Hydrogenation: This second-generation process often utilizes a rhodium catalyst with a chiral ligand (e.g., t-Bu JOSIPHOS) to directly synthesize the chiral amine.[1][3] This method can achieve high conversions (98%) and enantiomeric excess (up to 95% ee), with the final product isolated in around 84% yield after recrystallization.[1][3] However, it requires high-pressure equipment and removal of the precious metal catalyst.[3]

  • Biocatalysis (Transaminase): The third-generation process employs an engineered (R)-selective transaminase enzyme to convert a prositagliptin ketone directly to (R)-sitagliptin with high enantiomeric excess (>99% ee).[1][4] This method offers a 10-13% increase in overall yield, a 53% increase in productivity, and a 19% reduction in waste compared to the asymmetric hydrogenation process.[1][4] It also eliminates the need for heavy metals and specialized high-pressure equipment.[4]

Q2: What are the most critical steps influencing the yield and purity of sitagliptin synthesis?

A2: The most critical step is the introduction of the chiral amine center.[5] Inefficient catalysis or suboptimal reaction conditions during asymmetric hydrogenation or enzymatic transamination can lead to low enantioselectivity and the formation of unwanted diastereomers.[5] Subsequent purification steps, particularly crystallization of the phosphate salt, are crucial for removing impurities and achieving the desired final purity.[1][3]

Q3: What are common impurities in sitagliptin synthesis and how can they be minimized?

A3: Common impurities include the undesired (S)-enantiomer, unreacted starting materials, and byproducts from side reactions.[5] For instance, during amide bond formation steps, regioisomers can form.[5] Minimizing these impurities involves optimizing reaction conditions such as temperature, solvent, and the choice of catalysts and reagents.[5] Careful monitoring of the reaction by HPLC is essential to ensure completion and prevent the formation of degradation products.[5] The final crystallization of sitagliptin phosphate is a key step for purging impurities.[6]

Q4: What analytical methods are recommended for monitoring reaction progress and final product purity?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and recommended method for monitoring reaction progress and assessing the purity of intermediates and the final product.[5] Reversed-phase HPLC (RP-HPLC) with a C18 column is frequently used.[5][7][8] For determining enantiomeric purity, chiral HPLC methods are necessary, often using columns like Chiralpak® IC or Chiralcel® OD-RH.[9][10] UV-Visible spectrophotometry can also be used for quantification in bulk and pharmaceutical dosage forms, with a maximum absorbance typically around 267 nm.[7][11][12]

Troubleshooting Guides

Low Reaction Yield

Q: My overall yield for the sitagliptin synthesis is lower than expected. What are the potential causes and how can I troubleshoot this?

A: Low yield can stem from several stages of the synthesis. Follow this decision tree to diagnose the issue:

G cluster_intermediate Intermediate Analysis cluster_troubleshoot_intermediate Troubleshooting Intermediates cluster_final_step Final Step/Workup Analysis cluster_troubleshoot_final Troubleshooting Final Steps start Low Overall Yield check_intermediate Check yield and purity of key intermediates start->check_intermediate low_intermediate_yield Low intermediate yield/purity check_intermediate->low_intermediate_yield Problem identified good_intermediate_yield Good intermediate yield/purity check_intermediate->good_intermediate_yield No issue found optimize_conditions Optimize reaction conditions: - Temperature - Catalyst loading - Reaction time low_intermediate_yield->optimize_conditions check_reagents Verify reagent/solvent purity low_intermediate_yield->check_reagents purification Improve intermediate purification low_intermediate_yield->purification check_final_reaction Review final coupling/salt formation step good_intermediate_yield->check_final_reaction check_workup Analyze extraction and workup procedures good_intermediate_yield->check_workup check_crystallization Optimize crystallization conditions good_intermediate_yield->check_crystallization final_conditions Adjust pH, temperature, and solvent ratios check_final_reaction->final_conditions extraction_loss Check for product loss in aqueous layers check_workup->extraction_loss crystallization_yield Modify anti-solvent, cooling rate, or seeding check_crystallization->crystallization_yield

Caption: Troubleshooting logic for low reaction yield.

  • For Biocatalytic Steps: If using a transaminase, ensure the enzyme is active and that the pH is maintained within the optimal range (typically pH 8-9).[13] The presence of co-solvents like DMSO can also significantly impact conversion.[4][13]

  • For Hydrogenation: Catalyst activity is paramount. Ensure the catalyst has not been poisoned and that the hydrogen pressure is adequate.[5]

  • For Crystallization: Significant product loss can occur if the crystallization conditions are not optimized.[14] Experiment with different solvent/anti-solvent systems, cooling rates, and seeding to maximize the recovery of the phosphate salt.[14]

Low Enantioselectivity

Q: The enantiomeric excess (ee) of my final product is below the required >99%. What factors affect the stereoselectivity, and what can I do to improve it?

A: Achieving high enantioselectivity is critical and depends heavily on the chiral induction step.

  • Asymmetric Hydrogenation:

    • Catalyst/Ligand Choice: The selection of the chiral ligand is the most critical factor.[5] Ensure you are using a high-purity ligand like (R,S)-t-Bu-JOSIPHOS for the rhodium-catalyzed reaction.[15]

    • Reaction Temperature: Lowering the reaction temperature can often improve enantioselectivity.[5]

    • Solvent System: The solvent can influence the catalyst's conformation and stereoselectivity.[5]

  • Biocatalytic Transamination:

    • Enzyme Selection: The choice of the specific engineered transaminase is crucial for accommodating the bulky prositagliptin ketone.[4]

    • Reaction Conditions: Factors like pH, temperature, and the concentration of the amine donor (e.g., isopropylamine) must be tightly controlled.[15]

  • Chemical Resolution:

    • Resolving Agent: The purity and stoichiometry of the chiral resolving agent, such as (-)-di-p-toluoyl-l-tartaric acid, are critical.[1]

    • Crystallization/Recrystallization: The separation of diastereomeric salts is a physical process. Multiple recrystallizations may be necessary to upgrade the enantiomeric excess.[1]

Purification and Crystallization Issues

Q: I am having trouble obtaining the correct crystalline form of sitagliptin phosphate monohydrate. What should I consider?

A: The formation of the correct polymorph is essential for the drug's stability and bioavailability.[16][17]

  • Problem: No Crystals Form or Oiling Out

    • Cause: The solution may not be sufficiently supersaturated, or the cooling rate is too fast.[14] The compound might also be too soluble in the chosen solvent.[14]

    • Solution: Increase the starting material concentration, slow down the cooling rate, or introduce an anti-solvent to decrease solubility.[14] Scratching the inside of the flask can sometimes induce nucleation.[14]

  • Problem: Formation of Amorphous Solid

    • Cause: This is often due to a very high degree of supersaturation leading to rapid precipitation.[14]

    • Solution: Decrease the concentration of the starting material or use a slower cooling profile.[14]

  • Problem: Incorrect Polymorph

    • Cause: The final crystal form is sensitive to the solvent system, temperature, and agitation.[17]

    • Solution: Implement a seeding protocol with crystals of the desired polymorph.[14] Tightly control all process parameters and characterize the solid form after each experiment using techniques like XRPD and DSC.[14][16]

Quantitative Data Summary

Table 1: Comparison of Sitagliptin Synthesis Routes

ParameterChemical ResolutionAsymmetric HydrogenationBiocatalysis (Transaminase)
Overall Yield ~11%[1][2]~84%[1][3]~92% (final step)[4]
Enantiomeric Excess (ee) 96% ee (after resolution)[1]Up to 99% ee (after recrystallization)[1][3]>99% ee[4]
Key Reagents NaBH4, (-)-di-p-toluoyl-l-tartaric acid[1]Rhodium complex with chiral ligand (e.g., t-Bu JOSIPHOS)[1][3]Engineered (R)-selective transaminase[4]
Key Conditions Low temperature reduction (-15°C)[1][3]High pressure H2[3]Multipurpose vessels, no high pressure[4]
Waste Reduction -Baseline19% reduction vs. hydrogenation[4]

Table 2: Example HPLC Conditions for Purity Analysis

ParameterChiral Separation (Method 1)Chiral Separation (Method 2)Purity Assay (RP-HPLC)
Column Chiralpak® IC (250 mm × 4.6 mm, 5 µm)[10]Chiralcel® OD-RH (150 mm × 4.6 mm, 5 μm)[18]Zorbax Eclipse XDB C18 (150×4.6 mm, 5µ)[7]
Mobile Phase 10 mM ammonium (B1175870) acetate (B1210297) with 0.05% diethylamine (B46881) : acetonitrile (B52724) (40:60 v/v)[10]3 M KH2PO4 buffer (pH 4.0) : methanol (B129727) : acetonitrile (60:30:10, v/v/v)[18]0.01M KH2PO4 (pH 2.5) : Methanol (50:50 v/v)[7]
Flow Rate 1.0 mL/min[18]0.5 mL/min[18]0.7 ml/min[7]
Column Temp. 25°C[18]25°C[18]Ambient
Detection 266 nm[18]252 to 268 nm[18]267 nm[7]

Experimental Protocols

Protocol 1: Chemical Resolution and Phosphate Salt Formation

This protocol is a summary based on a published method.[1]

  • Reduction of Enamine:

    • Cool a flask containing THF (50 mL) to -10 °C.

    • Add NaBH4 (2.33 g) and MsOH (5.9 g) dropwise between -10 to -5 °C.

    • Add the enamine intermediate (5.0 g) and isopropanol (B130326) (30 mL).

    • Age the reaction at -15 °C for 4.5 hours, monitoring by HPLC until the enamine is consumed.

    • Perform an aqueous workup and extract the racemic sitagliptin base with ethyl acetate.

  • Resolution of Racemates:

    • Dissolve the racemic sitagliptin base (0.5 g) in methanol (15 mL).

    • Add a solution of (-)-di-p-toluoyl-l-tartaric acid (0.24 g) in isopropanol (15 mL).

    • Heat the mixture to 65 °C and stir for 1 hour to precipitate the diastereomeric salt.

    • Cool to ambient temperature, age for 2 hours, and filter the solid.

    • Recrystallize the salt from a methanol/water (1:1) mixture to obtain sitagliptin tartrate with 96% ee.[1]

  • Formation of Phosphate Salt:

    • Dissolve the sitagliptin tartrate in water (30 mL).

    • Adjust the pH to 10-12 with 28 wt% ammonia (B1221849) water to free the base.

    • Extract the sitagliptin free base twice with ethyl acetate (2 x 30 mL).

    • Concentrate the organic layers and add isopropanol (15 mL).

    • Add 85 wt% H3PO4 dropwise and age the mixture at 78 °C for 1 hour.

    • Cool the resulting slurry to room temperature, filter, wash with cold ethanol, and dry under vacuum at 40 °C to afford sitagliptin phosphate.[1]

G cluster_reduction Step 1: Reduction cluster_resolution Step 2: Resolution cluster_salt_formation Step 3: Phosphate Salt Formation enamine Enamine Intermediate reduction Reduce with NaBH4 (-15°C, 4.5h) enamine->reduction racemic_base Racemic Sitagliptin Base reduction->racemic_base add_resolving_agent Add (-)-DPTTA (65°C, 1h) racemic_base->add_resolving_agent diastereomeric_salt Diastereomeric Salt (Precipitate) add_resolving_agent->diastereomeric_salt recrystallize Recrystallize (MeOH/H2O) diastereomeric_salt->recrystallize pure_salt Pure (R)-Sitagliptin Tartrate recrystallize->pure_salt free_base Free Base with NH4OH pure_salt->free_base add_h3po4 Add H3PO4 in IPA (78°C, 1h) free_base->add_h3po4 crystallize_phosphate Cool, Filter, Dry add_h3po4->crystallize_phosphate final_product Sitagliptin Phosphate crystallize_phosphate->final_product

Caption: Workflow for chemical resolution of sitagliptin.

Protocol 2: General RP-HPLC Method for Purity Analysis

This protocol is a representative summary based on published methods.[7][8]

  • System Preparation: Set up an HPLC system with a UV detector and a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a 50:50 (v/v) mixture of a phosphate buffer (e.g., 0.01M KH2PO4, adjusted to pH 2.5 with orthophosphoric acid) and methanol.[7] Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Set the flow rate to 0.7-1.0 mL/min.[7][8]

    • Maintain the column at ambient temperature.

    • Set the UV detection wavelength to 267 nm.[7]

  • Sample Preparation: Accurately weigh and dissolve the sitagliptin sample in the mobile phase to a known concentration (e.g., 10-30 µg/mL).[7]

  • Injection and Data Acquisition: Inject a fixed volume (e.g., 20 µL) of the sample solution and acquire the chromatogram. The purity is determined by the area percentage of the main peak.

References

Technical Support Center: Refinement of Sitagliptin Phosphate Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sitagliptin (B1680988) phosphate (B84403) in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for sitagliptin?

A1: Sitagliptin is a competitive, reversible, and tight binding inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] By inhibiting DPP-4, sitagliptin prevents the breakdown of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[3][4] This leads to increased levels of active incretins, which in turn enhance glucose-dependent insulin (B600854) secretion and suppress glucagon (B607659) release, thereby improving glycemic control.[3][4]

Q2: How do I determine a starting dose for my in vivo study?

A2: A common starting point for sitagliptin in rodent models is 10 mg/kg, administered orally (p.o.).[1][2][5] This dose has been shown to achieve significant DPP-4 inhibition (>70% at 8 hours) and efficacy in glucose excursion in ob/ob mice.[1][2] However, dose-ranging studies are recommended to determine the optimal dose for your specific animal model and experimental goals.[6] Studies in mice have shown that doses as low as 4 μ g/mouse can improve glucose tolerance by selectively inhibiting intestinal DPP-4.[7]

Q3: How can I convert a human dose of sitagliptin to an animal equivalent dose (AED)?

A3: Dose conversion between species is often based on body surface area (BSA) rather than direct weight-to-weight scaling. The following table provides conversion factors to calculate the animal equivalent dose (mg/kg) from a human dose (mg/kg). To convert a human dose to an animal dose, multiply the human dose by the corresponding Km ratio.

SpeciesBody Weight (kg)Km Factor (Body Weight/BSA)Km Ratio (Animal Km / Human Km)
Human60371
Mouse0.02312.3
Rat0.1566.2
Rabbit1.8123.1
Dog10201.9

Data sourced from established dose conversion guidelines.[8][9]

Q4: What is the recommended route of administration for sitagliptin in animal studies?

A4: The most common and effective route of administration in preclinical studies is oral gavage (p.o.).[1][2][10] This route aligns with the clinical use of sitagliptin in humans.

Q5: What are the expected outcomes of sitagliptin administration in a diabetic animal model?

A5: In diabetic animal models, sitagliptin treatment is expected to:

  • Improve glycemic control, including reductions in fasting and postprandial glucose levels, as well as HbA1c.[11]

  • Increase plasma levels of active GLP-1 and insulin in a glucose-dependent manner.[1]

  • Inhibit plasma DPP-4 activity.[1][7]

  • Ameliorate diabetic nephropathy by reducing proteinuria and improving renal lesions.[5]

  • Show protective effects against diabetic cardiomyopathy.[12]

Troubleshooting Guide

IssuePossible Cause(s)Solution(s)
High variability in blood glucose levels between animals. Inconsistent dosing volume or concentration. Animal stress during handling and procedures. Inherent biological variability.Ensure accurate and consistent dosing with calibrated equipment. Acclimatize animals to handling and procedures to minimize stress. Increase the number of animals per group to account for biological variability.[6]
Suboptimal or no increase in active GLP-1 levels. Inadequate inhibitor dose for the specific animal model. Poor bioavailability due to formulation or administration route. Rapid clearance of the inhibitor. Degradation of GLP-1 in blood samples after collection.Conduct a dose-response study to find the optimal dose.[6] Ensure proper formulation and consider an alternative administration route (e.g., intraperitoneal vs. oral).[6] Choose an inhibitor with a longer half-life or consider more frequent dosing.[6] Use appropriate collection tubes containing a DPP-4 inhibitor and protease inhibitors.
Unexpected off-target effects. The inhibitor may be affecting other dipeptidyl peptidases (e.g., DPP-8, DPP-9) or other enzymes.Use a highly selective DPP-4 inhibitor like sitagliptin.[6] Include appropriate control groups to assess potential off-target effects.[6]
Lack of significant therapeutic effect. Insufficient dose or treatment duration. The chosen animal model may not be responsive to DPP-4 inhibition.Increase the dose or extend the treatment period. Re-evaluate the suitability of the animal model for the study.

Summary of Reported In Vivo Dosages

The following table summarizes sitagliptin dosages used in various animal models from published studies.

Animal ModelDoseRoute of AdministrationObserved EffectReference
ob/ob Mice10 mg/kgp.o.>70% DPP-4 inhibition at 8h, ~35% glucose excursion at 8h.[1][2]
Normal Healthy Mice4, 40, 120, 400 µ g/mouse p.o.Dose-dependent improvement in glucose tolerance.[7]
C57BL/6J Mice (HFD-induced obesity)10 mg/kgp.o.Decreased plasma glucose and insulin levels, reduced hepatic steatosis.[13]
Zucker Diabetic Fatty (ZDF) Rats10 mg/kg/dayp.o.Amelioration of glycemia, HbA1c, and renal lesions.[5]
STZ-induced Diabetic RatsNot specifiedOralAlleviated hyperglycemia, hyperlipidemia, and oxidative stress.[12]
DogsUp to 50 mg/kg/dayOralPreclinical toxicity studies.[14]
MonkeysUp to 100 mg/kg/dayOralPreclinical toxicity studies.[14]

Experimental Protocols

Protocol: Oral Glucose Tolerance Test (OGTT) in Mice with Sitagliptin Treatment
  • Animal Model: Male C57BL/6J mice, 8-10 weeks old.

  • Acclimatization: House animals in standard laboratory conditions for at least one week before the experiment.

  • Sitagliptin Phosphate Preparation: Dissolve sitagliptin phosphate in sterile phosphate-buffered saline (PBS) to a final concentration of 2 mg/mL for a 10 mg/kg dose, assuming an administration volume of 10 µL/g body weight.[15] Prepare fresh on the day of the experiment.

  • Dosing:

    • Fast mice for 6 hours (with free access to water).

    • Administer sitagliptin solution (10 mg/kg) or vehicle (PBS) via oral gavage 30-60 minutes before the glucose challenge.[1][15]

  • Glucose Challenge:

    • Administer a 2 g/kg glucose solution via oral gavage.[15]

  • Blood Sampling:

    • Collect blood samples from the tail vein at 0 (baseline, before glucose), 15, 30, 60, 90, and 120 minutes after the glucose challenge.

    • For GLP-1 and insulin measurements, collect blood into tubes containing a DPP-4 inhibitor (e.g., from Millipore or BD Biosciences) and aprotinin (B3435010) to prevent peptide degradation.

  • Parameter Measurement:

    • Blood Glucose: Measure immediately using a glucometer.

    • Plasma Insulin and Active GLP-1: Centrifuge blood samples, collect plasma, and store at -80°C until analysis using commercially available ELISA kits.[1]

    • DPP-4 Activity: Measure in plasma using a fluorometric assay with a substrate like H-Gly-Pro-AMC.[1][2]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to compare between treatment and control groups.

Signaling Pathways and Experimental Workflows

Diagrams

Sitagliptin_Mechanism_of_Action cluster_inhibition Sitagliptin Action cluster_incretin Incretin Pathway cluster_pancreas Pancreatic Response cluster_outcome Physiological Outcome Sitagliptin Sitagliptin DPP4 DPP-4 Enzyme Sitagliptin->DPP4 Inhibits Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Degrades GLP1_GIP Active Incretins (GLP-1, GIP) GLP1_GIP->Inactive_Incretins Beta_Cells Pancreatic β-cells GLP1_GIP->Beta_Cells Stimulates Alpha_Cells Pancreatic α-cells GLP1_GIP->Alpha_Cells Inhibits Insulin ↑ Insulin Secretion (Glucose-dependent) Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control

Sitagliptin's primary mechanism of action via DPP-4 inhibition.

Experimental_Workflow start Start: Animal Model Selection (e.g., db/db mice, ZDF rats) acclimatization Acclimatization (1-2 weeks) start->acclimatization grouping Randomization into Groups (Control vs. Sitagliptin) acclimatization->grouping treatment Daily Oral Administration (Vehicle or Sitagliptin) grouping->treatment monitoring Regular Monitoring (Body Weight, Food/Water Intake) treatment->monitoring Chronic Study endpoint Endpoint Experiment (e.g., OGTT, ITT) treatment->endpoint Acute Study monitoring->endpoint collection Sample Collection (Blood, Tissues) endpoint->collection analysis Biochemical & Histological Analysis (Glucose, Insulin, DPP-4 Activity, Pathology) collection->analysis data Data Analysis & Interpretation analysis->data

A typical experimental workflow for in vivo sitagliptin studies.

TGF_Beta_Smad_Pathway Sitagliptin Sitagliptin TGFB1 TGF-β1 Expression Sitagliptin->TGFB1 Inhibits Smad7 Smad7 (inhibitory) Sitagliptin->Smad7 Promotes pSmad3 p-Smad3 (activated) TGFB1->pSmad3 Activates Fibrosis Renal Fibrosis pSmad3->Fibrosis Leads to Smad7->pSmad3 Inhibits

Sitagliptin's effect on the TGF-β1/Smad signaling pathway in diabetic nephropathy.

JAK_STAT_Pathway Sitagliptin Sitagliptin JAK2 JAK2 Phosphorylation (pJAK2) Sitagliptin->JAK2 Down-regulates High_Glucose High Glucose High_Glucose->JAK2 Activates STAT3 STAT3 Phosphorylation (pSTAT3) JAK2->STAT3 Activates Inflammation_Fibrosis Inflammation & Fibrosis (e.g., Cardiomyopathy) STAT3->Inflammation_Fibrosis Promotes

Sitagliptin's modulation of the JAK/STAT signaling pathway.[12]

References

Validation & Comparative

A Comparative Guide to a Novel Stability-Indicating HPLC Method for Sitagliptin Phosphate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a newly developed stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of sitagliptin (B1680988) phosphate (B84403) against a conventional UV-Visible Spectrophotometric method. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their specific needs, particularly in the context of quality control and stability testing of sitagliptin phosphate in bulk and pharmaceutical dosage forms.

Introduction to Analytical Methods for Sitagliptin Phosphate

Sitagliptin phosphate is an oral hypoglycemic agent used for the treatment of type 2 diabetes.[1] Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing sitagliptin.[1] Various analytical techniques have been employed for the determination of sitagliptin, including UV-Visible Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), and High-Performance Liquid Chromatography (HPLC).[2][3] While UV spectrophotometry offers a simple and cost-effective approach, HPLC methods, particularly stability-indicating ones, are essential for separating and quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products and impurities.[4][5]

This guide focuses on a recently developed, validated RP-HPLC method and compares its performance with a standard UV-Visible Spectrophotometric method. The comparison is based on key validation parameters as per the International Council for Harmonisation (ICH) guidelines.[2][5]

Experimental Protocols

New RP-HPLC Method

This method was developed for the estimation of sitagliptin phosphate in bulk and pharmaceutical dosage forms.[6]

  • Instrumentation: An Agilent 1200 series HPLC system with a PDA detector was used.[1]

  • Column: Develosil ODS HG-5 RP C18 (150 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A mixture of 0.05M Phosphate Buffer and Acetonitrile (B52724) in a 30:70 ratio, with the pH adjusted to 2.8.[6]

  • Flow Rate: 1.0 ml/min.[6]

  • Detection Wavelength: 255 nm.[6]

  • Injection Volume: 10 µL.[4]

  • Standard and Sample Preparation: A standard stock solution of sitagliptin phosphate (100 ppm) was prepared in acetonitrile. Working standard solutions were prepared by diluting the stock solution with acetonitrile to achieve concentrations in the range of 30-70 µg/ml. For the assay of a tablet formulation, twenty tablets were weighed, and an amount of powder equivalent to 100 mg of sitagliptin phosphate was dissolved in 20 ml of acetonitrile in a 100 ml volumetric flask, sonicated, and then diluted to volume with acetonitrile. The solution was filtered, and further diluted to the required concentration.[1][6]

Conventional UV-Visible Spectrophotometric Method

This method is based on the direct measurement of UV absorbance of sitagliptin phosphate.[7]

  • Instrumentation: A double beam UV-Visible Spectrophotometer.[7]

  • Solvent: Methanol (B129727).[7]

  • Detection Wavelength: 267 nm, the wavelength of maximum absorption.[7]

  • Standard and Sample Preparation: A standard stock solution of sitagliptin phosphate (1000 µg/ml) was prepared by dissolving 100 mg of the drug in 100 ml of methanol. Working standard solutions were prepared by appropriate dilution of the stock solution with methanol to obtain concentrations in the range of 20-60 µg/ml. For the analysis of tablets, twenty tablets were weighed and powdered. A quantity of powder equivalent to 100 mg of sitagliptin phosphate was transferred to a 100 ml volumetric flask, dissolved in methanol, sonicated for 30 minutes, and the volume was made up with methanol. The solution was filtered, and an aliquot was further diluted to achieve a concentration within the calibration range.[7]

Performance Comparison

The performance of the two methods was evaluated based on several validation parameters, which are summarized in the table below.

Validation ParameterNew RP-HPLC MethodConventional UV-Visible Spectrophotometric Method
Linearity Range 30-70 µg/ml[6]20-60 µg/ml[7]
Correlation Coefficient (r²) 0.999[6]0.991[7]
Accuracy (% Recovery) 98-102%[6]99.62-100.48%[7]
Precision (% RSD) < 2%< 2%[7]
Limit of Detection (LOD) 0.09 µg/ml[6]6.03 µg/ml[7]
Limit of Quantification (LOQ) 0.27 µg/ml18.28 µg/ml[7]
Specificity High (Stability-indicating)[5]Low (Interference from excipients and degradants is possible)[3]

Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for the validation of a new analytical method, as per ICH guidelines.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Application MD Method Development MO Method Optimization MD->MO Specificity Specificity MD->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD Limit of Detection Precision->LOD LOQ Limit of Quantification LOD->LOQ Robustness Robustness LOQ->Robustness RA Routine Analysis Robustness->RA QC Quality Control RA->QC SS Stability Studies RA->SS

Caption: Workflow of Analytical Method Validation.

Conclusion

The new RP-HPLC method demonstrates significant advantages over the conventional UV-Visible Spectrophotometric method for the analysis of sitagliptin phosphate. The HPLC method offers superior sensitivity, as indicated by its much lower LOD and LOQ values.[6][7] Furthermore, its stability-indicating nature makes it highly specific for the quantification of sitagliptin in the presence of potential degradation products, which is a critical requirement for quality control and stability studies of pharmaceutical formulations.[5] While the UV method is simpler and more economical, its lower specificity and sensitivity may not be suitable for all applications.[3][7] Therefore, the choice of method should be based on the specific requirements of the analysis, with the RP-HPLC method being the preferred choice for applications demanding high accuracy, sensitivity, and specificity.

References

A Preclinical Head-to-Head: Sitagliptin Phosphate Versus Other DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

Dipeptidyl peptidase-4 (DPP-4) inhibitors have become a cornerstone in the management of type 2 diabetes mellitus. By preventing the degradation of incretin (B1656795) hormones, these agents enhance glucose-dependent insulin (B600854) secretion and suppress glucagon (B607659) release. Sitagliptin (B1680988), the first-in-class DPP-4 inhibitor, has been extensively studied, but a direct comparison of its preclinical performance against other members of this class—namely vildagliptin (B1682220), saxagliptin (B632), linagliptin (B1675411), and alogliptin—is crucial for researchers aiming to develop novel and improved anti-diabetic therapies. This guide provides an objective comparison based on supporting experimental data from preclinical models, focusing on in vitro potency, in vivo glycemic control, and selectivity.

In Vitro Potency and Selectivity: A Molecular Showdown

The cornerstone of a DPP-4 inhibitor's efficacy lies in its ability to potently and selectively bind to the DPP-4 enzyme. Preclinical studies have meticulously quantified this through the half-maximal inhibitory concentration (IC50), a measure of how much of the drug is needed to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.

Equally critical is selectivity. DPP-4 belongs to a family of similar enzymes, including DPP-8 and DPP-9. Off-target inhibition of these enzymes has been linked to potential toxicities in preclinical models.[1] Therefore, a high degree of selectivity for DPP-4 over DPP-8 and DPP-9 is a desirable characteristic for any new DPP-4 inhibitor.

InhibitorDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)
Sitagliptin 18>2600>2600>144>144
Vildagliptin 34----
Saxagliptin 0.5100-200-
Linagliptin 0.14>10000>10000>71,428>71,428
Alogliptin <10>10000>10000>1000>1000

Data compiled from multiple preclinical studies.[1][2][3] Note: Direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.

In Vivo Efficacy: Performance in Animal Models of Diabetes

The ultimate preclinical validation of a DPP-4 inhibitor's potential is its ability to improve glycemic control in living organisms. The oral glucose tolerance test (OGTT) is a widely used in vivo assay to evaluate the efficacy of antihyperglycemic agents. In this test, a glucose load is administered orally to animal models of diabetes (often mice or rats), and blood glucose levels are monitored over time. A more effective DPP-4 inhibitor will result in a smaller increase and faster decrease in blood glucose levels.

Studies in mice have demonstrated that all major DPP-4 inhibitors dose-dependently improve glucose tolerance.[2] Associated with this is a dose-dependent inhibition of plasma DPP-4 activity, with maximal inhibition levels reaching approximately 80-95%.[2] A key finding from comparative studies is that the extent of plasma DPP-4 inhibition directly correlates with the acute glucose-lowering effect for all tested inhibitors, suggesting that despite structural differences, their in vivo efficacy is primarily driven by their engagement with the target enzyme.[2]

InhibitorAnimal ModelKey Outcome in OGTT
Sitagliptin MiceDose-dependent reduction in glucose excursion.[4][5]
Vildagliptin MiceSignificant reduction in glucose excursion.[5]
Saxagliptin MicePotent, dose-dependent improvement in glucose tolerance.[5]
Linagliptin MiceSustained glucose-lowering effect.[5]
Alogliptin MiceDose-dependent improvement in glucose tolerance.

Preclinical Pharmacokinetics: A Brief Overview

The pharmacokinetic profile of a drug, which includes its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its dosing regimen and overall clinical utility. While a comprehensive comparison of all pharmacokinetic parameters is beyond the scope of this guide, some key differences have been observed in preclinical models. For instance, linagliptin is primarily eliminated via the bile and gut, whereas sitagliptin is largely cleared by the kidneys.[6] These differences can be important considerations in preclinical models of renal impairment.

InhibitorPrimary Route of Elimination (Preclinical Models)
Sitagliptin Renal
Vildagliptin Hepatic metabolism and renal
Saxagliptin Hepatic metabolism (CYP3A4/5) and renal
Linagliptin Biliary/Fecal
Alogliptin Renal

Note: Pharmacokinetic parameters can vary significantly between preclinical species and humans.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biology and the experimental processes involved in comparing these inhibitors, the following diagrams illustrate the DPP-4 signaling pathway and a typical preclinical experimental workflow.

DPP4_Signaling_Pathway cluster_gut Gut Lumen cluster_circulation Bloodstream cluster_pancreas Pancreas Food Intake Food Intake Active GLP-1/GIP Active GLP-1/GIP Food Intake->Active GLP-1/GIP Stimulates release of DPP-4 Enzyme DPP-4 Enzyme Active GLP-1/GIP->DPP-4 Enzyme Degraded by Insulin Release Insulin Release Active GLP-1/GIP->Insulin Release Stimulates Glucagon Release Glucagon Release Active GLP-1/GIP->Glucagon Release Inhibits Inactive GLP-1/GIP Inactive GLP-1/GIP DPP-4 Enzyme->Inactive GLP-1/GIP DPP-4 Inhibitor (e.g., Sitagliptin) DPP-4 Inhibitor (e.g., Sitagliptin) DPP-4 Inhibitor (e.g., Sitagliptin)->DPP-4 Enzyme Inhibits

DPP-4 Inhibition Signaling Pathway

Experimental_Workflow Start Start In Vitro Assays In Vitro Assays Start->In Vitro Assays DPP-4 Inhibition (IC50) DPP-4 Inhibition (IC50) In Vitro Assays->DPP-4 Inhibition (IC50) Selectivity vs DPP-8/9 Selectivity vs DPP-8/9 In Vitro Assays->Selectivity vs DPP-8/9 In Vivo Studies In Vivo Studies DPP-4 Inhibition (IC50)->In Vivo Studies Selectivity vs DPP-8/9->In Vivo Studies Animal Model Selection Animal Model Selection In Vivo Studies->Animal Model Selection Oral Glucose Tolerance Test (OGTT) Oral Glucose Tolerance Test (OGTT) Animal Model Selection->Oral Glucose Tolerance Test (OGTT) Pharmacokinetic Analysis Pharmacokinetic Analysis Oral Glucose Tolerance Test (OGTT)->Pharmacokinetic Analysis Data Analysis & Comparison Data Analysis & Comparison Pharmacokinetic Analysis->Data Analysis & Comparison End End Data Analysis & Comparison->End

Preclinical Evaluation Workflow

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed methodologies are paramount.

In Vitro DPP-4 Enzyme Inhibition Assay

Objective: To determine the IC50 value of a test compound against DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-7-amido-4-methylcoumarin; Gly-Pro-AMC)

  • Test compounds (e.g., Sitagliptin) and control inhibitors

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In the wells of the microplate, add the recombinant DPP-4 enzyme.

  • Add the various concentrations of the test compound to the wells and incubate for a predefined period (e.g., 15-30 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).

  • Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of around 460 nm.

  • Calculate the percentage of enzyme inhibition for each compound concentration relative to a control with no inhibitor.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting model.

In Vitro DPP-8 and DPP-9 Selectivity Assay

Objective: To assess the selectivity of a test compound for DPP-4 over DPP-8 and DPP-9.

Procedure: The protocol is similar to the DPP-4 inhibition assay, with the following key differences:

  • Use recombinant human DPP-8 and DPP-9 enzymes.

  • Use a substrate that is readily cleaved by DPP-8 and DPP-9 (e.g., Ala-Pro-AFC or a similar fluorogenic substrate).

  • Calculate the IC50 values for DPP-8 and DPP-9 and compare them to the IC50 value for DPP-4 to determine the selectivity ratio.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To evaluate the effect of a test compound on glucose tolerance in a diabetic mouse model.

Animals:

  • Diabetic mouse models (e.g., db/db mice, diet-induced obese mice, or streptozotocin-induced diabetic mice).

Procedure:

  • Fast the mice overnight (approximately 16-18 hours) with free access to water.

  • Administer the test compound (e.g., Sitagliptin) or vehicle orally via gavage.

  • After a specified time (e.g., 30-60 minutes), collect a baseline blood sample (time 0) from the tail vein to measure blood glucose.

  • Administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.

  • Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Measure blood glucose concentrations at each time point using a glucometer.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for the glucose excursion.

  • Compare the AUC values between the treated and vehicle control groups to determine the improvement in glucose tolerance.

Conclusion

In preclinical models, sitagliptin demonstrates potent and selective inhibition of the DPP-4 enzyme, leading to effective improvement in glycemic control. While other DPP-4 inhibitors such as linagliptin and saxagliptin may exhibit greater in vitro potency, the in vivo efficacy of all these agents appears to be strongly correlated with their ability to inhibit plasma DPP-4 activity. Key differentiators in the preclinical setting include their selectivity profiles and pharmacokinetic properties, which may have implications for their long-term safety and dosing regimens. This comparative guide provides a foundational overview for researchers, highlighting the critical experimental data and methodologies necessary for the continued development of novel and improved therapies for type 2 diabetes.

References

Comparative Efficacy of Sitagliptin and Metformin in Preclinical Animal Models: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of type 2 diabetes mellitus (T2DM) research, animal studies serve as a crucial platform for evaluating the efficacy and mechanisms of action of hypoglycemic agents. This guide provides a detailed comparison of two widely used drugs, sitagliptin (B1680988) and metformin (B114582), based on data from various animal models. The findings are intended to offer researchers, scientists, and drug development professionals a clear, data-driven overview to inform their work.

Quantitative Efficacy Comparison

The following table summarizes the quantitative results from key animal studies comparing the effects of sitagliptin and metformin on various metabolic parameters. These studies predominantly utilize rodent models that mimic the pathophysiology of human T2DM, such as the Zucker diabetic fatty (ZDF) rat and high-fat diet/streptozotocin (B1681764) (HFD/STZ)-induced diabetic models.

ParameterAnimal ModelTreatment GroupBaseline ValuePost-Treatment ValuePercentage ChangeReference
Fasting Blood Glucose (mg/dL) HFD/STZ-induced Diabetic RatsControl (Untreated)>270523.3 ± 15.6-[1]
Sitagliptin (10 mg/kg/day)>270486.3 ± 19.1↓ 7.1%[1]
Metformin (200 mg/kg/day)>270--[1]
Sitagliptin + Metformin>270Significantly lower than monotherapy-[1]
ZDF RatsControl (Untreated)---[2]
Sitagliptin-Reduced-[2]
Metformin-Reduced-[2]
Sitagliptin + Metformin-More reduced than monotherapy-[2]
Serum Insulin (B600854) (ng/mL) HFD/STZ-induced Diabetic RatsControl (Untreated)Significantly lower than healthyDecreased further-[1]
Sitagliptin (10 mg/kg/day)Significantly lower than healthySignificantly increased vs. untreated-[1]
Metformin (200 mg/kg/day)Significantly lower than healthyNon-significant change vs. untreated-[1]
Sitagliptin + MetforminSignificantly lower than healthyAlmost normalized-[1]
Total Cholesterol (mg/dL) HFD/STZ-induced Diabetic RatsControl (Untreated)Significantly higher than healthy--[1]
Sitagliptin (10 mg/kg/day)Significantly higher than healthySignificantly corrected-[1]
Metformin (200 mg/kg/day)Significantly higher than healthySignificantly corrected-[1]
Sitagliptin + MetforminSignificantly higher than healthyAlmost complete normalization-[1]
Triglycerides (mg/dL) HFD/STZ-induced Diabetic RatsControl (Untreated)Significantly higher than healthy--[1]
Sitagliptin (10 mg/kg/day)Significantly higher than healthySignificantly corrected-[1]
Metformin (200 mg/kg/day)Significantly higher than healthySignificantly corrected-[1]
Sitagliptin + MetforminSignificantly higher than healthyAlmost complete normalization-[1]
Pancreatic Islet Number & Size HFD/STZ-induced Diabetic RatsControl (Untreated)-Decreased-[1]
Sitagliptin (10 mg/kg/day)-Significantly increased vs. untreated & metformin-[1]
Metformin (200 mg/kg/day)-Increased vs. untreated-[1]
Sitagliptin + Metformin-Highly significant increase vs. monotherapy-[1]

Experimental Protocols

The methodologies employed in these comparative studies are critical for the interpretation of the results. Below are detailed protocols for the key experiments cited.

Animal Model and Drug Administration

High-Fat Diet/Streptozotocin (HFD/STZ)-Induced Diabetic Rat Model [1]

  • Animals: Adult male rats.

  • Induction of Diabetes: Animals are fed a high-fat diet for a specified period, followed by a single intraperitoneal injection of a low dose of streptozotocin (STZ). Rats with fasting blood glucose levels higher than 270 mg/dL are selected for the study.

  • Treatment Groups:

    • Control: Untreated diabetic rats.

    • Sitagliptin: Treated with sitagliptin (10 mg/kg/day) via oral gavage for 4 weeks.

    • Metformin: Treated with metformin (200 mg/kg/day) via oral gavage for 4 weeks.

    • Combination: Received both sitagliptin (10 mg/kg/day) and metformin (200 mg/kg/day) via oral gavage for 4 weeks.

  • Duration: The treatment period is typically 4 weeks.

Zucker Diabetic Fatty (ZDF) Rat Model [2]

  • Animals: Nine-week-old male ZDF rats.

  • Treatment Groups:

    • Control: No treatment.

    • Sitagliptin: Administered sitagliptin.

    • Metformin: Administered metformin.

    • Combination: Administered both sitagliptin and metformin.

  • Duration: The treatment period is 5 weeks.

Key Experimental Assays

Oral Glucose Tolerance Test (OGTT)

  • Purpose: To assess the ability of the animal to clear a glucose load from the circulation, providing an indication of insulin sensitivity and glucose metabolism.

  • Procedure:

    • Animals are fasted overnight.

    • A baseline blood sample is collected (t=0).

    • A concentrated glucose solution is administered orally via gavage.

    • Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 120 minutes).

    • Blood glucose levels are measured at each time point.

    • The area under the curve (AUC) for glucose is calculated to quantify the overall glucose excursion.

Biochemical Analysis

  • Sample Collection: Blood samples are collected at the end of the treatment period.

  • Parameters Measured:

    • Serum Insulin: Measured using ELISA kits.

    • Lipid Profile: Total cholesterol and triglycerides are measured using standard enzymatic colorimetric methods.

Histological Analysis of Pancreas

  • Purpose: To evaluate the effects of the treatments on the morphology of the pancreatic islets.

  • Procedure:

    • Pancreatic tissue is collected, fixed, and embedded in paraffin.

    • Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphology.

    • Immunohistochemical staining for insulin can be performed to assess beta-cell mass and integrity.

Visualizing Experimental Design and Mechanisms of Action

To further elucidate the experimental processes and the underlying biological pathways, the following diagrams are provided.

Experimental_Workflow cluster_setup Phase 1: Model Induction & Grouping cluster_assessment Phase 3: Efficacy Assessment A Animal Acclimatization B Induction of Diabetes (e.g., HFD/STZ or use of ZDF rats) A->B C Baseline Measurements (Fasting Blood Glucose, etc.) B->C D Randomization into Treatment Groups C->D E Control Group (Vehicle) F Sitagliptin Group G Metformin Group H Combination Group (Sitagliptin + Metformin) I Regular Monitoring (Body Weight, Blood Glucose) E->I F->I G->I H->I J Terminal Experiments (OGTT, Blood Collection) I->J K Biochemical Analysis (Insulin, Lipids) J->K L Histological Analysis (Pancreas) J->L

Typical experimental workflow for comparative animal studies.

Signaling_Pathways cluster_sitagliptin Sitagliptin Pathway cluster_metformin Metformin Pathway cluster_outcome Overall Outcome S1 Sitagliptin S2 Inhibits DPP-4 Enzyme S1->S2 S3 ↑ Active GLP-1 & GIP (Incretin Hormones) S2->S3 S4 Pancreatic β-cells S3->S4 S6 Pancreatic α-cells S3->S6 S5 ↑ Glucose-dependent Insulin Secretion S4->S5 Outcome ↓ Blood Glucose S5->Outcome S7 ↓ Glucagon Secretion S6->S7 S7->Outcome M1 Metformin M2 Activates AMPK (in Liver & Muscle) M1->M2 M5 ↓ Intestinal Glucose Absorption M1->M5 M3 ↓ Hepatic Gluconeogenesis M2->M3 M4 ↑ Glucose Uptake (in Muscle) M2->M4 M3->Outcome M4->Outcome M5->Outcome

Distinct and complementary signaling pathways of sitagliptin and metformin.

References

A Head-to-Head In Vitro Comparison of Sitagliptin and Vildagliptin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of two prominent dipeptidyl peptidase-4 (DPP-4) inhibitors, sitagliptin (B1680988) and vildagliptin (B1682220). The following sections detail their biochemical and cellular activities, supported by experimental data, to assist researchers and drug development professionals in their understanding of these therapeutic agents.

Biochemical Comparison: DPP-4 Inhibition and Selectivity

Sitagliptin and vildagliptin both effectively inhibit the DPP-4 enzyme, which is responsible for the inactivation of the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). However, they exhibit distinct binding kinetics and selectivity profiles.

Mechanism of Action:

  • Sitagliptin is a competitive, reversible inhibitor of DPP-4, exhibiting fast-binding and dissociation kinetics.[1]

  • Vildagliptin acts as a substrate-like, slow-binding inhibitor that forms a covalent complex with the enzyme, leading to a slower dissociation rate.[1][2]

Inhibitory Potency and Selectivity:

The following table summarizes the in vitro inhibitory activity of sitagliptin and vildagliptin against DPP-4 and their selectivity over the related enzymes DPP-8 and DPP-9. Data from multiple sources have been compiled to provide a comparative overview.

ParameterSitagliptinVildagliptinReference(s)
DPP-4 IC50 (nM) ~19~62[3]
DPP-4 Ki (nM) -3[4]
DPP-8 Ki (nM) 33,780810[4][5]
DPP-9 Ki (nM) 55,14297[4][5]
Selectivity (DPP-8/DPP-4) >1700-fold~270-fold[4][5]
Selectivity (DPP-9/DPP-4) >2900-fold~32-fold[4][5]

Note: IC50 and Ki values can vary between studies depending on the assay conditions. The selectivity is calculated based on the provided Ki values.

Cellular Effects: A Comparative Overview

In vitro studies using various cell models have demonstrated the downstream cellular consequences of DPP-4 inhibition by sitagliptin and vildagliptin.

Effects on Hyperglycemia-Induced Cellular Stress:

A study on human umbilical vein endothelial cells (HUVECs) exposed to high glucose conditions showed that both sitagliptin and vildagliptin offered protection against cellular stress.[6]

  • Oxidative Stress: Both inhibitors significantly reduced the production of reactive oxygen species (ROS) induced by high glucose.[6]

  • Apoptosis: Treatment with either sitagliptin or vildagliptin led to a decrease in the pro-apoptotic marker BAX and an increase in the anti-apoptotic marker BCL-2.[6]

  • Endoplasmic Reticulum (ER) Stress: Both agents were able to reduce the expression of ER stress markers.[6]

Notably, in this particular study, vildagliptin's activity was reported to be slightly better than sitagliptin's in mitigating these high-glucose-induced effects.[6]

Effects on Incretin Hormones, Insulin (B600854), and Glucagon (B607659) Secretion:

While detailed head-to-head quantitative in vitro data on pancreatic islet hormone secretion is limited in the public domain, the established mechanism of action and clinical studies suggest that both inhibitors enhance the activity of GLP-1, leading to glucose-dependent stimulation of insulin secretion and suppression of glucagon secretion.[7] In vivo studies have shown that both drugs can double the concentrations of intact GLP-1.[7]

Experimental Methodologies

DPP-4 Inhibition Assay (Fluorometric Method):

A common in vitro method to determine the inhibitory potency of compounds like sitagliptin and vildagliptin is a fluorometric enzyme assay.

Principle: The assay measures the activity of the DPP-4 enzyme by monitoring the cleavage of a synthetic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Upon cleavage by DPP-4, the fluorophore AMC is released, and its fluorescence can be measured. The presence of an inhibitor will reduce the rate of AMC release.

Typical Protocol:

  • Reagents and Materials:

    • Recombinant human DPP-4 enzyme

    • DPP-4 substrate (e.g., Gly-Pro-AMC)

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

    • Test compounds (sitagliptin, vildagliptin) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • A solution of the DPP-4 enzyme is pre-incubated with varying concentrations of the inhibitor (or vehicle control) in the assay buffer in the wells of a microplate for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate, Gly-Pro-AMC.

    • The fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) is measured kinetically over a period of time.

    • The rate of the reaction is determined from the linear phase of the fluorescence increase.

    • The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

DPP-4 Inhibition Signaling Pathway

DPP4_Inhibition_Pathway cluster_Gut Gut cluster_Circulation Circulation cluster_Pancreas Pancreas cluster_Systemic_Effects Systemic Effects Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates release Active Incretins Active Incretins Incretin Hormones (GLP-1, GIP)->Active Incretins DPP-4 Enzyme DPP-4 Enzyme Active Incretins->DPP-4 Enzyme substrate for Beta-cells Beta-cells Active Incretins->Beta-cells stimulates Alpha-cells Alpha-cells Active Incretins->Alpha-cells inhibits Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins degrades to Sitagliptin / Vildagliptin Sitagliptin / Vildagliptin Sitagliptin / Vildagliptin->DPP-4 Enzyme inhibit Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion increases Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion decreases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes in muscle/fat Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production reduces Lower Blood Glucose Lower Blood Glucose Glucose Uptake->Lower Blood Glucose Hepatic Glucose Production->Lower Blood Glucose

Caption: DPP-4 Inhibition Signaling Pathway

Experimental Workflow for DPP-4 Inhibition Assay

DPP4_Assay_Workflow cluster_Preparation Preparation cluster_Assay_Execution Assay Execution cluster_Data_Analysis Data Analysis Prepare Reagents Prepare Reagents: - DPP-4 Enzyme - Inhibitors (Sitagliptin/Vildagliptin) - Substrate (Gly-Pro-AMC) - Assay Buffer Dispense Inhibitor Dispense varying concentrations of inhibitor to 96-well plate Prepare Reagents->Dispense Inhibitor Add Enzyme Add DPP-4 enzyme and pre-incubate (37°C) Dispense Inhibitor->Add Enzyme Initiate Reaction Add Gly-Pro-AMC substrate Add Enzyme->Initiate Reaction Measure Fluorescence Measure fluorescence kinetically (Ex: 360nm, Em: 460nm) Initiate Reaction->Measure Fluorescence Calculate Reaction Rates Calculate initial reaction rates Measure Fluorescence->Calculate Reaction Rates Determine Percent Inhibition Determine % Inhibition vs. Control Calculate Reaction Rates->Determine Percent Inhibition Plot Dose-Response Curve Plot % Inhibition vs. [Inhibitor] Determine Percent Inhibition->Plot Dose-Response Curve Calculate IC50 Calculate IC50 Value Plot Dose-Response Curve->Calculate IC50

Caption: Workflow for DPP-4 Inhibition Assay

References

A Comparative Guide to Validated HPLC Methods for Sitagliptin Phosphate Assay: Paving the Way for Inter-Laboratory Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility and reliability of an analytical method across different laboratories is a cornerstone of robust drug development. This guide provides a comparative analysis of three distinct, validated High-Performance Liquid Chromatography (HPLC) methods for the assay of sitagliptin (B1680988) phosphate (B84403). While direct inter-laboratory cross-validation data for these specific methods is not publicly available, this guide serves as a foundational tool for laboratories looking to select and implement a method for sitagliptin phosphate analysis, and subsequently perform a cross-validation or method transfer study.

The objective of a cross-validation study is to demonstrate that a well-validated analytical method can be successfully executed by different laboratories, yielding comparable results. This process is critical for ensuring consistency in quality control, clinical trial sample analysis, and regulatory submissions. This guide details the experimental protocols and performance characteristics of three published HPLC methods, providing a framework for selecting a suitable method for such a study.

Comparison of HPLC Methodologies

The following tables summarize the chromatographic conditions and validation parameters for three distinct RP-HPLC methods developed for the quantification of sitagliptin phosphate in pharmaceutical dosage forms. These methods have been selected to showcase a variety of analytical approaches, including different mobile phase compositions, columns, and detection wavelengths.

Table 1: Chromatographic Conditions of Three Validated HPLC Methods for Sitagliptin Phosphate

ParameterMethod 1Method 2Method 3
Stationary Phase (Column) Zorbax Eclipse XDB C18 (150×4.6 mm, 5µ)[1]Develosil ODS HG-5 RP C18 (150 x 4.6mm, 5µm)[2]Phenomenex RP-18 (2) (250×4.6mm, 5µm)[3]
Mobile Phase 0.01M KH2PO4: Methanol (50:50 v/v), pH 2.5 with Orthophosphoric acid[4](0.05M) Phosphate Buffer : Acetonitrile (30:70 v/v), pH 2.8Acetonitrile: Water (60:40 v/v)[3]
Flow Rate 0.7 ml/min[1]1.0 ml/min[2]1.0 ml/min[3]
Detection Wavelength 267 nm[1]255 nm[2]272 nm[3]
Injection Volume 10 µl10 µl20 µl
Retention Time Not SpecifiedNot Specified5.062 min[3]

Table 2: Comparison of Validation Parameters

Validation ParameterMethod 1Method 2Method 3
Linearity Range (µg/ml) 5-30[1]30-70[2]Not Specified
Correlation Coefficient (r²) 0.999[1]0.999[2]Not Specified
Accuracy (% Recovery) Not Specified98-102%[2]Not Specified
Precision (%RSD) Not SpecifiedNot SpecifiedNot Specified
Limit of Detection (LOD) (µg/ml) Not Specified0.09[2]Not Specified
Limit of Quantitation (LOQ) (µg/ml) Not Specified0.027[2]Not Specified

Experimental Protocols

Below are the detailed methodologies for the three compared HPLC methods. These protocols are essential for any laboratory aiming to reproduce these assays for a cross-validation study.

Method 1: Experimental Protocol
  • Standard Solution Preparation: A standard stock solution of sitagliptin phosphate is prepared by dissolving the reference standard in the mobile phase to achieve a known concentration. Working standards are prepared by diluting the stock solution to concentrations within the linearity range (5-30 µg/ml).[1]

  • Sample Solution Preparation: Twenty tablets are weighed and finely powdered. A quantity of powder equivalent to a specific amount of sitagliptin phosphate is accurately weighed and transferred to a volumetric flask. The powder is dissolved in the mobile phase, sonicated to ensure complete dissolution, and then diluted to the final volume. The solution is filtered through a 0.45 µm membrane filter before injection.

  • Chromatographic Procedure: The HPLC system is equilibrated with the mobile phase (0.01M KH2PO4: Methanol, 50:50 v/v, pH 2.5) at a flow rate of 0.7 ml/min. 10 µl of the standard and sample solutions are injected into the chromatograph, and the chromatograms are recorded at a detection wavelength of 267 nm.[1]

Method 2: Experimental Protocol
  • Standard Solution Preparation: A standard stock solution is prepared by dissolving a known weight of sitagliptin phosphate reference standard in the mobile phase. This stock solution is then serially diluted to prepare working standards within the concentration range of 30-70 µg/ml.[2]

  • Sample Solution Preparation: Not fewer than 20 tablets are weighed and powdered. An amount of powder equivalent to a single dose of sitagliptin phosphate is dissolved in the mobile phase in a volumetric flask. The solution is sonicated and then diluted to the mark with the mobile phase. After filtration through a 0.45 µm filter, the solution is ready for injection.

  • Chromatographic Procedure: The analysis is performed using a mobile phase of (0.05M) Phosphate Buffer and Acetonitrile (30:70 v/v) at a pH of 2.8. The flow rate is maintained at 1.0 ml/min. The column is a Develosil ODS HG-5 RP C18, and the UV detection is set at 255 nm.[2]

Method 3: Experimental Protocol
  • Standard Solution Preparation: A primary stock solution of sitagliptin phosphate is prepared in the mobile phase. Further dilutions are made to prepare working standard solutions of desired concentrations.

  • Sample Solution Preparation: Twenty tablets are accurately weighed and crushed. A portion of the powder equivalent to a specified amount of sitagliptin phosphate is transferred to a volumetric flask, dissolved in the mobile phase with the aid of sonication, and then the volume is made up. The resulting solution is filtered prior to analysis.

  • Chromatographic Procedure: A Phenomenex RP-18 (2) column is used with a mobile phase of Acetonitrile and Water (60:40 v/v). The flow rate is set to 1.0 ml/min, and the eluent is monitored at 272 nm. The injection volume is 20 µl.[3]

Workflow for Inter-Laboratory Cross-Validation

The following diagram illustrates a typical workflow for conducting a cross-validation study of an analytical method between two or more laboratories. This process ensures that the method is robust and transferable.

CrossValidationWorkflow start_node Method Selection & Protocol Finalization labA Originating Lab (Lab A) Method Validation start_node->labA transfer_package Method Transfer Package (Protocol, Validation Report, Samples) labA->transfer_package Prepares cross_val Cross-Validation Execution (Analysis of Common Samples) labA->cross_val labB Receiving Lab (Lab B) Method Implementation & Familiarization transfer_package->labB Transfers to labB->cross_val data_analysis Data Comparison & Statistical Analysis (e.g., t-test, F-test) cross_val->data_analysis acceptance Acceptance Criteria Met? data_analysis->acceptance success Successful Cross-Validation acceptance->success Yes troubleshoot Troubleshooting & Refinement acceptance->troubleshoot No troubleshoot->labA troubleshoot->labB

Caption: A flowchart illustrating the key stages of an inter-laboratory cross-validation process.

This guide provides a starting point for laboratories intending to perform a cross-validation study for the assay of sitagliptin phosphate. By comparing these validated methods, researchers can make an informed decision on which protocol best suits their available resources and instrumentation, thereby facilitating a successful method transfer and validation process.

References

A Comparative Guide to Sitagliptin Phosphate Bioequivalence Studies and Generic Comparisons

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of bioequivalence data for sitagliptin (B1680988) phosphate (B84403), a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. It is intended for researchers, scientists, and drug development professionals, offering an objective look at the performance of generic formulations against the innovator product, supported by experimental data.

Mechanism of Action

Sitagliptin functions by inhibiting the DPP-4 enzyme. This enzyme is responsible for the degradation of incretin (B1656795) hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By blocking DPP-4, sitagliptin increases the levels of active incretins. This leads to a glucose-dependent increase in insulin (B600854) secretion from pancreatic β-cells and a decrease in glucagon (B607659) secretion from pancreatic α-cells, ultimately improving glycemic control.[1][2]

Sitagliptin Signaling Pathway cluster_0 Gut cluster_1 Pancreas cluster_2 Blood Glucose Regulation Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates secretion of β-cells β-cells Incretin Hormones (GLP-1, GIP)->β-cells stimulates α-cells α-cells Incretin Hormones (GLP-1, GIP)->α-cells inhibits DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme degraded by Insulin Secretion Insulin Secretion β-cells->Insulin Secretion increases Glucagon Secretion Glucagon Secretion α-cells->Glucagon Secretion decreases Increased Glucose Uptake Increased Glucose Uptake Insulin Secretion->Increased Glucose Uptake Decreased Hepatic Glucose Production Decreased Hepatic Glucose Production Glucagon Secretion->Decreased Hepatic Glucose Production Lowered Blood Glucose Lowered Blood Glucose Increased Glucose Uptake->Lowered Blood Glucose Decreased Hepatic Glucose Production->Lowered Blood Glucose Sitagliptin Sitagliptin Sitagliptin->DPP-4 Enzyme inhibits

Caption: Sitagliptin's mechanism of action on the incretin pathway.

Data Presentation: Bioequivalence Studies

Bioequivalence is determined by comparing key pharmacokinetic (PK) parameters, primarily the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). For two formulations to be considered bioequivalent, the 90% confidence interval (CI) for the geometric mean ratio (Test/Reference) of Cmax and AUC must fall within the regulatory acceptance range of 80.00% to 125.00%.[1][3][4]

The following tables summarize data from several studies comparing generic and innovator sitagliptin phosphate products, as well as different salt forms.

Table 1: Bioequivalence of Generic vs. Innovator Sitagliptin Phosphate 100 mg Tablets

Study ReferencePK ParameterTest Formulation (Generic)Reference Formulation (Innovator)Geometric Mean Ratio (90% CI)Conclusion
Leong et al.Cmax (ng/mL)772.3 ± 189.2780.8 ± 175.795.6% - 108.7%Bioequivalent
AUC0-48 (ng·h/mL)7883.7 ± 1475.97851.3 ± 1493.699.2% - 103.3%Bioequivalent
AUC0-inf (ng·h/mL)8003.5 ± 1530.17965.8 ± 1546.899.2% - 103.2%Bioequivalent
Galenicum HealthCmax (ng/mL)803.9 ± 166.4837.7 ± 159.291.85% - 109.56%Bioequivalent
AUC0-t (ng·h/mL)8511.2 ± 1365.48677.3 ± 1342.595.83% - 100.37%Bioequivalent

Data presented as mean ± standard deviation where available.

Table 2: Bioequivalence of Sitagliptin Hydrochloride vs. Sitagliptin Phosphate 100 mg Tablets

Study ReferencePK ParameterTest Formulation (Hydrochloride)Reference Formulation (Phosphate)Geometric Mean Ratio (90% CI)Conclusion
Leong et al. (2023)Cmax (ng/mL)754.4 ± 199.1780.8 ± 175.789.2% - 106.0%Bioequivalent
AUC0-48 (ng·h/mL)7961.4 ± 1521.97851.3 ± 1493.6100.8% - 104.0%Bioequivalent
AUC0-inf (ng·h/mL)8072.1 ± 1558.37965.8 ± 1546.8100.4% - 103.5%Bioequivalent
Anonymous StudyCmax (ng/mL)830.4 ± 170.8837.7 ± 159.2Within 80-125%Bioequivalent
AUClast (ng·h/mL)8593.1 ± 1368.18677.3 ± 1342.5Within 80-125%Bioequivalent

Data presented as mean ± standard deviation where available.

Table 3: Bioequivalence of Sitagliptin/Metformin Fixed-Dose Combination (FDC) Tablets

Study ReferenceFDC Strength (Sitagliptin/Metformin)PK ParameterGeometric Mean Ratio (90% CI)Conclusion
Galenicum Health50 mg / 850 mgSitagliptin Cmax93.44% - 105.10%Bioequivalent
Sitagliptin AUC0-t100.84% - 103.69%Bioequivalent
Metformin Cmax91.66% - 99.38%Bioequivalent
Metformin AUC0-t94.23% - 101.89%Bioequivalent
Galenicum Health50 mg / 1000 mgSitagliptin Cmax98.71% - 112.89%Bioequivalent
Sitagliptin AUC0-t101.26% - 105.20%Bioequivalent
Metformin Cmax96.79% - 105.62%Bioequivalent
Metformin AUC0-t98.45% - 104.89%Bioequivalent

Experimental Protocols

The bioequivalence of sitagliptin formulations is typically established through in vivo pharmacokinetic studies in healthy volunteers and supported by in vitro dissolution testing.

Typical Bioequivalence Study Workflow cluster_0 Pre-Study cluster_1 Clinical Phase cluster_2 Analytical & Statistical Phase Protocol Design Protocol Design Ethics Approval Ethics Approval Protocol Design->Ethics Approval Volunteer Screening Volunteer Screening Ethics Approval->Volunteer Screening Randomization Randomization Volunteer Screening->Randomization Period 1: Dosing Period 1: Dosing Randomization->Period 1: Dosing Serial Blood Sampling Serial Blood Sampling Period 1: Dosing->Serial Blood Sampling Washout Period Washout Period Serial Blood Sampling->Washout Period Period 2: Crossover Dosing Period 2: Crossover Dosing Washout Period->Period 2: Crossover Dosing Serial Blood Sampling 2 Serial Blood Sampling 2 Period 2: Crossover Dosing->Serial Blood Sampling 2 Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Serial Blood Sampling 2->Bioanalysis (LC-MS/MS) Pharmacokinetic Analysis Pharmacokinetic Analysis Bioanalysis (LC-MS/MS)->Pharmacokinetic Analysis Statistical Analysis (ANOVA) Statistical Analysis (ANOVA) Pharmacokinetic Analysis->Statistical Analysis (ANOVA) Conclusion Conclusion Statistical Analysis (ANOVA)->Conclusion

Caption: Workflow of a two-period, crossover bioequivalence study.
In Vivo Bioequivalence Study Protocol

A standard protocol for a sitagliptin bioequivalence study is as follows:

  • Study Design: An open-label, balanced, randomized, two-treatment, two-period, two-sequence crossover design is typically employed.[3] A washout period of at least five days separates the two treatment periods to prevent carryover effects.[3]

  • Subjects: Studies are conducted in healthy adult volunteers. Inclusion criteria typically require participants to be in good health based on a complete medical history, physical examination, vital signs, ECG, and clinical laboratory tests.

  • Dosing and Administration: A single oral dose of the test and reference formulations (e.g., 100 mg sitagliptin) is administered to subjects after an overnight fast.

  • Blood Sampling: Venous blood samples are collected at predetermined time points, typically pre-dose and at multiple intervals up to 48 or 72 hours post-dose.[5] Plasma is harvested and stored at -20°C or below until analysis.

  • Bioanalytical Method: Plasma concentrations of sitagliptin are quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[3]

    • Extraction: Liquid-liquid extraction with a solvent like methyl tert-butyl ether or protein precipitation is used to isolate the drug from plasma.[5][6]

    • Chromatography: Separation is achieved on a C18 column with an isocratic mobile phase, for instance, a 1:1 mixture of 5 mM ammonium (B1175870) acetate (B1210297) (with 0.04% formic acid) and acetonitrile.[6][7]

    • Detection: A triple quadrupole mass spectrometer operating in positive ionization mode with multiple reaction monitoring (MRM) is used. The mass transition for sitagliptin is typically m/z 408.2 → 193.0.[6][7] A deuterated internal standard (e.g., sitagliptin-d4) is used for quantification.[6][7]

  • Pharmacokinetic and Statistical Analysis:

    • Pharmacokinetic parameters including Cmax, AUC0-t (area under the curve to the last measurable concentration), and AUC0-inf (area under the curve extrapolated to infinity) are calculated using non-compartmental analysis.

    • An analysis of variance (ANOVA) is performed on the log-transformed Cmax and AUC data.[4][8] The 90% confidence intervals for the ratio of the geometric means (test/reference) are calculated to determine if they fall within the 80.00-125.00% acceptance range.[4][8]

In Vitro Dissolution Testing Protocol

Dissolution testing is a critical in vitro tool for assessing the drug release characteristics of the solid oral dosage form.

  • Apparatus: USP Apparatus 1 (Basket) at 100 rpm or USP Apparatus 2 (Paddle) at 50 rpm.[2][9][10]

  • Dissolution Media: Testing is typically performed in multiple media to represent the pH range of the gastrointestinal tract. Common media include:[2][9]

    • 0.1 N HCl (pH ~1.2)

    • pH 4.5 Acetate Buffer

    • pH 6.8 Phosphate Buffer

  • Volume and Temperature: 900 mL of dissolution medium maintained at 37 ± 0.5°C.[2][11]

  • Sampling: Aliquots are withdrawn at multiple time points (e.g., 15, 30, 45, and 60 minutes).

  • Quantification: The amount of dissolved sitagliptin is determined by a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

References

A Comparative Guide to Sitagliptin: In Vivo Efficacy and Plasma Level Correlation in Relation to Alternative DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sitagliptin (B1680988), a dipeptidyl peptidase-4 (DPP-4) inhibitor, with other available alternatives in its class. The focus is on the in vivo correlation between plasma concentrations of the drug and its therapeutic efficacy, supported by experimental data from head-to-head clinical trials.

Introduction

Sitagliptin is a potent and selective inhibitor of DPP-4, an enzyme responsible for the rapid degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes. The efficacy of sitagliptin is directly linked to its ability to achieve and maintain a sufficient plasma concentration to inhibit DPP-4 activity. This guide delves into this relationship and compares it with other widely used DPP-4 inhibitors.

Mechanism of Action: The Incretin Pathway

The therapeutic effect of sitagliptin and other DPP-4 inhibitors is mediated through the potentiation of the incretin system. The following diagram illustrates this signaling pathway.

cluster_0 Gastrointestinal Tract cluster_1 Pancreas Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) Insulin Secretion Insulin Secretion Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose Lowers Glucagon Secretion Glucagon Secretion Glucagon Secretion->Blood Glucose Raises Incretins (GLP-1, GIP)->Insulin Secretion + Incretins (GLP-1, GIP)->Glucagon Secretion - DPP-4 DPP-4 Incretins (GLP-1, GIP)->DPP-4 Degradation Sitagliptin Sitagliptin Sitagliptin->DPP-4 Inhibition

Caption: Mechanism of action of sitagliptin via DPP-4 inhibition.

Comparative Pharmacokinetics and Efficacy

The following tables summarize the pharmacokinetic and efficacy data for sitagliptin and its main competitors: vildagliptin, saxagliptin (B632), and linagliptin (B1675411), based on findings from comparative studies.

Table 1: Pharmacokinetic Profile of DPP-4 Inhibitors
ParameterSitagliptinVildagliptinSaxagliptinLinagliptin
Oral Bioavailability (%) ~87~85~75~30
Time to Peak Plasma Concentration (Tmax) (hours) 1-41.521.5
Terminal Half-life (t1/2) (hours) 12.42-32.5>100 (terminal)
Plasma Protein Binding (%) 389.3<10>99 (concentration-dependent)
Primary Route of Elimination RenalRenal and MetabolismMetabolism (CYP3A4/5) and RenalFecal
Table 2: Comparative Efficacy of DPP-4 Inhibitors (Data from Head-to-Head Trials)
Efficacy MarkerSitagliptin (100 mg/day)Vildagliptin (100 mg/day)Saxagliptin (5 mg/day)Linagliptin (5 mg/day)
Mean Change in HbA1c from Baseline (%) -0.5 to -0.8-0.5 to -0.9-0.5 to -0.7-0.5 to -0.7
Mean Change in Fasting Plasma Glucose (mg/dL) -15 to -25-15 to -25-12 to -23-10 to -20
Trough DPP-4 Inhibition (%) ~90~90 (with twice-daily dosing)~75>80

Note: The efficacy values can vary depending on the baseline glycemic control of the patient population and the duration of the study.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of research findings. Below are summaries of typical experimental protocols used in the evaluation of sitagliptin and other DPP-4 inhibitors.

Determination of Plasma Drug Concentrations

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying sitagliptin and other gliptins in human plasma.[1][2][3]

  • Sample Preparation: Protein precipitation is a common method for plasma sample preparation.

  • Chromatographic Separation: A C18 column is typically used for separation.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode.

  • Internal Standard: A deuterated analog of the drug (e.g., sitagliptin-d4) is used as an internal standard to ensure accuracy.

Measurement of DPP-4 Activity

DPP-4 activity in plasma is commonly measured using a fluorometric or colorimetric assay.

  • Principle: A synthetic substrate for DPP-4 is added to the plasma sample. The cleavage of the substrate by DPP-4 releases a fluorescent or chromogenic molecule, which is then quantified.

  • Procedure: Plasma samples are incubated with the substrate, and the change in fluorescence or absorbance is measured over time.

  • Inhibition Calculation: The percentage of DPP-4 inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity in its absence.

Measurement of Active GLP-1 Levels

The measurement of active GLP-1 is challenging due to its short half-life. Specialized enzyme-linked immunosorbent assays (ELISAs) are commonly used.[4][5]

  • Sample Collection: Blood samples must be collected in tubes containing a DPP-4 inhibitor to prevent the degradation of active GLP-1.

  • Assay Principle: A sandwich ELISA is used, with one antibody capturing total GLP-1 and a second, labeled antibody detecting the active N-terminal of GLP-1.

Measurement of HbA1c

High-performance liquid chromatography (HPLC) is considered a gold standard method for HbA1c measurement in clinical trials.[6][7]

  • Principle: HPLC separates different hemoglobin variants based on their charge.

  • Procedure: A whole blood sample is lysed, and the hemoglobin components are separated on an ion-exchange column. The percentage of glycated hemoglobin (HbA1c) is then determined.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for a clinical trial evaluating DPP-4 inhibitors and the logical relationship between pharmacokinetics, pharmacodynamics, and clinical efficacy.

cluster_0 Pre-study cluster_1 Study Period cluster_2 Analysis Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Randomization Randomization Informed Consent->Randomization Drug Administration Drug Administration Randomization->Drug Administration Blood Sampling Blood Sampling Drug Administration->Blood Sampling Pharmacokinetic & Pharmacodynamic Timepoints PK Analysis PK Analysis Blood Sampling->PK Analysis Plasma Drug Levels PD Analysis PD Analysis Blood Sampling->PD Analysis DPP-4 Inhibition, GLP-1 Efficacy Analysis Efficacy Analysis Blood Sampling->Efficacy Analysis HbA1c, FPG

Caption: Typical workflow of a clinical trial for a DPP-4 inhibitor.

Drug Dose Drug Dose Plasma Concentration (PK) Plasma Concentration (PK) Drug Dose->Plasma Concentration (PK) DPP-4 Inhibition (PD) DPP-4 Inhibition (PD) Plasma Concentration (PK)->DPP-4 Inhibition (PD) Increased Active GLP-1 Increased Active GLP-1 DPP-4 Inhibition (PD)->Increased Active GLP-1 Glycemic Control (Efficacy) Glycemic Control (Efficacy) Increased Active GLP-1->Glycemic Control (Efficacy) e.g., ↓HbA1c, ↓FPG

Caption: Logical relationship from pharmacokinetics to clinical efficacy.

Conclusion

Sitagliptin demonstrates a clear in vivo correlation between its plasma concentration and the inhibition of DPP-4, leading to improved glycemic control. Head-to-head trials indicate that while there are pharmacokinetic differences among DPP-4 inhibitors, their overall efficacy in reducing HbA1c is largely comparable when administered at their optimal doses.[8][9][10] The choice of a specific DPP-4 inhibitor may therefore depend on other factors such as dosing frequency, route of elimination (which is particularly relevant in patients with renal impairment), and potential for drug-drug interactions. This guide provides a foundational understanding for researchers and drug development professionals in the comparative evaluation of sitagliptin and its alternatives.

References

A Head-to-Head Battle for Glycemic Control: Sitagliptin vs. GLP-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of type 2 diabetes (T2D) management, both sitagliptin (B1680988), a dipeptidyl peptidase-4 (DPP-4) inhibitor, and glucagon-like peptide-1 (GLP-1) receptor agonists have emerged as crucial therapeutic options. While both classes of drugs leverage the incretin (B1656795) system to improve glycemic control, their distinct mechanisms of action lead to significant differences in their metabolic effects. This guide provides a comprehensive comparison of sitagliptin and GLP-1 receptor agonists, supported by experimental data from key clinical trials, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Incretin-Based Therapies

Sitagliptin functions by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of endogenous incretin hormones, primarily GLP-1 and glucose-dependent insulinotropic polypeptide (GIP).[1] By preventing this breakdown, sitagliptin increases the circulating concentrations of active GLP-1 and GIP, thereby enhancing glucose-dependent insulin (B600854) secretion and suppressing glucagon (B607659) release.[1][2] This action results in a physiological augmentation of the incretin effect.

In contrast, GLP-1 receptor agonists are synthetic analogs of the native GLP-1 hormone, designed to be resistant to DPP-4 degradation.[3] They directly bind to and activate GLP-1 receptors, which are expressed in various tissues, including pancreatic beta cells, the brain, and the gastrointestinal tract.[1][4] This direct activation leads to pharmacological levels of GLP-1 receptor signaling, resulting in more potent effects on insulin secretion, glucagon suppression, and additional benefits such as delayed gastric emptying and increased satiety.[1][3]

Comparative Efficacy: Glycemic Control and Weight Management

Head-to-head clinical trials have consistently demonstrated the superior efficacy of GLP-1 receptor agonists over sitagliptin in terms of both glycemic control and weight reduction.[3][5]

Glycemic Control

GLP-1 receptor agonists typically lead to a greater reduction in hemoglobin A1c (HbA1c) compared to sitagliptin.[5][6] For instance, in various studies, liraglutide (B1674861) and semaglutide (B3030467) have shown significantly greater HbA1c reductions than sitagliptin when added to metformin (B114582) therapy.[2][7]

Weight Management

A key differentiator between the two drug classes is their effect on body weight. GLP-1 receptor agonists are associated with significant weight loss, a highly desirable outcome in the management of T2D, which is often linked to obesity.[3][8] This effect is attributed to their central actions on appetite suppression and delayed gastric emptying.[1] Sitagliptin, on the other hand, is generally considered to be weight-neutral.[5][6]

Data Presentation: Head-to-Head Clinical Trial Outcomes

The following tables summarize the quantitative data from key clinical trials comparing the metabolic effects of various GLP-1 receptor agonists with sitagliptin.

Table 1: Liraglutide vs. Sitagliptin in Patients on Metformin
Trial Treatment Arms Mean Change in HbA1c from Baseline Mean Change in Body Weight from Baseline
Pratley et al. (26 weeks)[9]Liraglutide 1.2 mg-1.24%-2.9 kg (approx.)
Liraglutide 1.8 mg-1.50%-3.4 kg (approx.)
Sitagliptin 100 mg-0.90%-1.0 kg (approx.)
Pratley et al. (52 weeks)[10]Liraglutide 1.2 mg-1.29%-2.78 kg
Liraglutide 1.8 mg-1.51%-3.68 kg
Sitagliptin 100 mg-0.88%-1.16 kg
A 26-week trial in Chinese patients[2]Liraglutide 1.8 mg-1.65%-3.17 kg
Sitagliptin 100 mg-0.98%-1.08 kg
Table 2: Semaglutide vs. Sitagliptin in Patients on Metformin +/- Thiazolidinediones
Trial Treatment Arms Mean Change in HbA1c from Baseline Mean Change in Body Weight from Baseline
SUSTAIN 2 (56 weeks)[11]Semaglutide 0.5 mg-1.3%-4.3 kg (approx.)
Semaglutide 1.0 mg-1.6%-6.1 kg (approx.)
Sitagliptin 100 mg-0.5%-1.9 kg (approx.)
SUSTAIN China (30 weeks)[12]Semaglutide 0.5 mg-1.4%-2.9 kg
Semaglutide 1.0 mg-1.7%-4.2 kg
Sitagliptin 100 mg-0.9%-0.4 kg
PIONEER 12 (Oral Semaglutide, 26 weeks)[13][14]Oral Semaglutide 3 mg-0.8%-1.4 kg
Oral Semaglutide 7 mg-1.3%-2.8 kg
Oral Semaglutide 14 mg-1.6%-3.8 kg
Sitagliptin 100 mg-0.6%-0.5 kg

Adverse Effects

The safety profiles of sitagliptin and GLP-1 receptor agonists differ, primarily concerning gastrointestinal side effects. Nausea, vomiting, and diarrhea are more frequently reported with GLP-1 receptor agonists, although these effects are often transient and can be mitigated by dose titration.[5][6] Both classes of drugs have a low risk of hypoglycemia when used as monotherapy or in combination with metformin.[5]

Experimental Protocols

The clinical trials cited in this guide generally follow a randomized, controlled design to compare the efficacy and safety of sitagliptin and GLP-1 receptor agonists.

Generalized Experimental Workflow for Comparative Clinical Trials

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Period (e.g., 26-56 weeks) cluster_followup Follow-up & Analysis s1 Patient Screening (T2D, on Metformin, HbA1c 7-10%) s2 Informed Consent s1->s2 s3 Baseline Assessments (HbA1c, Body Weight, etc.) s2->s3 r1 Randomization (e.g., 1:1:1) s3->r1 t1 Group A: Sitagliptin (e.g., 100mg/day) r1->t1 Arm 1 t2 Group B: GLP-1 RA Dose 1 (e.g., Liraglutide 1.2mg/day) r1->t2 Arm 2 t3 Group C: GLP-1 RA Dose 2 (e.g., Liraglutide 1.8mg/day) r1->t3 Arm 3 f1 Regular Follow-up Visits (Assessments & Safety Monitoring) t1->f1 t2->f1 t3->f1 f2 End-of-Study Assessments f1->f2 f3 Statistical Analysis (Primary & Secondary Endpoints) f2->f3

A generalized workflow for clinical trials comparing sitagliptin and GLP-1 RAs.
Key Methodological Components:

  • Study Design: Most are randomized, double-blind (or open-label), active-controlled, parallel-group, multicenter trials.[9][15]

  • Participant Population: Adults with type 2 diabetes inadequately controlled on metformin monotherapy, with a baseline HbA1c typically between 7.0% and 10.5%.[16]

  • Interventions: Comparison of a standard dose of sitagliptin (e.g., 100 mg once daily) with one or more doses of a GLP-1 receptor agonist (e.g., liraglutide 1.2 mg and 1.8 mg once daily; semaglutide 0.5 mg and 1.0 mg once weekly).[9][15]

  • Primary Endpoint: The primary outcome is typically the change in HbA1c from baseline to the end of the treatment period (e.g., 26 or 56 weeks).[9][15]

  • Secondary Endpoints: Key secondary outcomes often include the change in body weight, the proportion of patients achieving a target HbA1c, and assessment of safety and tolerability.[9][15]

Signaling Pathways

The distinct mechanisms of action of sitagliptin and GLP-1 receptor agonists are rooted in their differential effects on intracellular signaling cascades.

Signaling Pathway of Sitagliptin (DPP-4 Inhibition)

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Effects GLP-1 GLP-1 DPP-4 DPP-4 Enzyme GLP-1->DPP-4 Degradation GIP GIP GIP->DPP-4 Degradation Sitagliptin Sitagliptin Sitagliptin->DPP-4 Inhibits Active GLP-1 & GIP Increased Active GLP-1 & GIP DPP-4->Active GLP-1 & GIP Prevents Inactivation GLP-1R GLP-1 Receptor Active GLP-1 & GIP->GLP-1R Activates Beta-Cell Effects ↑ Insulin Secretion ↓ Glucagon Secretion GLP-1R->Beta-Cell Effects

Mechanism of action of sitagliptin via DPP-4 inhibition.
Signaling Pathway of GLP-1 Receptor Agonists

cluster_extracellular Extracellular Space cluster_membrane Pancreatic β-Cell Membrane cluster_intracellular Intracellular Signaling Cascade GLP-1 RA GLP-1 Receptor Agonist GLP-1R GLP-1 Receptor GLP-1 RA->GLP-1R Binds & Activates Gs Gαs GLP-1R->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP ↑ cAMP Production PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin ↑ Insulin Synthesis & Secretion PKA->Insulin Survival ↑ β-Cell Proliferation & Survival PKA->Survival Epac2->Insulin

Intracellular signaling of GLP-1 receptor agonists in pancreatic β-cells.

Conclusion

References

Sitagliptin Phosphate: A Comprehensive Validation Guide for DPP-4 Inhibition Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sitagliptin (B1680988) phosphate's performance as a research tool for dipeptidyl peptidase-4 (DPP-4) inhibition against other alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the critical evaluation of research findings.

Mechanism of Action

Sitagliptin is a potent and highly selective, competitive, and reversible inhibitor of the DPP-4 enzyme.[1][2] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by rapidly inactivating the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By inhibiting DPP-4, sitagliptin increases the circulating levels of active GLP-1 and GIP.[3][5] This enhancement of incretin levels stimulates insulin (B600854) secretion from pancreatic β-cells and suppresses glucagon (B607659) release from pancreatic α-cells in a glucose-dependent manner, leading to improved glycemic control.[5][6]

Comparative Performance Data

The following tables summarize key quantitative data comparing sitagliptin to other commonly used DPP-4 inhibitors.

Table 1: In Vitro Potency and Selectivity of DPP-4 Inhibitors

InhibitorIC50 for DPP-4 (nM)Selectivity vs. DPP-8Selectivity vs. DPP-9Reference
Sitagliptin 18 - 19>2600-fold>2600-fold
Vildagliptin ----
Saxagliptin 1.3--[7]
Alogliptin ----
Linagliptin ----

Table 2: In Vivo DPP-4 Inhibition in Animal Models

InhibitorDose (mg/kg)Animal Model% DPP-4 InhibitionTime PointReference
Sitagliptin 10ob/ob mice~90%60 min[1]
Sitagliptin 10ob/ob mice>70%8 h[1]
Vildagliptin 10ob/ob mice>70%8 h[1]
NVP-DPP728 10ob/ob mice~80%60 min[1]
NVP-DPP728 10ob/ob mice~50%2 h[1]

Table 3: Clinical DPP-4 Inhibition in Patients with Type 2 Diabetes

InhibitorDoseTrough % DPP-4 InhibitionReference
Sitagliptin 100 mg q.d.91.7%[6]
Saxagliptin 5 mg q.d.73.5%[6]
Vildagliptin 50 mg q.d.28.9%[6]
Vildagliptin 50 mg b.i.d.90.6%[6]

Key Experimental Protocols

In Vitro DPP-4 Activity Assay

This protocol is used to determine the potency of an inhibitor (e.g., IC50 value) against the DPP-4 enzyme.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate: H-Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • Assay Buffer: Tris-HCl (pH 8.0) containing NaCl and EDTA

  • Test inhibitor (e.g., sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the diluted inhibitor solutions.

  • Add the DPP-4 enzyme solution to each well, except for the blank controls.

  • Incubate the plate at 37°C for a defined pre-incubation period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the H-Gly-Pro-AMC substrate solution to all wells.

  • Immediately measure the fluorescence intensity (Excitation: ~350-360 nm, Emission: ~450-465 nm) kinetically over a set period (e.g., 30-60 minutes) at 37°C.[8][9][10]

  • The rate of increase in fluorescence is proportional to the DPP-4 activity.

  • Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

DPP-4 Selectivity Assay

This protocol is used to assess the specificity of an inhibitor for DPP-4 over other related proteases, such as DPP-8 and DPP-9.

Materials:

  • Recombinant human DPP-4, DPP-8, and DPP-9 enzymes

  • Appropriate substrates for each enzyme (e.g., H-Gly-Pro-pNA for DPP-8 and DPP-9)

  • Assay Buffer

  • Test inhibitor

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • The assay is performed similarly to the DPP-4 activity assay, but with separate reactions for each enzyme (DPP-4, DPP-8, and DPP-9).[11]

  • Determine the IC50 value of the test inhibitor against each enzyme.

  • The selectivity is calculated as the ratio of the IC50 for the other proteases (e.g., DPP-8, DPP-9) to the IC50 for DPP-4. A higher ratio indicates greater selectivity for DPP-4.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol evaluates the effect of a DPP-4 inhibitor on glucose tolerance in an animal model of diabetes.

Materials:

  • Diabetic mouse model (e.g., ob/ob or db/db mice)

  • Test inhibitor (e.g., sitagliptin)

  • Glucose solution (e.g., 2 g/kg)

  • Vehicle control

  • Blood glucose meter and test strips

Procedure:

  • Fast the mice overnight (approximately 16-18 hours) with free access to water.[12]

  • Record the baseline fasting blood glucose level from a tail snip.

  • Administer the test inhibitor or vehicle orally (p.o.) at a predetermined time before the glucose challenge (e.g., 30-60 minutes).[3]

  • Administer the glucose solution via oral gavage.[12]

  • Measure blood glucose levels at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[12][13]

  • Plot the blood glucose concentration over time to generate a glucose excursion curve.

  • Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance. A reduction in the AUC indicates improved glucose tolerance.

Visualizations

G DPP-4 Inhibition Signaling Pathway cluster_0 DPP-4 Inhibition cluster_1 Incretin System cluster_2 Pancreatic Response cluster_3 Physiological Outcome Sitagliptin Sitagliptin DPP4 DPP-4 Enzyme Sitagliptin->DPP4 Inhibits GLP1_GIP_inactive Inactive GLP-1 & GIP DPP4->GLP1_GIP_inactive Degrades GLP1_GIP_active Active GLP-1 & GIP GLP1_GIP_active->DPP4 Insulin ↑ Insulin Secretion (β-cells) GLP1_GIP_active->Insulin Stimulates Glucagon ↓ Glucagon Secretion (α-cells) GLP1_GIP_active->Glucagon Suppresses Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control

Caption: DPP-4 Inhibition Signaling Pathway.

G Experimental Workflow for DPP-4 Inhibitor Validation cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Comparison in_vitro_potency Determine IC50 (DPP-4 Activity Assay) in_vitro_selectivity Assess Selectivity (vs. DPP-8, DPP-9) in_vitro_potency->in_vitro_selectivity in_vivo_pk Pharmacokinetics (Absorption, Half-life) in_vitro_selectivity->in_vivo_pk in_vivo_pd Pharmacodynamics (% DPP-4 Inhibition) in_vivo_pk->in_vivo_pd in_vivo_efficacy Efficacy Studies (e.g., OGTT) in_vivo_pd->in_vivo_efficacy data_analysis Analyze Potency, Selectivity, and Efficacy Data in_vivo_efficacy->data_analysis comparison Compare with Reference Inhibitors data_analysis->comparison

Caption: Workflow for DPP-4 Inhibitor Validation.

References

A Comparative Analysis of Sitagliptin and Sulfonylureas on Glycemic Control in Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of clinical data on the efficacy and safety of sitagliptin (B1680988) versus sulfonylureas as add-on therapy to metformin (B114582) for the management of type 2 diabetes.

This guide provides a comprehensive comparison of two widely prescribed second-line therapies for type 2 diabetes mellitus (T2DM): the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin, and the older class of insulin (B600854) secretagogues, sulfonylureas. The following sections present a detailed analysis of their mechanisms of action, comparative efficacy in glycemic control from key clinical trials, and a summary of their effects on body weight and risk of hypoglycemia, supported by experimental data and detailed protocols for the cited studies.

Mechanisms of Action: A Tale of Two Pathways

The distinct mechanisms by which sitagliptin and sulfonylureas exert their glucose-lowering effects are crucial to understanding their clinical profiles.

Sitagliptin enhances the body's natural incretin (B1656795) system.[1] In response to a meal, the gut releases incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion and suppress glucagon (B607659) release in a glucose-dependent manner.[1][2] Sitagliptin inhibits the DPP-4 enzyme, which is responsible for the rapid degradation of GLP-1 and GIP.[1][3] This prolongs the action of active incretin hormones, leading to improved glycemic control.[1]

Sulfonylureas , on the other hand, directly stimulate insulin release from pancreatic beta-cells, independent of glucose levels.[4][5] They achieve this by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the beta-cell membrane.[4][6] This binding leads to the closure of these channels, causing membrane depolarization, an influx of calcium ions, and subsequent exocytosis of insulin-containing granules.[6]

Sitagliptin_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_outcome Outcome Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) Pancreatic Beta-Cells Pancreatic Beta-Cells Incretins (GLP-1, GIP)->Pancreatic Beta-Cells + Pancreatic Alpha-Cells Pancreatic Alpha-Cells Incretins (GLP-1, GIP)->Pancreatic Alpha-Cells - DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme Degradation Insulin Secretion Insulin Secretion Pancreatic Beta-Cells->Insulin Secretion Lower Blood Glucose Lower Blood Glucose Insulin Secretion->Lower Blood Glucose Glucagon Secretion Glucagon Secretion Pancreatic Alpha-Cells->Glucagon Secretion Glucagon Secretion->Lower Blood Glucose Reduced Hepatic Glucose Production Sitagliptin Sitagliptin Sitagliptin->DPP-4 Enzyme Inhibition

Figure 1: Sitagliptin's Mechanism of Action

Sulfonylurea_Pathway cluster_pancreas Pancreatic Beta-Cell cluster_outcome Outcome Sulfonylurea Sulfonylurea SUR1 SUR1 Sulfonylurea->SUR1 Binds to K-ATP Channel K-ATP Channel SUR1->K-ATP Channel Closes Membrane Depolarization Membrane Depolarization K-ATP Channel->Membrane Depolarization Ca2+ Influx Ca2+ Influx Membrane Depolarization->Ca2+ Influx Insulin Vesicle Exocytosis Insulin Vesicle Exocytosis Ca2+ Influx->Insulin Vesicle Exocytosis Insulin Secretion Insulin Secretion Insulin Vesicle Exocytosis->Insulin Secretion Lower Blood Glucose Lower Blood Glucose Insulin Secretion->Lower Blood Glucose Experimental_Workflow cluster_screening Screening & Run-in cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Analysis Patient Screening Patient Screening Metformin Stabilization Metformin Stabilization Patient Screening->Metformin Stabilization Placebo Run-in Placebo Run-in Metformin Stabilization->Placebo Run-in Randomization Randomization Placebo Run-in->Randomization Sitagliptin + Metformin Sitagliptin + Metformin Randomization->Sitagliptin + Metformin Sulfonylurea + Metformin Sulfonylurea + Metformin Randomization->Sulfonylurea + Metformin Data Collection Data Collection Sitagliptin + Metformin->Data Collection Sulfonylurea + Metformin->Data Collection Efficacy & Safety Analysis Efficacy & Safety Analysis Data Collection->Efficacy & Safety Analysis

References

Safety Operating Guide

Proper Disposal of Sitagliptin Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of sitagliptin (B1680988) phosphate (B84403) is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage sitagliptin phosphate waste, aligning with established safety protocols and regulatory requirements. Adherence to these procedures minimizes risks to personnel and the environment.

Hazard Identification and Safety Precautions

Sitagliptin phosphate, an active pharmaceutical ingredient (API), presents several hazards that necessitate careful handling during the disposal process.

Key Hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1][2][3]

  • May cause an allergic skin reaction.[1]

  • May form combustible dust concentrations in air.[1]

  • Harmful to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE): Before handling sitagliptin phosphate for disposal, all personnel must wear the following PPE to minimize exposure:

  • Eye Protection: Safety glasses with side shields or goggles.[4][5][6] A face shield may be appropriate for activities with a potential for direct contact.[5][6]

  • Hand Protection: Compatible, chemical-resistant gloves.[4][6]

  • Body Protection: A lab coat or other protective clothing.[4][6]

  • Respiratory Protection: If adequate local exhaust ventilation is not available or if there is a risk of generating dust, a NIOSH-approved respirator should be used.[3][4][6]

Waste Characterization and Segregation

Properly identifying and segregating sitagliptin phosphate waste is the foundational step in the disposal process. Different waste streams must be kept separate to ensure proper handling and treatment.[1]

Waste TypeDescriptionSegregation and Containment Requirements
Unused/Expired Sitagliptin Phosphate Pure sitagliptin phosphate, expired stock solutions, or unwanted solid material.Segregate from all other chemical waste streams. Store in a clearly labeled, sealed, and compatible container designated as "Hazardous Waste."[1]
Contaminated Labware Glassware, plasticware, pipette tips, and other disposable items that have come into direct contact with sitagliptin phosphate.Collect in a designated, labeled hazardous waste container.[1] Do not mix with non-hazardous or other chemical waste.[1]
Contaminated PPE Gloves, disposable lab coats, and other protective gear contaminated with sitagliptin phosphate.Place in a designated, sealed waste bag or container for hazardous materials.[1]
Aqueous Solutions Solutions containing sitagliptin phosphate.Do not dispose of down the drain or into any sewage system. [1][5][7] Collect in a labeled, sealed, and appropriate waste container.[1]

Step-by-Step Disposal Procedure

Follow these steps to ensure the safe and compliant disposal of sitagliptin phosphate waste:

  • Containment: Place all sitagliptin phosphate waste into a primary container that is compatible with the chemical. The container must be in good condition with a secure, leak-proof lid.[1] For solid waste, a securely sealed bag can be used as a primary container before it is placed in a larger, rigid outer container.[1]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and identify the contents (e.g., "Sitagliptin Phosphate Waste," "Sitagliptin Phosphate Contaminated Debris"). Include the date of waste generation.

  • Storage: Store the sealed and labeled waste containers in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable hazardous waste disposal company.[3] Ensure compliance with all federal, state, and local regulations.[4][5][7] The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous pharmaceutical waste through the Resource Conservation and Recovery Act (RCRA).[8]

Spill and Decontamination Procedures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Personal Precautions: Evacuate unnecessary personnel and ensure adequate ventilation.[4][7] Wear the appropriate PPE as described in Section 1.[4][7]

  • Containment: Prevent the further spread of the spill.[5][7]

  • Solid Spills: Avoid generating dust.[3][4] Carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[3][6]

  • Liquid Spills: Absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[1] Place the absorbent material into a sealed container for disposal.[1]

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent or detergent.[1] Collect all cleaning materials as hazardous waste.[1] Facilities should be equipped with an eyewash station and a safety shower.[4][5]

Experimental Protocols

While specific experimental protocols for the disposal process itself are not applicable, it is important to note that sitagliptin is not readily biodegradable and can persist in the environment.[9] Studies on its degradation have been conducted under forced conditions, such as in the presence of strong acids, to identify potential degradation products.[10] These studies underscore the importance of not releasing sitagliptin into the environment through improper disposal. The primary route of environmental exposure is through excretion to wastewater, making it crucial to avoid sewering laboratory waste.[9]

G cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage Storage & Disposal start Start: Identify Sitagliptin Phosphate Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste by Type ppe->segregate unused Unused/Expired Solid & Solutions segregate->unused Solid/Expired labware Contaminated Labware segregate->labware Glass/Plastic ppe_waste Contaminated PPE segregate->ppe_waste Gloves/Coats aqueous Aqueous Solutions segregate->aqueous Liquid contain_solid Place in Sealed, Compatible Container unused->contain_solid contain_labware Place in Designated Sharps/Waste Container labware->contain_labware contain_ppe Place in Sealed Waste Bag ppe_waste->contain_ppe contain_aqueous Place in Sealed, Leak-Proof Container aqueous->contain_aqueous label_waste Label as 'Hazardous Waste' with Contents & Date contain_solid->label_waste contain_labware->label_waste contain_ppe->label_waste contain_aqueous->label_waste store Store in Designated Hazardous Waste Area label_waste->store disposal Arrange for Licensed Disposal Contractor store->disposal end End: Compliant Disposal disposal->end

Caption: Workflow for the proper disposal of Sitagliptin Phosphate waste.

References

Essential Safety and Logistical Information for Handling Sitagliptin Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Sitagliptin phosphate (B84403) in a laboratory setting. Adherence to these protocols is critical for ensuring the safety of researchers, scientists, and drug development professionals while maintaining the integrity of experimental work.

Risk Assessment and Occupational Exposure Limit

Sitagliptin phosphate is a potent pharmaceutical compound. A thorough risk assessment must be conducted before any handling activities. The established Occupational Exposure Limit (OEL) for Sitagliptin phosphate is a crucial parameter in determining the necessary containment and personal protective equipment (PPE).

ParameterValueSource
Occupational Exposure Limit (OEL) 500 micrograms/m³ (Time-Weighted Average)[1]
Physical State Solid[2]
Appearance White to off-white powder
Hazards Causes serious eye irritation. May cause respiratory irritation and skin irritation.[2][3]

Based on the OEL, Sitagliptin phosphate falls into a specific Occupational Exposure Band (OEB) that dictates the required level of control.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling Sitagliptin phosphate powder.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection NIOSH- or CEN-certified respiratorRequired when handling powders or if there is a risk of aerosol generation. A fit-tested N95 or higher particulate respirator is recommended.
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination.
Body Protection Disposable CoverallA disposable coverall, such as one made from Tyvek®, should be worn over personal clothing.
Eye Protection Safety GogglesChemical splash-resistant safety goggles with side protection are required.
Face Protection Face ShieldA face shield should be worn in addition to safety goggles when there is a potential for splashes or significant dust generation.
  • Perform Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.[4][5][6]

  • Put on Disposable Coverall: Step into the coverall and fasten it completely.

  • Put on Respirator: Place the respirator over your nose and mouth, and secure the straps. Perform a fit check to ensure a proper seal.[4]

  • Put on Safety Goggles: Position the goggles over your eyes.

  • Put on Face Shield: Place the face shield over your face.

  • Put on Inner Gloves: Don the first pair of nitrile gloves.

  • Put on Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the coverall.[7]

  • Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Remove Face Shield: Remove the face shield from the back by lifting the headband. Place it in a designated area for decontamination or disposal.

  • Remove Coverall: Unfasten the coverall and roll it down and away from your body, turning it inside out. As you remove the coverall, peel off the inner gloves simultaneously, trapping them within the coverall. Dispose of the bundled coverall and gloves in the designated hazardous waste container.

  • Perform Hand Hygiene: Wash hands thoroughly.[4][5][6]

  • Remove Safety Goggles: Remove the goggles from the back. Place them in a designated area for decontamination.

  • Remove Respirator: Remove the respirator without touching the front. Dispose of it in the designated hazardous waste container.

  • Perform Final Hand Hygiene: Wash hands and any exposed skin thoroughly with soap and water.[4][5][6]

Experimental Protocol: Preparation of a Sitagliptin Phosphate Stock Solution

This protocol outlines the preparation of a 1 mg/mL stock solution of Sitagliptin phosphate in methanol (B129727). All procedures should be performed in a designated containment area, such as a chemical fume hood or a glove box.

Materials:

  • Sitagliptin phosphate powder

  • HPLC-grade methanol

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Spatula

  • Weighing paper

  • Pipettes

Procedure:

  • Tare the Balance: Place a piece of weighing paper on the analytical balance and tare it.

  • Weigh Sitagliptin Phosphate: Carefully weigh 10 mg of Sitagliptin phosphate powder onto the weighing paper.

  • Transfer to Volumetric Flask: Transfer the weighed powder into a 10 mL volumetric flask.

  • Dissolve in Methanol: Add approximately 5 mL of methanol to the volumetric flask. Gently swirl the flask to dissolve the powder. The mixture can be shaken for 5-10 minutes to ensure complete dissolution.[8]

  • Bring to Volume: Once the powder is completely dissolved, add methanol to the flask until the bottom of the meniscus reaches the calibration mark.

  • Mix Thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Label the Solution: Clearly label the flask with the compound name, concentration, solvent, and date of preparation.

Disposal Plan

Proper disposal of Sitagliptin phosphate and all contaminated materials is essential to prevent environmental contamination and ensure personnel safety.

Waste StreamDisposal ContainerDisposal Procedure
Unused Sitagliptin Phosphate Powder Hazardous Chemical Waste (Black Container)Collect in a clearly labeled, sealed container.
Contaminated Labware (e.g., pipette tips, vials) Trace Chemotherapy Waste (Yellow Container)Place all contaminated disposable items in this container.
Contaminated PPE (e.g., gloves, coveralls) Trace Chemotherapy Waste (Yellow Container)Bag all used PPE in a designated hazardous waste bag before placing it in the container.
Aqueous Solutions Containing Sitagliptin Phosphate Hazardous Chemical Waste (Black Container)Collect in a labeled, sealed, and appropriate waste container. Do not dispose of down the drain.
Contaminated Sharps (e.g., needles) Sharps Waste (Red Container)Dispose of only completely empty sharps in this container. Needles should not be recapped.

Decontamination Procedure:

  • All non-disposable equipment and work surfaces that have come into contact with Sitagliptin phosphate must be decontaminated.

  • Wipe surfaces with a suitable solvent, such as 70% ethanol (B145695) or a laboratory-grade detergent.

  • All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.

Logical Relationship for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling Sitagliptin phosphate.

PPE_Selection_Workflow PPE Selection Workflow for Handling Sitagliptin Phosphate A Start: Handling Sitagliptin Phosphate B Is there a potential for dust or aerosol generation? A->B C Wear NIOSH-certified respirator B->C Yes D Proceed with standard PPE B->D No F Is there a risk of splashes? C->F E Standard PPE: - Double Nitrile Gloves - Disposable Coverall - Safety Goggles D->E E->F G Wear a face shield in addition to safety goggles F->G Yes H End: Proceed with handling F->H No G->H

Caption: PPE Selection Workflow for Sitagliptin Phosphate.

References

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.